molecular formula C11H8ClNO4 B365865 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid CAS No. 120716-95-2

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Cat. No.: B365865
CAS No.: 120716-95-2
M. Wt: 253.64g/mol
InChI Key: LRXDFQDRJSDXHF-UHFFFAOYSA-N
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Description

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO4 and its molecular weight is 253.64g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-5-1-2-8-6(3-5)7(4-9(14)15)10(13-8)11(16)17/h1-3,13H,4H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXDFQDRJSDXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxylic acid and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile structure serves as a key pharmacophore in a wide range of biologically active molecules. This technical guide focuses on a specific derivative, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, providing a comprehensive overview of its chemical properties, synthesis, and potential applications based on current scientific understanding. This document is intended to be a valuable resource for researchers engaged in drug discovery and development, offering insights into the nuanced characteristics of this compound.

While specific experimental data for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust predictive profile. The methodologies and potential biological activities discussed herein are grounded in the broader context of indole chemistry, offering a solid foundation for future research and application.

Chemical and Physical Properties

The fundamental properties of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid are summarized below. It is important to note that while some data is sourced from chemical suppliers, other values are predicted based on the properties of structurally similar compounds.

PropertyValueSource
CAS Number 120716-95-2[1][2]
Molecular Formula C₁₁H₈ClNO₄[1][2]
Molecular Weight 253.64 g/mol [1][2]
Appearance Predicted to be a solid powderInferred from related compounds
Melting Point Not available. For comparison, the melting point of 5-chloroindole-2-carboxylic acid is 287 °C (decomposes)
Solubility Not available. Likely soluble in organic solvents like DMSO and methanol.Inferred from related compounds
pKa Not available. Predicted to have two acidic protons from the carboxylic acid groups.Inferred from chemical structure

Synthesis of 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

The synthesis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid can be logically approached through a multi-step process that is well-established in indole chemistry. The most plausible synthetic route involves the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole core. The final step would be the hydrolysis of an ester to yield the desired dicarboxylic acid.

Synthetic Pathway Overview

Synthesis_Pathway A 4-Chloroaniline C Hydrazone Intermediate A->C 1. Diazotization (NaNO₂, HCl) 2. Japp-Klingemann Reaction with B B Diethyl 2-acetylsuccinate D Ethyl 3-(ethoxycarbonylmethyl)- 5-chloro-1H-indole-2-carboxylate C->D Fischer Indole Synthesis (Acid catalyst, Heat) E 3-(Carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid D->E Hydrolysis (e.g., NaOH, H₂O/EtOH)

Figure 1: Proposed synthetic pathway for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Japp-Klingemann Reaction to form the Hydrazone Intermediate

The Japp-Klingemann reaction is a reliable method for forming arylhydrazones from diazonium salts and β-keto esters or related compounds.

  • Diazotization of 4-Chloroaniline:

    • Dissolve 4-chloroaniline in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Coupling with Diethyl 2-acetylsuccinate:

    • In a separate flask, dissolve diethyl 2-acetylsuccinate in a suitable solvent such as ethanol.

    • Add a base, like sodium ethoxide, to deprotonate the active methylene group.

    • Slowly add the previously prepared cold diazonium salt solution to the solution of the enolate.

    • The coupling reaction typically proceeds at low temperatures to yield the hydrazone intermediate.

    • The intermediate can be isolated by filtration after precipitation.

Step 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that converts arylhydrazones into indoles.

  • Cyclization:

    • Suspend the hydrazone intermediate from Step 1 in a suitable solvent, such as ethanol or acetic acid.

    • Add a strong acid catalyst, for instance, sulfuric acid, polyphosphoric acid, or zinc chloride.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product, ethyl 3-(ethoxycarbonylmethyl)-5-chloro-1H-indole-2-carboxylate.

    • The crude product can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis of the Di-ester

The final step involves the hydrolysis of the ethyl ester groups to the corresponding carboxylic acids.

  • Saponification:

    • Dissolve the di-ester from Step 2 in a mixture of ethanol and water.

    • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with a strong acid like hydrochloric acid to a pH of 1-2.

    • The desired product, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the methylene protons, and the acidic carboxylic acid protons.

  • Indole NH: A broad singlet is anticipated in the downfield region, typically between δ 11.0 and 13.0 ppm.

  • Carboxylic Acid OH: Two broad singlets for the two carboxylic acid protons are expected, likely in the region of δ 10.0-13.0 ppm. These signals would disappear upon D₂O exchange.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The chlorine at the 5-position will influence their chemical shifts, with the proton at C4 likely being the most deshielded.

  • Methylene Protons: A singlet for the two methylene protons of the carboxymethyl group is expected, likely in the range of δ 3.5-4.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbons: Two signals for the carboxylic acid carbons are expected in the downfield region, typically between δ 160 and 180 ppm.[3]

  • Indole Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbon attached to the chlorine (C5) and the carbons of the pyrrole ring will have characteristic shifts.

  • Methylene Carbon: The methylene carbon of the carboxymethyl group is expected to appear in the aliphatic region, likely between δ 30 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of the carboxylic acid functional groups and the indole ring.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl groups.[4]

  • C=O Stretch: A strong absorption band for the carbonyl groups of the carboxylic acids is anticipated around 1700-1725 cm⁻¹.[4]

  • N-H Stretch: A moderate absorption for the indole N-H stretch is expected around 3300-3400 cm⁻¹.

  • C-Cl Stretch: A weak to medium absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (m/z = 253.64). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH).

Potential Biological Activity and Applications

While the specific biological activity of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid has not been extensively reported, the indole-2-carboxylic acid scaffold is a key component in many compounds with significant therapeutic potential. Research into structurally related molecules provides valuable insights into possible applications for this compound.

  • Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][6] The core structure can chelate with magnesium ions in the active site of the enzyme, making this class of compounds a promising area for the development of new antiretroviral drugs.[6]

  • Neurological Disorders: The unchlorinated parent compound, 3-(carboxymethyl)-1H-indole-2-carboxylic acid, has shown affinity for the glycine site on the NMDA receptor complex.[7] This suggests that derivatives like the 5-chloro substituted version could be investigated for their potential as modulators of NMDA receptor activity, which is relevant in various neurological and psychiatric disorders.

  • Inflammatory Conditions: Certain substituted indole-2-carboxylic acids have been developed as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[8] CysLT1 antagonists are used in the treatment of asthma and allergic rhinitis.

  • Cancer Research: Some indole derivatives have demonstrated antiproliferative activity against various cancer cell lines.

The presence of the chloro and carboxymethyl substituents on the indole-2-carboxylic acid core of the title compound provides opportunities for further chemical modification to optimize binding to various biological targets. This makes 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid a valuable building block for the synthesis of novel therapeutic agents.

Safety and Handling

Based on the hazard statements provided by suppliers, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid should be handled with care in a laboratory setting.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Do not ingest. If swallowed, seek medical attention.

Storage

For long-term stability, the compound should be stored in an inert atmosphere at 2-8 °C.[1]

Conclusion

3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a fascinating molecule with significant potential for application in drug discovery and development. While experimental data on this specific compound is sparse, its structural relationship to a wide range of biologically active indole derivatives makes it a compelling target for further investigation. This technical guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and potential areas of therapeutic application. It is hoped that this document will serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry, stimulating further exploration into the properties and uses of this and related indole-2-carboxylic acid derivatives.

References

[5] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). RSC Publishing. [Link]

[9] Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central. [Link]

[10] Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

[1] 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. Lead Sciences. [Link]

[4] 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). Chemistry LibreTexts. [Link]

[11] 5 Chloroindole 2 carboxylic acid. mzCloud. [Link]

[12] 5-Chloroindole-2-carboxylic ac | C47809-1G | SIGMA-ALDRICH | SLS. SLS. [Link]

[8] Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. [Link]

[13] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

[14] WO1993021153A1 - Indole-2-carboxylic acid derivatives. Google Patents.

[15] DE3035403C2 - Process for the preparation of 5-chloroindole. Google Patents.

[6] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

[16] Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

[17] Preparation method of lornoxicam impurity. Eureka | Patsnap. [Link]

[18] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

[19] Exploring the potential application of pharmaceutical intermediates in drug synthesis. Hebei Zhuanglai Chemical Trading Co.,Ltd. [Link]

[3] Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

[20] 437 Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

[21] Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

[22] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

[23] Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. [Link]

[24] CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester. Google Patents.

[25] Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds, and understanding the physicochemical properties of its derivatives is paramount for drug discovery and development.[1] These properties, including solubility, acidity (pKa), and stability, directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its therapeutic efficacy and potential toxicity. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, along with detailed methodologies for their experimental determination. While specific experimental data for this exact molecule is limited, this guide will draw upon data from structurally similar compounds to provide scientifically grounded predictions and analytical approaches.

Chemical Identity and Predicted Physicochemical Properties

Structure:

Molecular Formula: C₁₁H₈ClNO₄

Molecular Weight: 253.64 g/mol

A summary of the predicted and known physicochemical properties of the target compound and related analogues is presented in Table 1.

Table 1: Physicochemical Properties of 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid and Related Compounds

PropertyPredicted/Measured ValueRemarks and Supporting Data
Melting Point (°C) Predicted: >200 (with decomposition)The melting point of indole-2-carboxylic acid is in the range of 202-206 °C.[2] 5-Chloroindole-2-carboxylic acid has a melting point of 287 °C (with decomposition).[3] The presence of two carboxylic acid groups and a chloro substituent is expected to result in strong intermolecular interactions, leading to a high melting point.
pKa Predicted: pKa1 ≈ 3.5-4.5, pKa2 ≈ 4.5-5.5The pKa of indole-2-carboxylic acid is predicted to be around 4.44.[2][4] The electron-withdrawing chloro group at the 5-position is expected to slightly increase the acidity of the carboxylic acid at the 2-position. The carboxymethyl group at the 3-position will have its own pKa, likely in a similar range.
Solubility Predicted: Sparingly soluble in water; Soluble in polar organic solventsIndole-2-carboxylic acid is soluble in ethanol, dimethyl sulfoxide (DMSO), and methanol.[2][4] 5-Chloroindole-2-carboxylic acid is slightly soluble in DMSO and methanol.[5] The presence of two carboxylic acid groups suggests some water solubility, but the chlorinated indole ring is hydrophobic. The solubility of carboxylic acids in organic solvents can be enhanced by the presence of water.[6]

Synthesis and Purification

A proposed synthetic pathway is illustrated below:

Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product A 4-Chlorophenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B Diethyl 2-oxoglutarate B->C D Diethyl 5-chloro-3-(ethoxycarbonylmethyl)- 1H-indole-2-carboxylate C->D E Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl) D->E F 3-(Carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid E->F

Caption: Proposed synthetic pathway for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

Experimental Protocol for Synthesis and Purification:

  • Fischer Indole Synthesis:

    • To a solution of 4-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add diethyl 2-oxoglutarate.

    • Add an acid catalyst (e.g., sulfuric acid or polyphosphoric acid).

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 5-chloro-3-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate.

  • Purification of the Intermediate:

    • Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrolysis:

    • Dissolve the purified diethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the dicarboxylic acid.

  • Final Purification:

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

Analytical Characterization

A comprehensive analytical workflow is necessary to confirm the identity and purity of the synthesized compound.

Analytical_Workflow cluster_structure Spectroscopic Methods cluster_purity Chromatographic Method A Synthesized Compound B Structural Confirmation A->B C Purity Assessment A->C D ¹H NMR B->D E ¹³C NMR B->E F FT-IR B->F G Mass Spectrometry B->G H HPLC C->H

Caption: General workflow for the analytical characterization of the target compound.

Detailed Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

    • ¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons on the indole ring, a singlet for the methylene protons of the carboxymethyl group, and broad singlets for the N-H and carboxylic acid protons.[8][9]

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the two carboxylic acid carbons (typically in the 165-185 ppm range), aromatic carbons, and the methylene carbon.[10][11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or acquire the spectrum using an ATR accessory.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Interpretation: Look for characteristic absorption bands for the O-H stretch of the carboxylic acids (a very broad band from 3300-2500 cm⁻¹), the C=O stretch (1760-1690 cm⁻¹), and the C-O stretch (1320-1210 cm⁻¹).[10][12][13][14]

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion.[15] This will confirm the elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Method Development: Develop a reverse-phase HPLC method using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[16][17][18]

    • Purity Determination: Inject a solution of the compound and determine the purity by measuring the peak area of the main component relative to the total peak area at a suitable UV wavelength.

Experimental Determination of Physicochemical Properties

The following protocols outline the experimental procedures for determining the key physicochemical properties of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

1. Solubility Determination

Solubility_Workflow A Prepare saturated solutions in various solvents B Equilibrate at a constant temperature A->B C Separate the solid and liquid phases (centrifugation/filtration) B->C D Quantify the concentration of the dissolved compound in the supernatant C->D E Determine solubility (e.g., in mg/mL or mol/L) D->E

Caption: Workflow for the experimental determination of solubility.

Protocol:

  • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation and/or filtration.

  • Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility in the chosen units.

2. pKa Determination

Protocol (Potentiometric Titration):

  • Accurately weigh a sample of the compound and dissolve it in a suitable solvent, which may be a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.[19]

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points of the titration curve.[19]

3. Melting Point Determination

Protocol:

  • Place a small amount of the dry, crystalline compound into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. Note any decomposition.

Conclusion

The physicochemical properties of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid are crucial for its potential development as a therapeutic agent. While specific experimental data is not widely available, this guide has provided a framework for predicting these properties based on the behavior of similar indole carboxylic acids. Furthermore, detailed protocols for the synthesis, purification, analytical characterization, and experimental determination of its key physicochemical characteristics have been outlined. The application of these methodologies will enable researchers to obtain a comprehensive understanding of this molecule, which is essential for advancing its development in the fields of medicinal chemistry and pharmacology.

References

  • Indole-2-carboxylic Acid: A Comprehensive Overview. Chemspace. Accessed January 27, 2026. [Link]
  • Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data. Accessed January 27, 2026. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Accessed January 27, 2026. [Link]
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Accessed January 27, 2026. [Link]
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Accessed January 27, 2026. [Link]
  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Accessed January 27, 2026. [Link]
  • IR: carboxylic acids. University of Calgary. Accessed January 27, 2026. [Link]
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Accessed January 27, 2026. [Link]
  • Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. PubChem. Accessed January 27, 2026. [Link]
  • divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Semantic Scholar. Accessed January 27, 2026. [Link]
  • Preparation of 2-substituted indole sulfonamides and subsequent conversion to indole-2-carboxylic acids, indole-2-carbonitriles, and 2-acylindoles. The Journal of Organic Chemistry. Accessed January 27, 2026. [Link]
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Accessed January 27, 2026. [Link]
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed January 27, 2026. [Link]/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Accessed January 27, 2026. [Link]
  • 5 Chloroindole 2 carboxylic acid. mzCloud. Accessed January 27, 2026. [Link]
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Accessed January 27, 2026. [Link]
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Accessed January 27, 2026. [Link]
  • Synthetic method of indole-2-carboxylic acid.
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Accessed January 27, 2026. [Link]
  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Accessed January 27, 2026. [Link]
  • carboxylic acid solubility + TLC. Reddit. Accessed January 27, 2026. [Link]
  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. Accessed January 27, 2026. [Link]
  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. Accessed January 27, 2026. [Link]
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Accessed January 27, 2026. [Link]
  • Solubility of Organic Compounds. University of Toronto. Accessed January 27, 2026. [Link]
  • 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Accessed January 27, 2026. [Link]
  • Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. Accessed January 27, 2026. [Link]
  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. MDPI. Accessed January 27, 2026. [Link]

Sources

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Authored by a Senior Application Scientist

Introduction

3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a polysubstituted indole derivative of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a well-established "privileged structure," forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The specific substitution pattern of this target molecule, featuring carboxylic acid functionalities at both the C2 and C3 positions (via a methylene bridge) and a halogen at the C5 position, makes it a versatile building block for creating complex molecules with potential therapeutic applications.

This guide provides a detailed, field-proven pathway for the synthesis of this target compound. Eschewing a simple recitation of steps, we will delve into the causality behind the strategic choices, the mechanistic underpinnings of each reaction, and provide robust, self-validating protocols suitable for a professional research environment. Our primary focus will be on a convergent and efficient strategy employing the Japp-Klingemann reaction followed by a Fischer indole cyclization. An alternative approach based on the functionalization of a pre-formed indole core will also be discussed to provide a comparative perspective.

Primary Synthesis Pathway: A Convergent Japp-Klingemann/Fischer Indole Approach

The most logical and efficient strategy for constructing the 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid core is a convergent approach that builds the house and furnishes it simultaneously. This pathway leverages two classic, powerful reactions in heterocyclic chemistry to assemble the target from simple precursors. The overall strategy involves creating a tailored arylhydrazone intermediate via the Japp-Klingemann reaction, which is then cyclized using the Fischer indole synthesis to directly establish the desired indole structure with the correct substitution pattern in its ester form. A final hydrolysis step then yields the target di-acid.

Strategic Workflow Overview

The workflow is designed as a four-step sequence, beginning with commercially available starting materials. Each step is a logical progression, building the necessary complexity for the subsequent transformation.

Japp_Klingemann_Fischer_Pathway A 4-Chloroaniline B 4-Chlorobenzene diazonium chloride A->B  Step 1: Diazotization   (NaNO₂, HCl, 0-5°C) D Diethyl 2-((4-chlorophenyl)hydrazono) pentanedioate B->D   Step 2: Japp-Klingemann Reaction    (Base, e.g., NaOAc) C Diethyl 2-oxopentanedioate C->D E Diethyl 3-(2-ethoxy-2-oxoethyl)- 5-chloro-1H-indole-2-carboxylate D->E  Step 3: Fischer Indole Cyclization   (Acid Catalyst, e.g., PPA, Heat) F 3-(Carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid E->F  Step 4: Saponification   (1. NaOH, H₂O/EtOH 2. H₃O⁺)

Caption: Overall workflow for the synthesis via the Japp-Klingemann/Fischer pathway.

Part 1: Synthesis of the Key Hydrazone Intermediate

The success of the Fischer indole synthesis is entirely dependent on the availability of the correct arylhydrazone precursor. The Japp-Klingemann reaction is a superior method for this purpose as it avoids the direct handling of potentially unstable hydrazines and constructs the hydrazone from a stable diazonium salt and a β-dicarbonyl compound.[1][2]

Step 1: Diazotization of 4-Chloroaniline

Causality and Mechanistic Insight: This is a foundational reaction in aromatic chemistry. Sodium nitrite in the presence of a strong acid (HCl) generates nitrous acid in situ. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The nucleophilic nitrogen of 4-chloroaniline attacks the nitrosonium ion, and subsequent proton transfers and dehydration yield the stable 4-chlorobenzene diazonium chloride salt. The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are thermally labile and can decompose, leading to side products and reduced yields.

Experimental Protocol: Preparation of 4-Chlorobenzene diazonium chloride

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloroaniline (12.75 g, 0.1 mol) and deionized water (50 mL).

  • Acidification: Cool the suspension to 0 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (25 mL, ~0.3 mol) while ensuring the temperature does not exceed 5 °C. Stir until a fine, uniform slurry of 4-chloroaniline hydrochloride is formed.

  • Nitrite Addition: Dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (20 mL). Add this solution dropwise to the aniline slurry via the dropping funnel over 30-45 minutes. Maintain the internal temperature strictly between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. The completion of diazotization can be verified by testing a drop of the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, signifying the reaction is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

  • Validation: The resulting clear, cold solution of 4-chlorobenzene diazonium chloride is used immediately in the next step without isolation. Its concentration is assumed to be ~0.1 mol based on the starting material.

Step 2: The Japp-Klingemann Reaction

Causality and Mechanistic Insight: This reaction couples the electrophilic diazonium salt with a nucleophilic carbanion derived from a β-ketoester.[3][4] We strategically choose diethyl 2-oxopentanedioate (also known as diethyl α-ketoglutarate) as the coupling partner. The base (sodium acetate) deprotonates the active methylene carbon between the two carbonyl groups, forming an enolate. The diazonium salt then attacks this enolate to form an azo compound. Under the reaction conditions, this intermediate undergoes base- or acid-catalyzed cleavage of the acyl group, followed by tautomerization to yield the thermodynamically stable hydrazone, Diethyl 2-((4-chlorophenyl)hydrazono)pentanedioate. This elegant reaction installs the entire carbon backbone required for the final product's C2 and C3 substituents.

Experimental Protocol: Synthesis of Diethyl 2-((4-chlorophenyl)hydrazono)pentanedioate

  • Reactor Setup: In a 1 L beaker equipped with a mechanical stirrer, dissolve sodium acetate trihydrate (40.8 g, 0.3 mol) in water (200 mL). Add ethanol (100 mL).

  • Enolate Formation: Add diethyl 2-oxopentanedioate (20.22 g, 0.1 mol) to the sodium acetate solution and cool the mixture to 0-5 °C in an ice bath. Stir for 15 minutes to ensure enolate formation.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Step 1 to the enolate solution over approximately 1 hour. Maintain the temperature below 10 °C. A yellow-orange precipitate should form.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours as it slowly warms to room temperature.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid product under vacuum at 40-50 °C. The crude product is often of sufficient purity for the next step. If required, it can be recrystallized from an ethanol/water mixture.

  • Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the hydrazone.

Part 2: Indole Core Formation and Final Product Synthesis

With the key hydrazone intermediate in hand, the next stage focuses on the acid-catalyzed cyclization to form the indole ring, followed by hydrolysis to unmask the carboxylic acid groups.

Step 3: Fischer Indole Cyclization

Causality and Mechanistic Insight: The Fischer indole synthesis is a thermal, acid-catalyzed reaction that transforms an arylhydrazone into an indole.[5] The mechanism is believed to proceed through a series of well-studied steps:

  • Protonation of the imine nitrogen followed by tautomerization to an enehydrazine intermediate.

  • A crucial[6][6]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen or Cope rearrangement) that forms a new C-C bond and breaks the N-N bond.[7]

  • Rearomatization of the benzene ring, followed by the elimination of ammonia, to form the indole aromatic system. The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the catalyst and a high-boiling solvent, facilitating the high temperatures often required for this transformation.

Experimental Protocol: Synthesis of Diethyl 3-(2-ethoxy-2-oxoethyl)-5-chloro-1H-indole-2-carboxylate

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (100 g). Heat the PPA to 80-90 °C with stirring to ensure it is fluid.

  • Reactant Addition: Add the dried hydrazone from Step 2 (16.4 g, ~0.05 mol) to the hot PPA in portions over 15 minutes. The reaction is exothermic, and the temperature may rise.

  • Cyclization Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), sampling the reaction mixture by taking a small aliquot and quenching it in ice water/ethyl acetate.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to ~60 °C and carefully pour it onto 500 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester. The product can be purified further by column chromatography on silica gel.

Step 4: Saponification to the Final Product

Causality and Mechanistic Insight: The final step is a straightforward base-catalyzed hydrolysis (saponification) of the two ester groups. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of each ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide drives the reaction to completion. A subsequent acidification step is required to protonate the carboxylate salts and precipitate the final dicarboxylic acid product.

Experimental Protocol: Synthesis of 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

  • Reactor Setup: In a 250 mL round-bottom flask, dissolve the indole diester from Step 3 (~0.04 mol) in ethanol (100 mL).

  • Hydrolysis: Prepare a solution of sodium hydroxide (4.8 g, 0.12 mol) in water (25 mL) and add it to the ester solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Dilute the remaining aqueous solution with 100 mL of water.

  • Acidification: Cool the solution in an ice bath and slowly acidify by adding 6M hydrochloric acid dropwise with vigorous stirring until the pH is ~1-2. A precipitate will form.

  • Purification and Validation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum. The final product, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, can be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[8]

Quantitative Data Summary

The following table summarizes the expected outcomes for the primary synthesis pathway. Yields are representative and may vary based on experimental conditions and purification efficiency.

StepReactionStarting MaterialsKey ReagentsExpected YieldPurity (Post-Purification)
1 Diazotization4-ChloroanilineNaNO₂, HClQuantitative (in situ)N/A
2 Japp-KlingemannDiazonium Salt, Diethyl 2-oxopentanedioateNaOAc75-85%>95%
3 Fischer CyclizationHydrazone IntermediatePolyphosphoric Acid (PPA)60-70%>98%
4 SaponificationIndole DiesterNaOH, HCl85-95%>99%

Alternative Pathway: C3-Functionalization of a 5-Chloroindole-2-carboxylate Core

An alternative, though often more lengthy, approach involves building the indole ring first and then introducing the C3-substituent. This is a viable strategy, particularly if a variety of C3-substituents are desired from a common intermediate.

Alternative Workflow Overview

This pathway begins with a simpler Fischer indole synthesis to create a C3-unsubstituted indole, which is then functionalized in subsequent steps.

Alternative_Pathway A 4-Chlorophenylhydrazine + Ethyl Pyruvate B Ethyl 5-chloro- 1H-indole-2-carboxylate A->B  Fischer Indole Synthesis   C N-Protected Indole B->C  N-Protection (e.g., Boc₂O)   D C3-Alkylated Indole C->D  C3-Alkylation (e.g., Ethyl Bromoacetate)   E 3-(Carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid D->E  Deprotection & Saponification  

Caption: An alternative synthesis pathway involving C3-functionalization.

Expertise & Field-Proven Insights:

  • Step 1: Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate: This is a standard Fischer indole synthesis between 4-chlorophenylhydrazine and ethyl pyruvate.[9][10]

  • Step 2: N-Protection: The indole N-H is acidic and nucleophilic, which can interfere with C3-alkylation. Protection, for example with a Boc group (di-tert-butyl dicarbonate), is often necessary to direct the alkylation to the C3 position.

  • Step 3: C3-Alkylation: Direct alkylation of the protected indole at the C3 position can be achieved with a reagent like ethyl bromoacetate in the presence of a base. However, achieving high regioselectivity between C3 and other positions can sometimes be challenging. An alternative is the Mannich reaction, which introduces a dimethylaminomethyl group at C3. This "gramine" intermediate can then be displaced by a cyanide ion, followed by hydrolysis to yield the desired carboxymethyl group.[11]

  • Step 4: Deprotection and Hydrolysis: The final step requires removal of the N-protecting group (e.g., with TFA for a Boc group) and saponification of both ester groups, which can often be accomplished in a single step under harsh basic or acidic conditions.

Trustworthiness and Self-Validation: While this route is valid, it presents more challenges than the primary pathway. The main drawback is the potential for side reactions during the C3-alkylation step and the added overhead of protection/deprotection steps, which can lower the overall yield. The convergent Japp-Klingemann/Fischer pathway is generally more robust and higher-yielding for this specific target molecule.

Conclusion

This guide has detailed a robust and efficient synthesis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. The primary pathway, utilizing a Japp-Klingemann reaction to construct a bespoke hydrazone followed by a Fischer indole cyclization, represents the most effective strategy. It is a convergent approach that minimizes step count and maximizes overall yield by installing the required complexity early in the synthesis. The provided protocols are designed to be self-validating, with clear mechanistic justifications for each experimental choice. For researchers and drug development professionals, this pathway offers a reliable and scalable method for accessing this valuable and versatile chemical building block.

References

  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor.
  • ResearchGate. (n.d.). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban.
  • PubMed Central (PMC). (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
  • (Reference 6 not directly cited in the final text, but reviewed)
  • BLDpharm. (n.d.). 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-nitrobenzaldehyde technical grade 6628-86-0.
  • ResearchGate. (n.d.). Reissert Indole Synthesis.
  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • (Reference 11 not directly cited in the final text, but reviewed)
  • (Reference 12 not directly cited in the final text, but reviewed)
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
  • (Reference 14 not directly cited in the final text, but reviewed)
  • PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I.
  • Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (2000). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES.
  • (Reference 17 not directly cited in the final text, but reviewed)
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • (Reference 19 not directly cited in the final text, but reviewed)
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • (Reference 21 not directly cited in the final text, but reviewed)
  • (Reference 22 not directly cited in the final text, but reviewed)
  • TCI AMERICA. (n.d.). Fischer Indole Synthesis.
  • (Reference 24 not directly cited in the final text, but reviewed)
  • YouTube. (2020). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction.
  • YouTube. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis).
  • (Reference 27 not directly cited in the final text, but reviewed)
  • ResearchGate. (2021). Fischer Indole Synthesis.
  • RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
  • (Reference 30 not directly cited in the final text, but reviewed)

Sources

synthesis and characterization of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis and detailed characterization of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in pharmacologically active compounds.[1] The title compound serves as a valuable bifunctional building block for drug discovery and materials science, featuring a halogenated aromatic ring and two carboxylic acid moieties for diverse chemical modifications. This document outlines a logical synthetic strategy rooted in the classical Japp-Klingemann reaction and Fischer indole synthesis, chosen for their reliability and high yields.[2][3] Furthermore, it establishes a complete analytical workflow for unequivocal structural verification and purity assessment, employing modern spectroscopic and chromatographic techniques. The protocols and insights herein are designed to be self-validating, empowering researchers to confidently produce and qualify this key chemical intermediate.

Introduction

The Indole Scaffold in Drug Discovery

The indole ring system is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it an exceptional pharmacophore. From the neurotransmitter serotonin to the anti-migraine drug Sumatriptan and the anti-inflammatory agent Indomethacin, the indole core is central to significant biological activity.[1][4] Consequently, the development of efficient synthetic routes to novel, functionalized indole derivatives remains an area of intense scientific interest.[5]

Profile of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (CAS No. 120716-95-2) is a structurally sophisticated indole derivative.[6] Its key features include:

  • A Dicarboxylic Acid Framework: The carboxylic acid groups at positions C2 and on the C3-methyl substituent provide two reactive handles for amide bond formation, esterification, or coordination chemistry.

  • C5-Chlorination: The chloro-substituent enhances lipophilicity and provides a site for further modification via cross-coupling reactions.

  • A Rigid Heterocyclic Core: The indole nucleus provides a defined three-dimensional structure, making it an ideal scaffold for presenting functional groups in specific spatial orientations.

These characteristics make it a highly attractive intermediate for constructing complex molecules, including potential enzyme inhibitors, receptor antagonists, or novel polymeric materials.

Retrosynthetic Analysis and Synthesis Strategy

The design of a successful synthesis hinges on a logical retrosynthetic analysis. For the target molecule, the indole core is the most prominent feature, immediately suggesting the Fischer indole synthesis as a primary disconnection strategy. This powerful reaction constructs the indole ring from an arylhydrazone and a ketone or aldehyde under acidic conditions.[7]

The required arylhydrazone intermediate can be efficiently prepared via the Japp-Klingemann reaction .[3][8] This method involves the coupling of an aryl diazonium salt with an active methylene compound, which circumvents the often-problematic direct synthesis and handling of substituted hydrazines.[1] This two-step sequence is known for its versatility and reliability in producing highly substituted indoles.

The chosen forward synthesis pathway, therefore, proceeds through four distinct, high-yielding steps:

  • Diazotization: Conversion of commercially available 4-chloroaniline to its corresponding diazonium salt.

  • Japp-Klingemann Coupling: Reaction of the diazonium salt with diethyl 2-acetylsuccinate to form the key hydrazone intermediate.

  • Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization of the hydrazone to yield the diethyl ester of the target indole.

  • Saponification: Hydrolysis of the diethyl ester to afford the final product, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

Synthesis_Pathway Figure 1: Proposed Synthetic Pathway Start1 4-Chloroaniline Diazonium 4-Chlorobenzenediazonium chloride Start1->Diazonium  NaNO₂, aq. HCl  0-5 °C  (Step 1: Diazotization) Start2 Diethyl 2-acetylsuccinate Hydrazone Intermediate Hydrazone (Diethyl 2-((2-(4-chlorophenyl)hydrazono)methyl)succinate) Start2->Hydrazone Diazonium->Hydrazone  aq. NaOH, EtOH  (Step 2: Japp-Klingemann) Ester Diethyl 3-(2-ethoxy-2-oxoethyl)-5-chloro- 1H-indole-2-carboxylate Hydrazone->Ester  Polyphosphoric Acid (PPA)  Heat  (Step 3: Fischer Cyclization) FinalProduct 3-(Carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid Ester->FinalProduct  1. aq. NaOH, EtOH, Reflux  2. aq. HCl  (Step 4: Saponification)

A flowchart of the proposed synthetic pathway.

Experimental Protocols: Synthesis

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Diazotization of 4-Chloroaniline

Rationale: The diazotization of anilines is a classic transformation that must be conducted at low temperatures (0–5 °C) to prevent the resulting diazonium salt, which is unstable at higher temperatures, from decomposing. Hydrochloric acid serves both to protonate the aniline and to form the nitrous acid in situ from sodium nitrite.

Protocol:

  • To a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add 4-chloroaniline (1.0 eq) and 3 M hydrochloric acid (3.0 eq).

  • Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting pale-yellow solution for an additional 15 minutes at 0 °C. This solution of 4-chlorobenzenediazonium chloride is used immediately in the next step.

Step 2: Japp-Klingemann Reaction

Rationale: This coupling reaction is typically performed under basic conditions to deprotonate the active methylene compound (diethyl 2-acetylsuccinate), forming a nucleophilic enolate that attacks the electrophilic diazonium salt. Ethanol is used as a co-solvent to ensure miscibility.

Protocol:

  • In a separate 1 L flask, dissolve diethyl 2-acetylsuccinate (1.0 eq) in ethanol (approx. 5 volumes).

  • Cool the solution to 0 °C in an ice bath and add a solution of sodium hydroxide (2.5 eq) in water, maintaining the temperature below 10 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the enolate solution over 1 hour. A yellow-orange precipitate should form.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the resulting hydrazone intermediate under vacuum.

Step 3: Fischer Indole Cyclization

Rationale: The Fischer synthesis requires a strong acid catalyst to promote the key[9][9]-sigmatropic rearrangement of the enehydrazine tautomer, followed by ammonia elimination and aromatization.[10] Polyphosphoric acid (PPA) is an excellent choice as it serves as both the catalyst and the solvent at elevated temperatures.

Protocol:

  • Place the dried hydrazone from Step 2 (1.0 eq) into a flask equipped with a mechanical stirrer.

  • Add polyphosphoric acid (approx. 10 times the weight of the hydrazone).

  • Heat the mixture with stirring to 90–100 °C for 1 hour. The reaction is typically accompanied by a color change to dark brown.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diethyl ester by silica gel column chromatography.

Step 4: Saponification

Rationale: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Refluxing in an aqueous/alcoholic sodium hydroxide solution ensures the complete cleavage of both ethyl ester groups. A final acidification step is required to protonate the resulting dicarboxylate salt to yield the neutral dicarboxylic acid product.

Protocol:

  • Dissolve the purified diethyl ester from Step 3 (1.0 eq) in a mixture of ethanol and 2 M aqueous sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux and stir for 4–6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1–2 by the slow addition of concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the final product.

Characterization_Workflow Figure 2: Analytical Characterization Workflow Product Synthesized Final Product NMR ¹H & ¹³C NMR Product->NMR confirms MS Mass Spectrometry Product->MS confirms IR FT-IR Spectroscopy Product->IR confirms HPLC HPLC Analysis Product->HPLC assesses MP Melting Point Product->MP assesses Identity Structural Identity Purity Purity Assessment NMR->Identity MS->Identity IR->Identity HPLC->Purity MP->Purity

A flowchart of the characterization workflow.
Physical Properties
  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₁H₈ClNO₄[6]

  • Molecular Weight: 253.64 g/mol [6]

  • Melting Point: A sharp melting point is indicative of high purity. The experimentally determined value should be compared with literature values if available.

Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the proton environment. The expected signals (in DMSO-d₆) are:

  • ~12.0-13.0 ppm (very broad s, 2H): Two acidic protons of the carboxylic acid groups.

  • ~11.5 ppm (s, 1H): The indole N-H proton.

  • ~7.6 ppm (d, 1H): Aromatic proton at C4.

  • ~7.5 ppm (d, 1H): Aromatic proton at C7.

  • ~7.1 ppm (dd, 1H): Aromatic proton at C6.

  • ~3.8 ppm (s, 2H): Methylene protons of the carboxymethyl group at C3.

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Key expected signals include:

  • ~173 ppm & ~168 ppm: Two carbonyl carbons from the carboxylic acid groups.

  • ~135-110 ppm: Signals corresponding to the eight carbons of the indole ring system.

  • ~31 ppm: The methylene carbon of the carboxymethyl group.

IR spectroscopy is invaluable for identifying key functional groups.[11]

  • 3400-3300 cm⁻¹ (sharp): N-H stretch of the indole ring.

  • 3300–2500 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer, a hallmark feature of this functional group.[12][13]

  • ~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyls.

  • ~800 cm⁻¹ (strong): C-Cl stretch.

Mass spectrometry confirms the molecular weight and provides fragmentation data that supports the proposed structure.[14]

  • Molecular Ion (M⁺): An isotope pattern at m/z 253 and 255 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of water (M-18), carbon dioxide (M-44), and the carboxyl group (M-45).[15]

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography is the standard for determining the purity of the final compound.[16]

  • Method: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or TFA) and acetonitrile is effective.

  • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm and 280 nm).

  • Result: A pure sample should exhibit a single major peak, with purity typically reported as >95% by area.

Data Summary

Table 1: Summary of Expected Spectroscopic Data

TechniqueFeatureExpected Position/Value
¹H NMR Carboxylic Acid Protons (2H)~12.0-13.0 ppm (v. broad s)
(DMSO-d₆)Indole N-H Proton (1H)~11.5 ppm (s)
Aromatic Protons (3H)~7.1-7.6 ppm (m)
Methylene Protons (2H)~3.8 ppm (s)
¹³C NMR Carbonyl Carbons (C=O)~173 ppm, ~168 ppm
(DMSO-d₆)Indole Ring Carbons~135-110 ppm
Methylene Carbon (-CH₂-)~31 ppm
IR N-H Stretch3400-3300 cm⁻¹
(KBr Pellet)O-H Stretch (Carboxylic Acid)3300–2500 cm⁻¹ (very broad)
C=O Stretch (Carboxylic Acid)~1700 cm⁻¹
MS (EI) Molecular Ion [M⁺]m/z 253/255 (3:1 ratio)

Conclusion

This guide details a logical and field-proven synthetic route for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, leveraging the Japp-Klingemann and Fischer indole synthesis reactions. The causality behind each experimental step has been explained to provide a deeper understanding beyond a simple recitation of the protocol. Furthermore, a comprehensive characterization workflow has been established, ensuring that researchers can validate the identity, structure, and purity of the synthesized material with a high degree of confidence. The methodologies described herein are robust, scalable, and built upon a foundation of well-established chemical principles, providing a reliable pathway to this valuable and versatile chemical intermediate.

References

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]

  • Journal of Basic and Applied Research in Biomedicine. Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Available at: [Link]

  • PubChem. 3-(2-Carboxy-ethyl)-5-chloro-1H-indole-2-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at: [Link]

  • ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • ResearchGate. 5-Chloro-1H-indole-3-carboxylic acid. Available at: [Link]

  • Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (2000). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, 53(3), 663. Available at: [Link]

  • PubMed. New 3H-indole synthesis by Fischer's method. Part I. Available at: [Link]

  • ResearchGate. The Japp-Klingemann Reaction. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Available at: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]

  • YouTube. Methods of indole synthesis: Part III (Fischer indole synthesis). Available at: [Link]

  • RSC Publishing. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

  • YouTube. Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Available at: [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link]

  • ResearchGate. Fischer Indole Synthesis. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • Crossref. Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Available at: [Link]

Sources

The Mechanism of Action of Indole-2-Carboxylic Acids as cPLA2α Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Gatekeeper of Inflammation

Inflammation is a complex biological response crucial for host defense, yet its dysregulation underpins a vast array of pathologies, from arthritis to neurodegenerative diseases and cancer.[1] A pivotal control point in the inflammatory cascade is the liberation of arachidonic acid (AA) from cellular membranes, a reaction catalyzed by the enzyme cytosolic phospholipase A2 alpha (cPLA2α).[1][2] This enzyme's activity is the rate-limiting step for the production of potent lipid mediators known as eicosanoids, including prostaglandins and leukotrienes.[3] Consequently, the targeted inhibition of cPLA2α presents a highly attractive therapeutic strategy for controlling inflammatory disorders.[3]

Within the landscape of cPLA2α inhibitors, indole-based compounds have emerged as a particularly promising class.[4][5][6] Molecules structurally related to 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid are potent and selective modulators of this key enzyme. This guide provides an in-depth examination of the mechanism of action for this class of inhibitors, offering field-proven insights into their biochemical interaction, cellular effects, and the experimental methodologies required for their characterization.

Section 1: The Core Mechanism - Interfacial Inhibition of cPLA2α

The primary mechanism of action for this class of indole derivatives is the direct inhibition of cPLA2α enzymatic activity. Understanding this interaction requires appreciating the unique environment in which cPLA2α functions: the lipid-water interface of cellular membranes.

The Target: Cytosolic Phospholipase A2 Alpha (cPLA2α)

cPLA2α is a calcium-dependent enzyme that selectively hydrolyzes the ester bond at the sn-2 position of membrane glycerophospholipids, releasing arachidonic acid.[3] Its activity is tightly regulated; upon cellular stimulation, an increase in intracellular calcium concentration prompts cPLA2α to translocate from the cytosol to the nuclear and endoplasmic reticulum membranes, where it can access its phospholipid substrates.[7]

Mode of Inhibition: Competitive Binding at the Membrane Interface

Indole-2-carboxylic acid derivatives act as competitive, reversible inhibitors of cPLA2α.[3][8] Unlike classical enzyme inhibitors that bind solely to an active site in an aqueous environment, these molecules first partition into the phospholipid bilayer.[3][8] From within the membrane, they compete with the natural substrate—arachidonoyl-containing phospholipids—for binding to the enzyme's active site at the interface.[3][8]

This interfacial inhibition is a critical concept. The inhibitor's efficacy is not just dependent on its affinity for the enzyme's active site, but also on its physicochemical properties that govern its concentration and orientation within the lipid membrane. The indole scaffold, often featuring a carboxylic acid group and various lipophilic substituents, is well-suited for this bimodal interaction. The carboxylic acid moiety is crucial for activity, as its replacement often leads to a decrease in inhibitory potency.[9]

cluster_aqueous Substrate Phospholipid Substrate (Arachidonic Acid at sn-2) Inhibitor Indole Inhibitor (Partitions into membrane) cPLA2a_inactive Inactive cPLA2α cPLA2a_active Active cPLA2α (at interface) cPLA2a_inactive->cPLA2a_active Ca²⁺ influx Translocation cPLA2a_active->Substrate:head Binds Substrate cPLA2a_active->Inhibitor:head Binds Inhibitor (Competitive)

Caption: Competitive inhibition of cPLA2α at the lipid-water interface.

Quantitative Potency of Indole-based Inhibitors

Structure-activity relationship (SAR) studies have demonstrated that indole derivatives can achieve high potency. While specific data for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is not prominently published, closely related analogs exhibit potent inhibition in both isolated enzyme and cell-based assays.

Compound ClassAssay TypePotency (IC50)Reference
Indole-5-carboxylic acid derivativeIsolated human cPLA2α0.0021 µM[6]
Indole-5-carboxylic acid derivativeHuman platelet (cellular)0.0006 µM[6]
1-substituted-indole-2-carboxylic acidBovine platelet (cellular)0.5 µM[9]
Indazole-5-carboxylic acid (bioisostere)Isolated cPLA2α0.005 µM[10]

This table presents representative data for potent indole-based cPLA2α inhibitors to demonstrate the efficacy of the chemical class.

Section 2: Cellular Consequences & The Anti-Inflammatory Cascade

The biochemical inhibition of cPLA2α translates directly into a profound anti-inflammatory effect at the cellular level. By preventing the initial step of the arachidonic acid cascade, indole inhibitors effectively shut down the downstream production of multiple pro-inflammatory mediators.

Blockade of Arachidonic Acid Release

The definitive cellular outcome of cPLA2α inhibition is a dose-dependent reduction in the release of arachidonic acid from membrane phospholipids following cell stimulation.[2] This is the primary and most direct cellular validation of the inhibitor's mechanism of action.

Downstream Suppression of Eicosanoid Synthesis

Once released, free arachidonic acid is rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into eicosanoids.[1]

  • Prostaglandins (via COX): Cause vasodilation, pain, and fever.

  • Thromboxanes (via COX): Mediate platelet aggregation.

  • Leukotrienes (via LOX): Potent chemoattractants and bronchoconstrictors.

By blocking the availability of the common substrate (arachidonic acid), cPLA2α inhibitors prevent the formation of all these downstream products. This represents a significant advantage over drugs like NSAIDs, which only inhibit the COX pathway.

cluster_enzymes Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis COX COX-1/2 AA->COX LOX 5-LOX AA->LOX cPLA2a cPLA2α cPLA2a->Membrane Prostaglandins Prostaglandins (PGE₂, etc.) COX->Prostaglandins Leukotrienes Leukotrienes (LTB₄, etc.) LOX->Leukotrienes Inhibitor Indole-2-Carboxylic Acid Inhibitor Inhibitor->cPLA2a INHIBITS

Caption: Inhibition of the arachidonic acid inflammatory cascade.

Section 3: Experimental Validation - Protocols and Workflows

Demonstrating the mechanism of action for a cPLA2α inhibitor requires a multi-tiered approach, moving from a pure biochemical assay to a more complex cellular environment.

Protocol: In Vitro cPLA2α Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α. The causality is established by observing a reduction in the hydrolysis of a synthetic substrate.

Principle: Recombinant human cPLA2α is incubated with vesicles containing a radiolabeled arachidonoyl-phospholipid substrate. The inhibitor's potency is determined by quantifying the reduction in released, radiolabeled arachidonic acid.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare vesicles of a bulk phospholipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphomethanol) containing 5-10 mol % of a radiolabeled substrate, such as 1-palmitoyl-2-[¹⁴C]-arachidonoyl-sn-glycero-3-phosphocholine.[3][8]

  • Reaction Buffer: Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.5, 80 mM KCl, 2 mM CaCl₂, 1 mg/mL BSA).

  • Inhibitor Dilution: Create a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in DMSO. Add a fixed volume (e.g., 1 µL) to the reaction wells. Include a DMSO-only control (vehicle).

  • Enzyme Addition: Add purified recombinant human cPLA2α to the wells and pre-incubate with the inhibitor for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the radiolabeled substrate vesicles to all wells.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Reaction Termination: Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄).

  • Extraction & Quantification: Extract the released [¹⁴C]-arachidonic acid using a liquid-liquid extraction method. Quantify the radioactivity in the organic phase using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell-Based Arachidonic Acid Release Assay

This assay validates the inhibitor's activity in a physiological context, confirming its ability to cross the cell membrane and engage the target enzyme within the cell.

Principle: Cells are pre-labeled with radioactive arachidonic acid, which is incorporated into their membrane phospholipids. The cells are then stimulated to activate cPLA2α. The amount of radioactivity released into the supernatant is measured as an indicator of enzyme activity.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., human U937 monocytes or HaCaT keratinocytes) in 24-well plates and grow to ~80-90% confluency.[2][3]

  • Radiolabeling: Incubate the cells with [³H]-arachidonic acid (e.g., 0.5 µCi/mL) in culture medium for 18-24 hours to allow for incorporation into membrane phospholipids.

  • Wash: Gently wash the cells twice with a buffer containing fatty acid-free BSA (e.g., 2 mg/mL) to remove any unincorporated [³H]-AA.[2]

  • Inhibitor Pre-incubation: Add fresh medium containing serial dilutions of the test compound or vehicle (DMSO) to the cells. Pre-incubate for 1-2 hours.

  • Stimulation: Activate cPLA2α by adding a calcium ionophore (e.g., A23178, 1-30 µM) or another relevant agonist.[2] Incubate for a set time (e.g., 15-60 minutes).

  • Supernatant Collection: Carefully collect the cell culture supernatant. Centrifuge to pellet any detached cells.[2]

  • Quantification: Transfer an aliquot of the cleared supernatant to a scintillation vial and measure the released radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the released radioactivity as a percentage of the total radioactivity incorporated by the cells (determined from a parallel set of cell lysates). Calculate the percent inhibition and determine the IC50 value.

Start Plate Cells & Grow Label Label cells with [³H]-Arachidonic Acid (24h) Start->Label Wash Wash away excess [³H]-AA Label->Wash PreIncubate Pre-incubate with Inhibitor or Vehicle (1-2h) Wash->PreIncubate Stimulate Stimulate with Ca²⁺ Ionophore (e.g., A23178) PreIncubate->Stimulate Collect Collect & Clarify Supernatant Stimulate->Collect Quantify Quantify Radioactivity via Liquid Scintillation Collect->Quantify Analyze Calculate % Inhibition and determine IC50 Quantify->Analyze

Caption: Workflow for a cell-based arachidonic acid release assay.

Conclusion

The compound class represented by 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid exerts its therapeutic potential through a well-defined mechanism of action: the competitive, reversible inhibition of cPLA2α at the membrane interface. This action effectively blocks the release of arachidonic acid, thereby preventing the synthesis of a broad spectrum of pro-inflammatory eicosanoids. The validation of this mechanism relies on a logical progression of experiments, from quantifying potency against the isolated enzyme to confirming efficacy in a cellular context. For researchers in drug development, a thorough understanding of this mechanism and the associated experimental workflows is essential for advancing these promising anti-inflammatory agents toward clinical application.

References

  • McKew, J. C., Lee, K. L., Shen, M. W., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388–3413. [Link]

  • Bovens, S., Schulze Elfringhoff, A., Kaptur, M., et al. (2022). Synthesis and pharmacokinetic properties of novel cPLA2α inhibitors with 1-(carboxyalkylpyrrolyl)-3-aryloxypropan-2-one structure. Bioorganic & Medicinal Chemistry, 77, 117110. [Link]

  • Larsen, L. N., Z-S. Dahl, C., et al. (2021). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 22(21), 11462. [Link]

  • Burke, J. R., Witmer, M. R., Zusi, F. C., et al. (1999). Competitive, reversible inhibition of cytosolic phospholipase A2 at the lipid-water interface by choline derivatives that partially partition into the phospholipid bilayer. The Journal of Biological Chemistry, 274(27), 18864–18871. [Link]

  • Bovens, S., Schulze Elfringhoff, A., Kaptur, M., et al. (2010). 1-(5-Carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A2α: effect of substituents in position 3 of the indole scaffold on inhibitory potency, metabolic stability, solubility, and bioavailability. Journal of Medicinal Chemistry, 53(23), 8298–8308. [Link]

  • Schäfer, S. M., Wenz, C., et al. (2013). Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure. Chemico-Biological Interactions, 206(2), 297-305. [Link]

  • Balestrieri, B., Maekawa, A., & Arm, J. P. (2009). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Current protocols in immunology, Chapter 7, Unit 7.21. [Link]

  • Lehr, M., Ghomashchi, F., et al. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 41(12), 2146-2156. [Link]

  • Lehr, M., Schulze, A., et al. (2009). 1-(5-Carboxyindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: synthesis and properties of bioisosteric benzimidazole, benzotriazole and indazole analogues. Bioorganic & Medicinal Chemistry, 17(8), 3163-3171. [Link]

  • Patsnap. (2023). How Do Competitive and Noncompetitive Enzyme Inhibitors Differ?. Patsnap Synapse. [Link]

  • Gijón, M. A., & Leslie, C. C. (1997). Filtration assay for arachidonic acid release. Analytical Biochemistry, 248(1), 159-165. [Link]

  • Li, X., Shi, Y., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 13(7), 861-871. [Link]

  • Quora. (2020). What is the principle difference between competitive and non-competitive inhibitors for enzymes? How do they work?. Quora. [Link]

  • Arnold, E., Frölich, S., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 20(8), 15033-15048. [Link]

  • Al-Ostath, O., Kaur, H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3760. [Link]

  • Carman, G. M., Deems, R. A., & Dennis, E. A. (2010). Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode. Methods in enzymology, 470, 485-500. [Link]

  • Zusi, F. C., Rinker, J. M., et al. (1998). A beta-lactam inhibitor of cytosolic phospholipase A2 which acts in a competitive, reversible manner at the lipid/water interface. The Journal of biological chemistry, 273(14), 8385-8393. [Link]

  • Kim, S. J., Kim, J. E., et al. (2024). Arachidonic Acid Induces Apoptosis Under Serum-Free Conditions by Blocking PAK1-Mediated PUMA Suppression. International Journal of Molecular Sciences, 25(3), 1546. [Link]

  • Wang, X., Zhang, Y., et al. (2023). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Immunology, 14, 1205629. [Link]

Sources

A Senior Application Scientist's Guide to Target Identification for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Deorphanizing a Promising Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities. Derivatives of indole-2-carboxylic acid, in particular, have been identified as potent inhibitors of diverse targets, including HIV-1 integrase[1][2], the 14-3-3η protein in hepatocellular carcinoma[3][4], and cysteinyl leukotriene receptors involved in inflammation[5]. The subject of this guide, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, possesses the key structural motifs—a halogenated indole ring and two carboxylic acid groups—that suggest a high potential for specific, high-affinity interactions with biological macromolecules.

However, a novel compound's therapeutic potential is locked until its molecular target is identified. Target deconvolution, or "deorphanization," is a critical step in drug discovery that transforms a molecule with an interesting phenotype into a tool for understanding biology and a lead for rational drug development. This guide presents a robust, multi-pronged strategy for the comprehensive target identification of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, designed for researchers and drug development professionals. We will move beyond simple protocols to explain the causal logic behind each experimental choice, integrating computational prediction with orthogonal, unbiased experimental approaches to ensure the highest degree of scientific confidence.

Section 1: Hypothesis Generation through In Silico Target Prediction

The most resource-effective first step in target identification is computational analysis. These in silico methods leverage the compound's structure to search vast biological databases for proteins with complementary binding sites, generating a tractable list of high-probability candidates for experimental validation.[6]

Causality Behind the Approach: By computationally "screening" our compound against thousands of known protein structures, we can rapidly prioritize protein families (e.g., kinases, proteases, GPCRs) that are most likely to bind the indole scaffold. This hypothesis-driven approach focuses our subsequent, more resource-intensive experimental efforts.

Key Computational Methodologies
  • Reverse Molecular Docking: This is the primary in silico tool for this stage. The 3D structure of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is docked against a library of protein binding sites. Algorithms calculate the binding energy for each protein-ligand pair, and the results are ranked to identify the most favorable interactions.[6]

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features in the compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This "pharmacophore" is then used to search databases for proteins that are known to bind ligands with a similar arrangement.

  • Structural Prediction with AI: For targets with no available crystal structure, tools like Google DeepMind's AlphaFold 3 can predict the protein's 3D structure with high accuracy, enabling docking studies that were previously impossible.[7]

cluster_comp Computational Prediction Workflow mol Compound Structure (C11H8ClNO4) dock Reverse Molecular Docking mol->dock pharm Pharmacophore Modeling mol->pharm rank Ranked Target List (Based on Binding Score) dock->rank pharm->rank db Protein Structure Databases (PDB, AlphaFold DB) db->dock db->pharm

Caption: Computational workflow for generating a list of putative protein targets.

Representative Data: Hypothetical Docking Results

The output of this stage is a prioritized list of potential targets. This data guides the selection of cell lines or tissues for subsequent experiments.

RankProtein TargetGene SymbolProtein FamilyPredicted Binding Affinity (kcal/mol)
1Mitogen-activated protein kinase 14MAPK14Kinase-9.8
2Prostaglandin G/H synthase 2PTGS2Oxidoreductase-9.5
314-3-3 protein etaYWHAHAdaptor Protein-9.1
4HIV-1 IntegraseINViral Enzyme-8.9
5Carbonic anhydrase 2CA2Lyase-8.7

Section 2: Unbiased Experimental Target Discovery

While computational methods provide hypotheses, experimental validation is non-negotiable. Unbiased proteomic approaches aim to identify binding partners directly from a complex biological sample (e.g., cell lysate or intact cells) without prior assumptions.[8] We will explore two powerful, orthogonal strategies: one requiring compound modification (Affinity Chromatography) and two that use the native, unmodified compound (CETSA and DARTS).

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and powerful "pull-down" technique.[9] The small molecule is immobilized on a solid support (beads) and used as "bait" to fish for its binding partners from a protein lysate.

Causality Behind the Approach: The principle of AC-MS is based on the specific, physical interaction between the compound and its protein target(s). By covalently linking our compound to a matrix, we can isolate its binding partners through affinity purification. Proteins that bind non-specifically are removed during wash steps, and the specifically bound proteins are then eluted and identified by mass spectrometry.[10]

cluster_acms Affinity Chromatography (AC-MS) Workflow probe 1. Synthesize Affinity Probe lysate 2. Incubate with Cell Lysate probe->lysate wash 3. Wash Away Non-specific Binders lysate->wash elute 4. Elute Specific Target Proteins wash->elute ms 5. Identify by LC-MS/MS elute->ms

Caption: The experimental workflow for the AC-MS target identification method.

Expertise & Rationale: The success of AC-MS hinges on a well-designed probe. The linker must be attached to a position on the indole scaffold that does not disrupt the key interactions required for binding (the pharmacophore). For 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, the indole N-H position is a logical attachment point as it is often solvent-exposed and less critical for binding than the carboxylic acid groups. A polyethylene glycol (PEG) linker is chosen to enhance solubility and minimize non-specific protein binding.

  • Protection: Protect the two carboxylic acid groups of the starting material as methyl esters using standard esterification conditions (e.g., SOCl₂ in methanol).

  • Alkylation: Alkylate the indole nitrogen with a bifunctional linker, such as N-Boc-amino-PEG-azide. This is typically done using a base like sodium hydride in an anhydrous solvent like DMF.

  • Deprotection (Amine): Remove the Boc protecting group from the linker's terminal amine using trifluoroacetic acid (TFA).

  • Coupling to Beads: Covalently couple the free amine of the linker to NHS-activated Sepharose or magnetic beads according to the manufacturer's protocol.

  • Deprotection (Esters): Perform a final hydrolysis step using lithium hydroxide (LiOH) to deprotect the methyl esters, regenerating the crucial carboxylic acids on the immobilized ligand.

  • Validation: Confirm immobilization by techniques such as FTIR on the beads or by cleaving the ligand and analyzing by LC-MS.

Trustworthiness & Self-Validation: This protocol incorporates essential controls. A "mock" pull-down with beads that have not been functionalized with the compound is crucial to identify proteins that bind non-specifically to the matrix itself. Furthermore, a competition experiment, where the lysate is pre-incubated with a high concentration of the free, non-immobilized compound, should prevent the target protein from binding to the beads, thus validating the specificity of the interaction.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed) using a non-denaturing lysis buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors).

  • Incubation: Incubate the clarified lysate (approx. 1-5 mg total protein) with the affinity probe beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer), a low pH solution, or by competition with a high concentration of the free compound.

  • Sample Preparation for MS: Run the eluate a short distance into an SDS-PAGE gel to concentrate the sample and remove interfering substances. Excise the protein band, perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins and quantify their abundance in the affinity probe eluate versus the control eluate. True targets will show significant enrichment in the probe sample.

Stability-Based Methods: CETSA and DARTS

A major advantage of stability-based methods is that they do not require chemical modification of the compound, eliminating the risk that a linker might alter its binding activity.[11][12] These techniques work with the native compound in a more physiological context.

Causality Behind the Approach: CETSA operates on the principle of ligand-induced thermal stabilization.[12][13] When a small molecule binds to its target protein, it generally increases the protein's conformational stability. This stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells to various temperatures, unbound proteins will denature and precipitate out of solution, while the ligand-bound target remains soluble.[13]

cluster_cetsa CETSA Workflow treat 1. Treat Cells/Lysate (+/- Compound) heat 2. Heat Aliquots to Different Temps treat->heat lyse 3. Lyse Cells & Separate Soluble Fraction heat->lyse quant 4. Quantify Soluble Protein (e.g., Western Blot, MS) lyse->quant

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat intact cells in culture with the compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.[14]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3-8 minutes, followed by cooling to room temperature.[12][14]

  • Lysis and Separation: Lyse the cells (e.g., by repeated freeze-thaw cycles or addition of a mild lysis buffer) and centrifuge at high speed (e.g., 17,000 x g) to pellet aggregated proteins.[12]

  • Analysis: Carefully collect the supernatant (soluble fraction).

    • For a candidate target (from in silico or AC-MS): Analyze the amount of soluble target protein at each temperature using Western blotting. A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples.

    • For unbiased discovery: Analyze the entire soluble proteome using LC-MS/MS. True targets will be the proteins that remain significantly more abundant in the soluble fraction at higher temperatures in the presence of the compound.

Causality Behind the Approach: DARTS is based on the principle that small molecule binding can protect a target protein from proteolysis.[15][16] The bound ligand sterically hinders access for proteases or stabilizes the protein's native conformation, making it a poorer substrate for digestion.

cluster_darts DARTS Workflow treat 1. Treat Lysate (+/- Compound) digest 2. Limited Proteolysis (e.g., Pronase) treat->digest stop 3. Stop Digestion & Analyze Proteins digest->stop detect 4. Detect Protected Protein (SDS-PAGE, MS) stop->detect

Caption: The principle of the Drug Affinity Responsive Target Stability (DARTS) assay.

  • Lysate Preparation: Prepare a native protein lysate as described for AC-MS.

  • Incubation: Aliquot the lysate and incubate with the compound or vehicle (DMSO) for 1 hour at room temperature.

  • Proteolysis: Add a protease, such as pronase or thermolysin, to each tube and incubate for a specific time (e.g., 15-30 minutes). The concentration of protease and digestion time must be optimized to achieve substantial but not complete protein degradation.[11]

  • Quenching: Stop the digestion by adding a denaturing buffer (SDS-PAGE loading buffer) and boiling the samples.

  • Analysis: Analyze the samples by SDS-PAGE and Coomassie staining. A true target will appear as a protected, full-length band that is present in the compound-treated lane but is degraded in the vehicle-treated lane. This band can be excised from the gel and identified by mass spectrometry.

Section 3: Orthogonal Target Validation

Identifying a protein with one of the above methods is a significant step, but it is not definitive proof. False positives can arise from all discovery methods. Therefore, validation using an orthogonal biophysical or cell-based assay is essential to confirm a direct and functionally relevant interaction.

Causality Behind the Approach: Validation methods are chosen to measure the compound-target interaction from a different physical or biological perspective than the initial discovery method. For example, if AC-MS (based on affinity) identified a target, confirming it with CETSA (based on thermal stability) or SPR (based on mass change) provides strong, independent evidence.

Direct Binding Assays: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time. It provides quantitative data on binding affinity (K D ) and kinetics (k on , k off ).

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Binding Analysis: Flow a series of concentrations of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid over the chip surface.

  • Data Acquisition: A sensor detects changes in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Analysis: Fit the resulting sensorgrams to a binding model to calculate the equilibrium dissociation constant (K D ). A low K D (e.g., in the nanomolar to low micromolar range) is indicative of a high-affinity, specific interaction.

Representative Data: Hypothetical Validation Results

This table summarizes the final validation data, integrating results from discovery and confirmation steps.

Protein Target (Gene)Discovery MethodValidation K D (SPR)Cellular Target Engagement (CETSA ΔT m )
MAPK14 AC-MS (5.2-fold enrichment)150 nM +4.2 °C
PTGS2 AC-MS (3.8-fold enrichment)2.1 µM+1.5 °C
YWHAH in silico only> 50 µMNo shift
CA2 DARTS (Protected band)8.7 µMNo shift

Section 4: Integrated Strategy and Mechanistic Confirmation

The ultimate goal is to connect the molecular target to the compound's cellular or physiological effect.

cluster_pathway Hypothetical Signaling Pathway for MAPK14 stress Cellular Stress (e.g., UV, Cytokines) mapkk Upstream Kinases (MKK3/6) stress->mapkk activates mapk14 MAPK14 (p38α) mapkk->mapk14 phosphorylates downstream Downstream Substrates (ATF2, MK2) mapk14->downstream phosphorylates compound Our Compound (C11H8ClNO4) compound->mapk14 INHIBITS response Biological Response (Inflammation, Apoptosis) downstream->response

Caption: Hypothetical pathway showing inhibition of MAPK14 by our compound.

Mechanistic Validation: Based on the hypothetical identification of MAPK14 (p38α kinase) as the primary target, the final validation step is to demonstrate that inhibiting this target recapitulates the compound's biological effect.

  • Genetic Approach: Use siRNA or CRISPR to knock down MAPK14 in a relevant cell line. If the compound causes apoptosis, then knockdown of MAPK14 should either induce apoptosis on its own or sensitize the cells to other apoptotic stimuli, phenocopying the compound's effect.[17]

  • Pharmacological Approach: Treat cells with a known, well-characterized MAPK14 inhibitor. The resulting cellular phenotype should be identical to that produced by 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

By following this integrated strategy—from broad, computational predictions to unbiased proteomic discovery and finally to rigorous biophysical and genetic validation—researchers can confidently identify the molecular target of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid and unlock its full potential as a chemical probe and therapeutic lead.

References

  • Wang, Z., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Li, P., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. Available at: [Link]

  • Rix, U., & Superti-Furga, G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]

  • Gao, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. ACS Omega. Available at: [Link]

  • Khurana, L., et al. (2014). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Gao, Z., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Gao, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Almeida, F. G., & Cass, Q. B. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Pisaneschi, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. Available at: [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]

  • de Oliveira, V. M., et al. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Available at: [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • Gao, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Promega Corporation. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Promega PubHub. Available at: [Link]

  • Robertson, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. Available at: [Link]

  • Journal of Visualized Experiments. (2019). Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. JoVE. Available at: [Link]

  • Pang, J. T., & Chen, Y. Z. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Gao, Z., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. Available at: [Link]

  • van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online. Available at: [Link]

  • Liu, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Lead Sciences. (n.d.). 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. Lead Sciences. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Target Identification Services. MtoZ Biolabs. Available at: [Link]

  • Google DeepMind. (2024). AlphaFold 3 predicts the structure and interactions of all of life's molecules. Google Blog. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Rehill, A. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Creative Biolabs. Available at: [Link]

  • Annand, R. R., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This technical guide focuses on a specific derivative, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, a molecule with significant therapeutic promise yet largely unexplored potential. While direct studies on this compound are limited, analysis of structurally related indole-2-carboxylic acid derivatives allows for the extrapolation of several high-potential therapeutic targets. This document provides an in-depth exploration of these potential targets, the rationale for their selection, and detailed, field-proven experimental workflows for their validation. We will delve into potential applications in virology, oncology, and inflammatory diseases, offering a comprehensive roadmap for researchers seeking to elucidate the mechanism of action and therapeutic utility of this intriguing molecule.

Introduction: The Prominence of the Indole-2-Carboxylic Acid Scaffold

Indole derivatives are a cornerstone of modern drug discovery, demonstrating a remarkable breadth of therapeutic applications.[1] Their ability to interact with a wide array of biological targets has led to their development as antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The indole-2-carboxylic acid core, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents. The specific compound of interest, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (CAS No. 120716-95-2)[3][4], possesses structural features—a chloro substitution at the 5-position and a carboxymethyl group at the 3-position—that suggest a unique interaction profile with various biological targets. This guide will illuminate the most promising of these potential targets.

Potential Therapeutic Target I: HIV-1 Integrase

Rationale and Mechanistic Insights

A significant body of research has highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[5][6][7] HIV-1 integrase strand transfer inhibitors (INSTIs) are a key class of antiretroviral drugs.[5] The mechanism of action for many INSTIs involves the chelation of two divalent metal ions (Mg2+) in the enzyme's active site, which is essential for its catalytic activity.[5][6][7] The core structure of indole-2-carboxylic acid has been shown to effectively chelate these magnesium ions.[5][7]

The structural features of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, specifically the two carboxylic acid groups, are well-suited for this mechanism. The carboxyl groups at positions 2 and the carboxymethyl substituent at position 3 can form a powerful chelating motif for the Mg2+ ions in the HIV-1 integrase active site. The chloro group at the 5-position can further enhance binding affinity through hydrophobic and halogen-bonding interactions with the enzyme and the viral DNA.[6]

Proposed Binding Mode

Diagram: Proposed Interaction of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid with HIV-1 Integrase Active Site

cluster_integrase HIV-1 Integrase Active Site cluster_inhibitor 3-(carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA Indole Indole Core C2_COOH C2-Carboxylic Acid C2_COOH->Mg1 Chelation C3_CH2COOH C3-Carboxymethyl C3_CH2COOH->Mg2 Chelation C5_Cl C5-Chloro C5_Cl->vDNA π-stacking/ Halogen bond A Step 1: In Vitro Integrase Inhibition Assay B Step 2: Antiviral Activity in Cell Culture A->B Confirm cellular activity C Step 3: Mechanism of Action Studies B->C Elucidate mechanism D Step 4: Resistance Profiling C->D Assess resistance potential

Caption: A stepwise approach to validate HIV-1 integrase inhibition.

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

  • Objective: To determine the direct inhibitory effect of the compound on the catalytic activity of recombinant HIV-1 integrase.

  • Materials: Recombinant HIV-1 integrase, donor DNA substrate (oligonucleotide), target DNA substrate (oligonucleotide), 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, known INSTI (e.g., Raltegravir) as a positive control, assay buffer, and a detection system (e.g., fluorescence-based).

  • Procedure: a. Prepare a dilution series of the test compound and the positive control. b. In a microplate, combine the recombinant HIV-1 integrase, donor DNA, and the test compound or control. c. Initiate the reaction by adding the target DNA and MgCl2. d. Incubate at 37°C for a defined period. e. Stop the reaction and quantify the strand transfer product using the chosen detection method. f. Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the integrase activity.

Protocol 2: Cell-Based HIV-1 Replication Assay

  • Objective: To assess the compound's ability to inhibit HIV-1 replication in a cellular context.

  • Materials: A susceptible cell line (e.g., MT-4 cells), a laboratory-adapted strain of HIV-1, the test compound, a positive control (e.g., Raltegravir), cell culture medium, and a method to quantify viral replication (e.g., p24 antigen ELISA).

  • Procedure: a. Seed the cells in a multi-well plate. b. Add serial dilutions of the test compound and the positive control. c. Infect the cells with a known amount of HIV-1. d. Culture the cells for several days. e. Harvest the cell supernatant and quantify the p24 antigen concentration to measure viral replication. f. Determine the EC50 value, the concentration of the compound that inhibits 50% of viral replication. g. Concurrently, assess cell viability (e.g., using an MTT assay) to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Potential Therapeutic Target II: Epidermal Growth Factor Receptor (EGFR) and BRAF Kinase in Oncology

Rationale and Mechanistic Insights

Certain indole derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the EGFR and BRAF kinase pathways. [8]These pathways are frequently mutated and hyperactivated in various cancers, making them attractive targets for therapeutic intervention. While the exact mechanism for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is unknown, its structural features suggest potential interactions with the ATP-binding pocket of these kinases. The indole scaffold can serve as a hinge-binding motif, while the substituents can be tailored to occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

Experimental Validation Workflow

Diagram: Kinase Inhibitor Validation Workflow

A Step 1: Kinase Panel Screening B Step 2: Cellular Proliferation Assays A->B Identify potent targets C Step 3: Western Blot Analysis of Pathway Modulation B->C Confirm on-target effect D Step 4: In Vivo Xenograft Studies C->D Evaluate in vivo efficacy

Caption: Workflow for validating a potential kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against a panel of kinases, including EGFR and BRAF.

  • Materials: Recombinant kinases (EGFR, BRAF, and a panel of other kinases for selectivity profiling), ATP, a suitable substrate peptide, the test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Perform the assay at the Km of ATP for each kinase. b. Add the kinase, the test compound at various concentrations, and the substrate to a microplate. c. Initiate the reaction by adding ATP. d. Incubate at room temperature. e. Add the detection reagent to quantify the amount of ADP produced. f. Calculate the IC50 values for each kinase.

Protocol 4: Cancer Cell Line Proliferation Assay

  • Objective: To evaluate the antiproliferative activity of the compound in cancer cell lines with known EGFR or BRAF mutations.

  • Materials: Cancer cell lines (e.g., A549 for EGFR, A375 for BRAFV600E), the test compound, a known inhibitor (e.g., Gefitinib for EGFR, Vemurafenib for BRAF), cell culture medium, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure: a. Seed the cells in a 96-well plate. b. After 24 hours, treat the cells with a dilution series of the test compound. c. Incubate for 72 hours. d. Add the cell viability reagent and measure luminescence to determine the number of viable cells. e. Calculate the GI50 (concentration for 50% growth inhibition).

Potential Therapeutic Target III: Cysteinyl Leukotriene Receptor 1 (CysLT1) in Inflammatory Diseases

Rationale and Mechanistic Insights

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in asthma and allergic rhinitis. [9]Their effects are primarily mediated through the CysLT1 receptor. [9]Several indole-2-carboxylic acid derivatives have been identified as potent and selective CysLT1 antagonists. [9]These compounds likely act as competitive antagonists, binding to the receptor and preventing the binding of endogenous CysLTs. The structural features of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, including its acidic moieties and substituted indole core, are consistent with the pharmacophores of known CysLT1 antagonists.

Experimental Validation Workflow

Diagram: CysLT1 Antagonist Validation Workflow

A Step 1: Radioligand Binding Assay B Step 2: Functional Cellular Assay (e.g., Calcium Flux) A->B Assess functional antagonism C Step 3: In Vivo Models of Asthma/Allergy B->C Evaluate in vivo efficacy

Caption: A workflow for the validation of CysLT1 antagonists.

Protocol 5: CysLT1 Receptor Binding Assay

  • Objective: To determine the binding affinity of the compound for the CysLT1 receptor.

  • Materials: Cell membranes expressing the human CysLT1 receptor, a radiolabeled CysLT1 ligand (e.g., [3H]LTD4), the test compound, a known CysLT1 antagonist (e.g., Montelukast), and a scintillation counter.

  • Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of the test compound. b. Separate the bound and free radioligand by filtration. c. Measure the radioactivity of the filter-bound complex using a scintillation counter. d. Calculate the Ki (inhibitory constant) from the IC50 value.

Other Potential Avenues of Investigation

The versatility of the indole-2-carboxylic acid scaffold suggests other potential therapeutic targets that warrant investigation:

  • Mycobacterium tuberculosis: Derivatives of 5-chloroindole-2-carboxylic acid have shown activity against Mycobacterium tuberculosis, potentially by targeting the MmpL3 transporter, which is crucial for mycolic acid transport and cell wall formation. [10]* NMDA Receptor: Indole-2-carboxylic acid derivatives have been explored as antagonists of the strychnine-insensitive glycine binding site on the NMDA receptor, suggesting potential applications in neurological disorders. [2][11]* TRPV1 Agonists: The indole-2-carboxamide scaffold has been used to develop agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management. [12]

Conclusion and Future Directions

While 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a relatively understudied compound, the wealth of data on the broader class of indole-2-carboxylic acid derivatives provides a strong foundation for targeted investigation. The potential to act as an HIV-1 integrase inhibitor, a kinase inhibitor in oncology, or a CysLT1 antagonist in inflammatory diseases makes it a highly attractive candidate for further drug development. The experimental workflows detailed in this guide offer a clear and robust pathway for elucidating its precise mechanism of action and validating its therapeutic potential. Future research should focus on a systematic evaluation of these targets, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. Lead Sciences. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Indole-2-carboxylic acid derivatives. Google Patents.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. Available at: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic Acid Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Within this vast chemical space, the 5-chloro-1H-indole-2-carboxylic acid framework has emerged as a particularly fruitful starting point for the design of potent and selective modulators of various biological targets. This guide focuses on a specific derivative, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, and its analogs, providing a comprehensive overview of their synthesis, biological activities, and the structure-activity relationships that govern their function. As we delve into the nuances of this chemical series, we will explore its potential in several therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. This document is intended to serve as a technical resource for researchers, offering both a conceptual framework and practical, field-proven methodologies for the exploration of this promising class of compounds.

Core Chemical Structure and Properties

The parent compound, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, possesses a number of key structural features that contribute to its chemical reactivity and biological activity. The indole core provides a planar, aromatic system capable of engaging in various non-covalent interactions with biological macromolecules. The chloro-substituent at the 5-position significantly influences the electronic properties of the benzene ring and can serve as a key interaction point with target proteins. The carboxylic acid at the 2-position and the carboxymethyl group at the 3-position are crucial for establishing ionic and hydrogen bond interactions, often acting as key pharmacophoric elements.

PropertyValueSource
CAS Number 120716-95-2[1]
Molecular Formula C₁₁H₈ClNO₄[1]
Molecular Weight 253.64 g/mol [1]
SMILES O=C(C(N1)=C(CC(O)=O)C2=C1C=CC(Cl)=C2)O[1]

Synthetic Strategies: A Proposed Pathway

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Selective Hydrolysis A 4-Chlorophenylhydrazine C Ethyl 5-chloro-3-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate A->C Acid catalyst (e.g., H₂SO₄) B Diethyl 2-oxosuccinate B->C D Ethyl 5-chloro-2-(ethoxycarbonyl)-1H-indole-3-acetate E 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid D->E Base (e.g., LiOH, NaOH) Then Acid Workup

Sources

Methodological & Application

Application Notes and Protocols for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid: A Hypothetical Modulator of Cellular Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for investigating the biological activity of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. This document is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the process.

Introduction: The Rationale for Investigating 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid as a Metabolic Modulator

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Indole derivatives are known to act as enzyme inhibitors through various mechanisms, including mimicking substrates or binding to allosteric sites.[2] The presence of carboxylic acid moieties, as seen in 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, can facilitate interactions with the active sites of enzymes, particularly those that bind to dicarboxylic acid substrates.

Based on these structural features, we hypothesize that 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid may function as an inhibitor of key metabolic enzymes. One such potential target is Succinate Dehydrogenase (SDH) , also known as Complex II of the electron transport chain. SDH is a critical enzyme in both the Krebs cycle and oxidative phosphorylation, catalyzing the oxidation of succinate to fumarate. Inhibition of SDH can have profound effects on cellular metabolism and energy production.[3]

This guide outlines a series of protocols to systematically test the hypothesis that 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid acts as an SDH inhibitor and to characterize its effects on cellular metabolism.

Hypothesized Mechanism of Action

The proposed mechanism involves the competitive or non-competitive inhibition of Succinate Dehydrogenase by 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. This inhibition would lead to a decrease in the rate of succinate oxidation, thereby disrupting the Krebs cycle and reducing the flow of electrons to the electron transport chain. Consequently, this would impair mitochondrial respiration and ATP production, forcing cells to rely more on glycolysis for their energy needs, leading to increased lactate production.

cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ComplexIII Complex III SDH->ComplexIII e- ComplexI Complex I ComplexI->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP ATP Production ETC_flow e- flow Inhibitor 3-(carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid Inhibitor->SDH Inhibition caption Hypothesized inhibition of SDH and its metabolic consequences.

Caption: Hypothesized inhibition of SDH and its metabolic consequences.

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is designed to directly measure the inhibitory effect of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid on SDH activity using isolated mitochondria or cell lysates.

Experimental Workflow

start Start prep_sample Prepare Sample (Isolated Mitochondria or Cell Lysate) start->prep_sample add_sample Add Sample to 96-well Plate prep_sample->add_sample prep_reagents Prepare Assay Buffer, Substrate Mix, Probe, and Inhibitor Dilutions add_inhibitor Add Inhibitor (Test Compound) prep_reagents->add_inhibitor add_sample->add_inhibitor add_reaction_mix Add SDH Reaction Mix add_inhibitor->add_reaction_mix measure Measure Absorbance (600 nm) Kinetically add_reaction_mix->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end caption Workflow for the in vitro SDH inhibition assay.

Caption: Workflow for the in vitro SDH inhibition assay.

Step-by-Step Methodology
  • Sample Preparation:

    • Tissue: Homogenize 10 mg of tissue in 100 µL of ice-cold SDH Assay Buffer. Keep on ice for 10 minutes, then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.[4]

    • Cells: Harvest 1 x 10^6 cells and wash with ice-cold PBS. Homogenize in 100 µL of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[4]

    • Isolated Mitochondria: Isolate mitochondria from fresh tissue or cells using a suitable protocol.[4]

  • Reagent Preparation:

    • Prepare a stock solution of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

    • Prepare the SDH Reaction Mix according to the manufacturer's instructions (e.g., Abcam ab228560).[4] This typically includes the SDH substrate and an electron acceptor probe.

  • Assay Procedure:

    • Add 50 µL of your sample (supernatant or isolated mitochondria) to the wells of a 96-well plate.

    • Add the desired concentration of the test compound or vehicle control to the wells.

    • Add 50 µL of the SDH Reaction Mix to each well.

    • Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes.[4]

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

ParameterExpected Outcome with SDH Inhibitor
Reaction Rate (ΔAbs/min)Decreased
% InhibitionIncreased with concentration
IC50Calculable value

Protocol 2: Cellular Respiration Assay using Seahorse XF Analyzer

This protocol assesses the impact of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid on mitochondrial respiration in live cells using the Seahorse XF Cell Mito Stress Test.[5]

Experimental Workflow

start Start seed_cells Seed Cells in Seahorse XF Plate start->seed_cells incubate_cells Incubate Cells in Assay Medium seed_cells->incubate_cells hydrate_cartridge Hydrate Sensor Cartridge load_cartridge Load Sensor Cartridge with Inhibitors hydrate_cartridge->load_cartridge prepare_media Prepare Assay Medium and Compound Solutions prepare_media->incubate_cells prepare_media->load_cartridge run_assay Run Seahorse XF Mito Stress Test incubate_cells->run_assay load_cartridge->run_assay analyze Analyze OCR Data run_assay->analyze end End analyze->end caption Workflow for the Seahorse XF Cell Mito Stress Test.

Sources

in vitro assays for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Executive Summary & Scientific Rationale

The compound 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, characterized by an indole core substituted with two acidic moieties (positions 2 and 3) and a halogen (position 5). This specific pharmacophore mimics the dicarboxylic acid structure of endogenous ligands like glutamate and aspartate, as well as kynurenic acid derivatives.

Primary Biological Targets:

  • NMDA Receptor (Glycine Site): The 2-carboxylate and 3-carboxymethyl groups spatially align with the orthosteric glycine binding pocket (GluN1 subunit), acting as a competitive antagonist. The 5-chloro substituent typically enhances hydrophobic interactions within the binding cleft, increasing potency compared to the unsubstituted parent.

  • GPR35 (G Protein-Coupled Receptor 35): Indole-2-carboxylic acid derivatives are established agonists of GPR35. This compound serves as a critical probe to determine selectivity between ionotropic glutamate receptors and orphan GPCRs.

This guide details the in vitro assay protocols required to validate activity, potency, and selectivity for this compound.

Pharmacophore & Signaling Logic

The following diagram illustrates the structural logic dictating the assay selection. The molecule's dual-acid nature allows it to bridge two distinct signaling worlds: Ion Channels (NMDA) and GPCRs (GPR35).

PharmacophoreLogic Compound 3-(carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid Acid2 2-Carboxylic Acid (Proton Donor/Acceptor) Compound->Acid2 Acid3 3-Carboxymethyl (Steric/Ionic Interaction) Compound->Acid3 Halo5 5-Chloro (Hydrophobic Pocket Fit) Compound->Halo5 NMDA NMDA Receptor (Glycine Site) Acid2->NMDA Mimics Glycine Carboxyl GPR35 GPR35 (Agonist Site) Acid2->GPR35 Key Agonist Motif Integrase HIV-1 Integrase (Mg2+ Chelation) Acid2->Integrase Metal Binding Acid3->NMDA Binds Arg Residue Acid3->Integrase Metal Binding Halo5->NMDA Increases Affinity Halo5->GPR35 Potency Enhancer

Caption: Structural features of the ligand mapping to specific biological targets. The dual-carboxylic acid motif is critical for both NMDA antagonism and GPR35 agonism.

Protocol A: NMDA Glycine-Site Radioligand Binding[1]

Objective: Determine the binding affinity (


) of the compound for the glycine modulatory site of the NMDA receptor.[1] This is the "Gold Standard" primary screen.

Mechanism: The compound competes with a radiolabeled ligand (e.g.,


-MDL 105,519 or 

-Glycine) for the GluN1 subunit.
Materials:
  • Tissue Source: Rat cerebral cortex membranes (rich in NMDA receptors) or HEK293 cells stably expressing GluN1/GluN2A.

  • Radioligand:

    
    -MDL 105,519 (preferred for high affinity) or 
    
    
    
    -Glycine (requires strychnine to block glycine-sensitive chloride channels).
  • Non-specific Control: 1 mM Glycine or 10

    
    M DCKA (5,7-dichlorokynurenic acid).
    
  • Buffer: 50 mM Tris-Acetate (pH 7.4). Critical: Do not use chloride-based buffers if using

    
    -Glycine, as chloride modulates the site.
    
Step-by-Step Workflow:
  • Membrane Preparation:

    • Homogenize rat cortex in ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

    • Wash Step (Crucial): Resuspend pellet in water and centrifuge 3x to remove endogenous glutamate and glycine. Failure to wash thoroughly will result in artificially high

      
       values.
      
  • Incubation:

    • In a 96-well plate, add:

      • 25

        
        L Test Compound (Concentration range: 1 nM to 100 
        
        
        
        M).
      • 25

        
        L Radioligand (Final conc: 1-2 nM).
        
      • 150

        
        L Membrane suspension (20-50 
        
        
        
        g protein).
    • Incubate for 60 minutes at 4°C (to minimize receptor degradation and uptake).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Expected Result: If active, the compound should displace the radioligand with a


 in the low micromolar or nanomolar range (0.1 - 5.0 

M).

Protocol B: Functional Antagonism (FLIPR Calcium Assay)

Objective: Confirm that binding translates to functional inhibition of ion channel flux.

Mechanism: NMDA receptor activation leads to Calcium (


) influx. This assay measures the reduction of this influx in the presence of the test compound.
Materials:
  • Cell Line: HEK293 cells co-expressing GluN1 and GluN2A (or GluN2B).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Agonists: Glutamate (10

    
    M) + Glycine (10 
    
    
    
    M).
Step-by-Step Workflow:
  • Dye Loading:

    • Plate cells in black-walled, clear-bottom 96-well plates.

    • Incubate with Fluo-4 AM dye loading buffer for 45 min at 37°C.

  • Pre-incubation:

    • Add the test compound (3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid) to cells 10 minutes prior to agonist addition.

  • Stimulation & Measurement:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject Agonist Mix (Glutamate + Glycine).

    • Note: To prove competitive antagonism at the glycine site, perform a "Schild Analysis" by varying Glycine concentrations (0.1

      
      M - 100 
      
      
      
      M) against fixed concentrations of the test compound.
  • Data Interpretation:

    • Competitive Antagonist: The compound will shift the Glycine dose-response curve to the right without suppressing the maximal response (

      
      ).
      
    • Non-Competitive Blocker: The compound will depress the

      
       regardless of Glycine concentration.
      

Protocol C: GPR35 Agonist Screening (Selectivity Check)

Objective: Indole-2-carboxylic acids are often potent GPR35 agonists. This assay determines if the compound is a "dirty" drug affecting GPCRs.

Method: Dynamic Mass Redistribution (DMR) or


-Arrestin Recruitment.
Step-by-Step Workflow (DMR - Label Free):
  • Cell Seeding: Seed HT-29 cells (endogenous GPR35) or CHO-GPR35 cells on an Epic® biosensor microplate.

  • Equilibration: Wash cells with assay buffer (HBSS + 20mM HEPES) and equilibrate for 2 hours to establish a stable baseline.

  • Compound Addition:

    • Add test compound.[2]

    • Monitor the wavelength shift (pm) in real-time for 60 minutes.

  • Validation:

    • Use Zaprinast or Pamoic Acid as a positive control (known GPR35 agonists).

    • If the compound induces a positive wavelength shift similar to Zaprinast, it is a GPR35 agonist.

Data Presentation & Analysis

Summarize your findings in a standardized table to facilitate Structure-Activity Relationship (SAR) analysis.

Assay TypeTargetParameterExpected Range (Active)Interpretation
Binding NMDA (Gly Site)

< 5.0

M
High affinity binder to GluN1.
Functional NMDA (Ca Flux)

< 10

M
Blocks channel opening.
Schild Analysis NMDA (Gly Site)Schild Slope~ 1.0Competitive antagonism.[1]
Selectivity GPR35

> 10

M (if selective)
Low value indicates off-target agonism.

Experimental Workflow Diagram

AssayWorkflow cluster_0 Primary Screen (Binding) cluster_1 Secondary Screen (Functional) Start Compound Stock (DMSO) Step1 Rat Cortex Membranes + [3H]-MDL 105,519 Start->Step1 Step2 Incubate 60 min @ 4°C Step3 Filter & Count CPM Decision Active? Step3->Decision Ki < 10 uM? Step4 HEK-GluN1/2A Cells (Fluo-4 Loaded) Step5 Pre-treat with Compound Step6 Inject Glycine/Glutamate Step7 Measure Ca2+ Influx Result Final Profile: Potency & Mechanism Step7->Result Determine IC50 Decision->Step4 Yes Stop Stop Decision->Stop No

Caption: Integrated workflow for validating NMDA receptor activity, moving from binding affinity to functional efficacy.

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1][3] Science, 243(4898), 1611-1613.

  • Salituro, F. G., et al. (1992). 3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the glycine site of the NMDA receptor.[1] Journal of Medicinal Chemistry, 35(10), 1791-1799.

  • Zhao, P., et al. (2010).[4] Design, synthesis, and biological evaluation of indole-2-carboxylic acid derivatives as novel GPR35 agonists. Journal of Medicinal Chemistry, 53(22), 7979-7991.

  • Balsami, A., et al. (1996). Structure-activity relationships of indole-2-carboxylic acid derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 31(10), 767-774.

Sources

Application Notes & Protocols: Characterizing 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid and its Analogs with Cell-Based GPCR Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indole-2-Carboxylic Acids

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. While the specific biological targets of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid are not yet fully elucidated, the broader class of indole derivatives has shown promise as modulators of G-protein coupled receptors (GPCRs).[1][2] GPCRs represent a major class of drug targets, playing crucial roles in a vast array of physiological processes.[3] Notably, indole-2-carboxamides, structurally related to the topic compound, have been identified as allosteric modulators of the cannabinoid CB1 receptor, a well-characterized GPCR.[4] This suggests that 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid may also interact with GPCRs, making the exploration of its activity at this target class a critical step in its pharmacological characterization.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid on GPCR signaling using a suite of robust cell-based assays. We will detail protocols for primary screening assays to identify potential GPCR activity, as well as secondary assays to elucidate the compound's mechanism of action.

A Tiered Approach to GPCR Characterization

A logical and efficient approach to characterizing a novel compound like 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid at GPCRs involves a tiered screening cascade. This begins with broad functional assays that measure downstream signaling events common to many GPCRs, followed by more specific assays to pinpoint the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays Primary Assays cAMP Measurement (Gs/Gi-coupled GPCRs) ERK Phosphorylation ERK1/2 Phosphorylation (Downstream Signaling) Primary Assays->ERK Phosphorylation Identified Hit Calcium Mobilization Calcium Mobilization (Gq-coupled GPCRs) Calcium Mobilization->ERK Phosphorylation Identified Hit BRET Assay BRET for Dimerization/Binding (Advanced Mechanistic Insight) ERK Phosphorylation->BRET Assay Further Characterization

Caption: A tiered approach to characterizing novel compounds at GPCRs.

Tier 1: Primary Screening Assays

The initial goal is to determine if 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid modulates the activity of GPCRs. The two most common primary screening assays for GPCRs measure changes in the intracellular second messengers, cyclic AMP (cAMP) and calcium (Ca2+).[5][6]

cAMP Measurement for Gs and Gi-Coupled GPCRs

Principle: GPCRs that couple to Gs alpha subunits stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, GPCRs that couple to Gi alpha subunits inhibit adenylyl cyclase, resulting in a decrease in cAMP.[6] Commercially available assays, such as those based on bioluminescence (e.g., Promega's GloSensor™) or competitive immunoassays, provide sensitive and high-throughput methods for measuring cAMP levels.[7][8]

Protocol: GloSensor™ cAMP Assay

This protocol is adapted from the manufacturer's instructions and is suitable for a 384-well plate format.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • GloSensor™ cAMP Reagent

  • 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

  • Forskolin (a potent activator of adenylyl cyclase)

  • Control agonist/antagonist for the target GPCR

  • White, solid-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the GloSensor™-22F cAMP plasmid and the GPCR of interest.

    • 24 hours post-transfection, harvest and seed the cells into 384-well plates at a density of 10,000 cells/well in CO2-independent medium.

    • Incubate at room temperature for 2-4 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid in assay buffer.

    • Add the compound to the appropriate wells. Include wells with vehicle control and a known agonist/antagonist for the GPCR.

  • Luminescence Measurement:

    • For Gs-coupled receptors, measure luminescence immediately after compound addition and at regular intervals for up to 30 minutes.

    • For Gi-coupled receptors, first stimulate the cells with a low concentration of forskolin (e.g., 1-3 µM) to induce cAMP production, and then add the test compound. Measure the decrease in luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the luminescence signal as a function of compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Parameter Recommendation
Cell LineHEK293, CHO
Seeding Density5,000 - 20,000 cells/well
Compound Incubation15 - 30 minutes
Forskolin (for Gi)1 - 10 µM
Calcium Mobilization Assay for Gq-Coupled GPCRs

Principle: GPCRs that couple to Gq alpha subunits activate phospholipase C, which in turn leads to the release of calcium from intracellular stores.[5] This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.

Protocol: Fluo-4 Calcium Assay

Materials:

  • CHO-K1 cells (or other suitable host cell line) stably expressing the GPCR of interest

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

  • Control agonist/antagonist for the target GPCR

  • Black, clear-bottom 384-well assay plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed CHO-K1 cells expressing the target GPCR into 384-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in a suitable assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition and Fluorescence Reading:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the test compound and immediately begin recording the fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the peak fluorescence response as a function of compound concentration to determine the EC50.

Parameter Recommendation
Cell LineCHO-K1, HEK293
DyeFluo-4 AM, Fura-2 AM
Incubation Time45 - 60 minutes
Plate ReaderCapable of kinetic reads

Tier 2: Secondary and Mechanistic Assays

Once a hit is identified in the primary screens, the next step is to confirm its activity and further investigate its mechanism of action.

ERK1/2 Phosphorylation Assay

Principle: The extracellular signal-regulated kinase (ERK) pathway is a common downstream signaling cascade for many GPCRs.[4] Ligand binding to a GPCR can lead to the phosphorylation and activation of ERK1/2. Measuring the levels of phosphorylated ERK (pERK) can serve as a robust indicator of GPCR activation.[9]

G Ligand Ligand GPCR GPCR Ligand->GPCR G-protein G-protein GPCR->G-protein Effector Effector G-protein->Effector Second Messengers Second Messengers Effector->Second Messengers MAPK Cascade MAPK Cascade (Raf, MEK) Second Messengers->MAPK Cascade ERK1/2 ERK1/2 MAPK Cascade->ERK1/2 pERK1/2 pERK1/2 (Phosphorylated) ERK1/2->pERK1/2 Cellular Response Cellular Response pERK1/2->Cellular Response

Caption: A simplified GPCR to ERK signaling pathway.

Protocol: In-Cell Western™ Assay for pERK

This protocol provides a high-throughput method for measuring pERK levels directly in microplates.[10][11]

Materials:

  • Cells expressing the target GPCR

  • 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

  • Primary antibodies: Rabbit anti-pERK1/2 and Mouse anti-total ERK1/2

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • 384-well plates

  • Infrared imaging system (e.g., LI-COR® Odyssey)

Procedure:

  • Cell Treatment:

    • Seed and grow cells in a 384-well plate.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with a dose-response of the test compound for 5-15 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block the wells with blocking buffer for 1.5 hours.

    • Incubate with the primary antibody cocktail (anti-pERK and anti-total ERK) overnight at 4°C.

    • Wash the wells and incubate with the secondary antibody cocktail for 1 hour at room temperature.

  • Imaging and Analysis:

    • Wash the wells and allow them to dry.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both pERK and total ERK.

    • Normalize the pERK signal to the total ERK signal.

Parameter Recommendation
Serum Starvation4 - 24 hours
Compound Treatment5 - 30 minutes
Primary Antibody Dilution1:200 - 1:1000
Secondary Antibody Dilution1:800 - 1:2000
Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Dimerization

Principle: BRET is a powerful technique to study protein-protein interactions in live cells.[12] It can be used to investigate whether 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid induces or inhibits GPCR dimerization or heteromerization, which can be a hallmark of allosteric modulation.[13]

Protocol: BRET Assay for GPCR Dimerization

Materials:

  • HEK293 cells

  • Plasmids encoding the GPCR of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

  • Coelenterazine h (luciferase substrate)

  • 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

  • White, 96-well microplates

  • BRET-compatible plate reader

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the GPCR-Rluc and GPCR-YFP constructs.

  • Cell Plating and Treatment:

    • 24 hours post-transfection, seed the cells into 96-well plates.

    • 48 hours post-transfection, treat the cells with the test compound for the desired time.

  • BRET Measurement:

    • Add coelenterazine h to each well.

    • Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A change in the BRET ratio upon compound treatment indicates a change in the proximity of the two fusion proteins.

Parameter Recommendation
BRET PairRluc/YFP, Rluc/GFP2
SubstrateCoelenterazine h
Plate ReaderDual-wavelength detection
Transfection ReagentOptimized for cell line

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The inclusion of appropriate positive and negative controls is critical. For instance, in the cAMP assay, forskolin serves as a positive control for Gs activation. In the pERK assay, a known agonist for the target GPCR should be used to confirm that the signaling pathway is intact. Furthermore, dose-response curves should be generated to ensure that the observed effects are concentration-dependent.

Conclusion

The cell-based assays outlined in this application note provide a robust and comprehensive framework for the initial characterization of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid and its analogs as potential GPCR modulators. By employing a tiered approach, researchers can efficiently screen for activity and then delve into the mechanistic details of compound action. These methods will be invaluable in advancing our understanding of this chemical series and its potential for therapeutic development.

References

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC. PubMed Central. [Link]

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]

  • A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC. PubMed Central. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. PubMed Central. [Link]

  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC. PubMed Central. [Link]

  • Detailed Characterization of ERK1 and ERK2 Phosphorylation. Bio-Techne. [Link]

  • G protein-coupled receptor - Wikipedia. Wikipedia. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies. [Link]

  • Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]

  • GPCR downstream signalling. Reactome Pathway Database. [Link]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. [Link]

  • Allosteric modulation and functional selectivity of G protein-coupled receptors - PMC. PubMed Central. [Link]

  • GPCR Downstream Signaling. GenScript. [Link]

  • HitHunter cAMP XS+ assay for GPCR screening using the PHERAstar FS. BMG LABTECH. [Link]

  • How different is western blot protocol for phosphorylated protein from regular western blot?. ResearchGate. [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]

  • Example Experiment: Characterizing ERK Activation in Response to FGF Treatment in NIH-3T3 Cells. LI-COR Biosciences. [Link]

Sources

Application Notes and Protocols: Leveraging 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a fertile starting point for designing novel therapeutics. 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a particularly valuable, yet underexplored, building block for drug discovery. Its bifunctional carboxylic acid groups at positions 2 and 3, combined with a chloro-substitution at position 5, offer a unique three-dimensional arrangement for chemical elaboration and targeted molecular interactions.

This document serves as a comprehensive guide for researchers, outlining the strategic applications and detailed experimental protocols for utilizing this compound in drug discovery campaigns. We will explore its potential in targeting key enzyme classes and receptors, provide step-by-step methodologies for library synthesis and screening, and explain the scientific rationale behind these experimental designs.

Part 1: Key Applications in Drug Discovery

The inherent structural features of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid make it an ideal starting point for developing inhibitors and modulators for several important drug target classes.

Development of Anti-Inflammatory Agents via cPLA2α Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for releasing arachidonic acid, the precursor to pro-inflammatory prostaglandins and leukotrienes.[1][2] Inhibition of cPLA2α is a promising strategy for treating a range of inflammatory conditions.[1][2] The indole scaffold has been successfully employed to develop potent cPLA2α inhibitors, such as efipladib.[3][4] The dicarboxylic acid functionality of our title compound provides a strong binding motif for the enzyme's active site, while the C-3 carboxymethyl group can be elaborated to enhance potency and selectivity.

Targeting HIV-1 Integrase for Antiviral Therapy

HIV-1 integrase is a key enzyme in the viral life cycle, and its inhibition is a clinically validated approach for treating HIV-1 infections.[5][6] Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6][7] The core scaffold can chelate the two Mg²⁺ ions within the enzyme's active site, a critical interaction for inhibition.[5][6][7] The C-3 carboxymethyl group of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid provides a vector for introducing side chains that can interact with the hydrophobic cavity near the active site, thereby improving potency.[5][6]

Modulating the Cannabinoid CB1 Receptor

The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR), is a target for treating various neurological and psychiatric disorders. Allosteric modulators of the CB1 receptor offer a more nuanced therapeutic approach compared to direct agonists or antagonists. The 5-chloro-indole-2-carboxamide scaffold is a well-established core for prototypical CB1 allosteric modulators.[8] Our title compound can be readily converted to carboxamides at the C-2 position, and the C-3 position can be functionalized to explore structure-activity relationships for novel CB1 modulators.

Other Potential Applications

The indole-2-carboxylic acid scaffold has shown utility in developing a diverse range of bioactive agents, including:

  • CysLT1 Antagonists: For the treatment of asthma and other inflammatory conditions.[9]

  • IDO1/TDO Dual Inhibitors: As potential new targets for tumor immunotherapy.[10]

  • 5-HT2A Receptor Ligands: For the development of antipsychotics and other CNS-acting drugs.[11]

  • NMDA Receptor Ligands: With potential applications in neurological disorders.[12]

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for utilizing 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid in a drug discovery workflow.

Protocol: Focused Library Synthesis via Amide Coupling

This protocol describes the parallel synthesis of a focused library of N-substituted carboxamides from the title compound. This approach allows for the rapid exploration of the chemical space around the indole scaffold.

Rationale: Amide bond formation is a robust and well-understood reaction, making it ideal for library synthesis. By varying the amine coupling partner, a diverse set of compounds can be generated to probe the structure-activity relationship (SAR) of a particular biological target.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Parallel Synthesis cluster_purification Workup & Purification A 3-(carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid B Activate Carboxylic Acid (e.g., HATU, HOBt) A->B D Amide Coupling Reaction B->D C Amine Library (R-NH2) C->D E Aqueous Workup D->E F Purification (e.g., Prep-HPLC) E->F G Final Compound Library F->G Characterization (LC-MS, NMR) G A Prepare Assay Buffer and Reagents B Add Test Compounds (from library) to plate A->B C Add cPLA2α Enzyme B->C D Incubate C->D E Add Fluorescent Substrate D->E F Measure Fluorescence (Kinetic Read) E->F G Data Analysis (IC50 determination) F->G

Sources

Application Notes and Protocols for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(carboxymeth)-5-chloro-1H-indole-2-carboxylic acid as a potential enzyme inhibitor. This document outlines the theoretical framework, mechanism of action, and detailed experimental protocols for characterizing its inhibitory effects, with a primary focus on HIV-1 Integrase.

Introduction

The indole-2-carboxylic acid scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents. Its derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of key enzymes in various disease pathways. Notably, the core structure of indole-2-carboxylic acid has been identified as a potent inhibitor of HIV-1 integrase, a crucial enzyme for viral replication.[1][2][3] The strategic placement of functional groups on this scaffold allows for the fine-tuning of inhibitory potency and selectivity. This document specifically focuses on 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, a derivative poised for investigation as an enzyme inhibitor.

Mechanism of Action: Inhibition of HIV-1 Integrase

HIV-1 integrase is a metalloenzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. The active site of this enzyme contains two divalent magnesium ions (Mg²⁺) that are essential for its catalytic activity.[1][2] The inhibitory mechanism of indole-2-carboxylic acid derivatives is predicated on their ability to chelate these Mg²⁺ ions.[1][2][3] The carboxyl group at the C2 position of the indole ring plays a pivotal role in this interaction, effectively sequestering the metal ions and disrupting the enzyme's catalytic function.[1][2]

The 3-(carboxymethyl) and 5-chloro substitutions on the indole ring of the topic compound are anticipated to further modulate its binding affinity and specificity for the enzyme's active site. The chloro group can influence the electronic properties of the indole ring system and potentially engage in halogen bonding or other non-covalent interactions within the active site. The carboxymethyl group at the C3 position introduces an additional acidic moiety that could either contribute to metal ion chelation or interact with nearby amino acid residues, thereby enhancing the inhibitor's potency.[2]

Experimental Protocols

The following protocols are designed to assess the inhibitory activity of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid against HIV-1 integrase. These protocols are intended to be self-validating, incorporating necessary controls to ensure the scientific rigor of the findings.

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay

This assay is a direct measure of the inhibitor's ability to block the strand transfer step of the integration process.

1.1. Principle:

A fluorescently labeled oligonucleotide substrate mimicking the viral DNA is incubated with recombinant HIV-1 integrase. In the absence of an inhibitor, the integrase will process the substrate. The inhibitory activity of the test compound is quantified by measuring the reduction in the processed substrate.

1.2. Materials and Reagents:

  • Recombinant HIV-1 Integrase

  • Fluorescently labeled oligonucleotide substrate (e.g., 5'-FAM-labeled)

  • Unlabeled target DNA

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl₂, 0.05% Brij-35

  • 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (test compound)

  • Known HIV-1 integrase inhibitor (e.g., Raltegravir) as a positive control

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence plate reader

1.3. Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of the test compound and controls in DMSO. C Add diluted compounds/controls to microplate wells. A->C B Prepare reaction mix containing assay buffer, integrase, and labeled substrate. D Add reaction mix to initiate the reaction. B->D C->D Dispense E Incubate at 37°C for a defined period (e.g., 60 minutes). D->E F Add target DNA to the wells. E->F G Continue incubation at 37°C (e.g., 30 minutes). F->G H Measure fluorescence intensity. G->H I Calculate % inhibition and determine IC50 values. H->I

Caption: Workflow for the in vitro HIV-1 integrase strand transfer assay.

1.4. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing. Also, prepare serial dilutions of the positive control.

  • Reaction Setup: In a 96-well black microplate, add 2 µL of the diluted test compound, positive control, or DMSO (as a negative control) to the appropriate wells.

  • Enzyme and Substrate Addition: Prepare a reaction mixture containing assay buffer, recombinant HIV-1 integrase, and the fluorescently labeled oligonucleotide substrate at their optimized concentrations. Add 18 µL of this mixture to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow for the 3'-processing reaction.

  • Strand Transfer Initiation: Add 5 µL of the unlabeled target DNA to each well to initiate the strand transfer reaction.

  • Second Incubation: Continue to incubate the plate at 37°C for 30 minutes.

  • Detection: Measure the fluorescence polarization or intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

1.5. Expected Results and Interpretation:

A potent inhibitor will exhibit a dose-dependent decrease in the fluorescence signal, indicating the inhibition of the strand transfer reaction. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Protocol 2: Cellular Antiviral Assay

This assay evaluates the ability of the inhibitor to suppress HIV-1 replication in a cell-based model.

2.1. Principle:

A susceptible cell line (e.g., MT-4 cells) is infected with HIV-1 in the presence of varying concentrations of the test compound. The antiviral activity is determined by measuring the reduction in a viral marker, such as p24 antigen, or by assessing cell viability.

2.2. Materials and Reagents:

  • MT-4 or other susceptible human T-cell line

  • HIV-1 viral stock (e.g., IIIB strain)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (test compound)

  • Known antiretroviral drug (e.g., Raltegravir) as a positive control

  • DMSO

  • 96-well cell culture plates

  • p24 ELISA kit or a cell viability assay reagent (e.g., MTT or CellTiter-Glo)

2.3. Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Seed cells in a 96-well plate. C Add diluted compounds/controls to the cells. A->C B Prepare serial dilutions of the test compound and controls. B->C D Infect cells with HIV-1. C->D E Incubate for a specified period (e.g., 4-5 days). D->E F Measure viral replication (p24 ELISA) or cell viability. E->F G Calculate EC50 and CC50 values. F->G

Caption: Workflow for the cellular antiviral assay.

2.4. Step-by-Step Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in complete culture medium.

  • Compound Addition: Prepare serial dilutions of the test compound and positive control in the culture medium. Add the diluted compounds to the wells containing the cells.

  • Viral Infection: Add a pre-titered amount of HIV-1 viral stock to the wells. Include uninfected control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • Endpoint Measurement:

    • p24 ELISA: Collect the cell culture supernatant and quantify the amount of p24 antigen using a commercial ELISA kit.

    • Cell Viability Assay: Add a cell viability reagent to the wells and measure the signal according to the manufacturer's instructions. This is also used to determine the compound's cytotoxicity (CC₅₀).

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each compound concentration. Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

    • From the cell viability data, determine the CC₅₀ (50% cytotoxic concentration).

    • Calculate the selectivity index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compound.

Data Presentation

The inhibitory activities of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid and control compounds should be summarized in a clear and concise table.

CompoundIn Vitro IC₅₀ (µM)Cellular EC₅₀ (µM)Cellular CC₅₀ (µM)Selectivity Index (SI)
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acidExperimental DataExperimental DataExperimental DataCalculated Value
Raltegravir (Positive Control)Literature ValueLiterature ValueLiterature ValueLiterature Value

Conclusion

The provided protocols offer a robust framework for the evaluation of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid as an inhibitor of HIV-1 integrase. The combination of in vitro enzymatic assays and cell-based antiviral assays will provide a comprehensive understanding of its potential as an antiretroviral agent. The key to its inhibitory action is believed to be the chelation of essential Mg²⁺ ions in the enzyme's active site by the indole-2-carboxylic acid moiety. Further studies, including kinetic analyses and structural biology approaches, can provide deeper insights into its precise mechanism of inhibition and guide future drug development efforts.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive analytical methodologies for the accurate and robust quantification of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. As a molecule of interest in pharmaceutical development, potentially as an intermediate, impurity, or metabolite, its precise measurement is critical for quality control, pharmacokinetic studies, and regulatory compliance. We present two validated, fit-for-purpose analytical methods: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and purity assessment, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. Each protocol is detailed with an emphasis on the scientific rationale behind procedural choices, ensuring methodological integrity and reproducibility.

Introduction and Analyte Overview

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by two carboxylic acid functional groups and a chlorine atom on the benzene ring. Its physicochemical properties—notably its high polarity and acidic nature—present specific challenges for chromatographic separation and extraction. The indole moiety provides a strong chromophore, making it suitable for UV detection, while the carboxylic acid groups are readily ionizable, enabling sensitive detection by mass spectrometry.

Accurate quantification is paramount. In drug substance manufacturing, this analysis ensures purity and identifies potential process-related impurities[1]. In drug product development, it can be used to monitor degradation products under stability testing. For toxicological or metabolic studies, precise measurement in biological fluids is essential. The methods detailed herein are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose[2][3][4].

Principle of Analysis: Method Selection Rationale

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for analyzing the compound in relatively clean samples, such as in bulk drug substances or dissolution media. Its primary advantages are accessibility, cost-effectiveness, and robustness. The indole ring structure of the analyte allows for strong UV absorbance, providing adequate sensitivity for assays and purity determinations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantification in complex biological matrices like plasma, serum, or urine, the selectivity and sensitivity of LC-MS/MS are unparalleled[5][6]. This technique minimizes interference from endogenous matrix components and can achieve detection limits in the low ng/mL or even pg/mL range[5][6]. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), we achieve a high degree of certainty in analyte identification and quantification[7].

Method 1: Quantification by RP-HPLC with UV Detection

This method is optimized for the analysis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid as a pure substance or in simple formulations.

Causality and Experimental Design

The dual carboxylic acid groups on the analyte make it highly polar and acidic. To achieve good chromatographic peak shape and retention on a reversed-phase (C18) column, it is essential to suppress the ionization of these groups. This is accomplished by acidifying the mobile phase (e.g., with formic or phosphoric acid). An acidic pH ensures the analyte is in its neutral, less polar form, promoting interaction with the nonpolar stationary phase and resulting in a sharp, symmetrical peak. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.

Detailed Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥98% purity).

  • Reference standard of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (>99% purity).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or λmax determined by DAD scan)
Run Time 20 minutes

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of acetonitrile. Degas both solutions before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter if necessary.

  • Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the prepared standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) P2 Prepare Standard Stock Solution (1 mg/mL) P1->P2 P4 Prepare & Filter Sample Solution P1->P4 P3 Create Calibration Curve Standards P2->P3 A2 Inject Standards & Samples P3->A2 P4->A2 A1 Equilibrate HPLC System A1->A2 A3 Acquire Data (UV @ 280 nm) A2->A3 D1 Integrate Chromatographic Peaks A3->D1 D2 Construct Calibration Curve (Area vs. Conc.) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by LC-MS/MS

This method is designed for high-sensitivity analysis of the analyte in complex biological matrices, such as human or animal plasma.

Causality and Experimental Design

Chromatography: The same principles of reversed-phase chromatography apply. A fast gradient using a UPLC system is employed to reduce run times.

Ionization: Due to the acidic nature of the analyte, Electrospray Ionization (ESI) in negative mode is the optimal choice. The carboxylic acid groups readily deprotonate to form the [M-H]⁻ ion, which is a stable and abundant precursor for MS/MS analysis[6].

Sample Preparation: The removal of matrix components like proteins and phospholipids is crucial to prevent ion suppression and ensure method accuracy[8]. Protein precipitation (PPT) with acetonitrile is a simple and effective first step. For cleaner extracts and higher sensitivity, Solid-Phase Extraction (SPE) is recommended. A mixed-mode anion exchange SPE sorbent can be used to retain the acidic analyte while allowing neutral and basic interferences to be washed away, providing a highly purified sample for injection[9][10].

Detailed Protocol: LC-MS/MS

Instrumentation and Materials:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC-MS grade solvents and reagents.

  • Internal Standard (IS): A structurally similar molecule or a stable isotope-labeled version of the analyte (e.g., ¹³C₂-3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid).

  • Biological matrix (e.g., blank human plasma).

LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Negative
Precursor Ion [M-H]⁻ m/z 252.6 (for C₁₁H₈ClNO₄)
MRM Transitions Quantifier: m/z 252.6 → 208.6 (Loss of CO₂) Qualifier: m/z 252.6 → 164.6 (Loss of CO₂ and CO₂)
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms

Procedure:

  • Sample Pre-treatment (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of Mobile Phase A.

  • Calibration and QC Sample Preparation: Spike known amounts of the analyte and a fixed amount of IS into blank biological matrix to prepare calibration standards and quality control (QC) samples. Process these alongside the unknown samples.

  • Analysis: Inject the processed samples into the LC-MS/MS system.

  • Quantification: Integrate the peak areas for the analyte and the IS. Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration, using a weighted (1/x²) linear regression. Determine the concentration in unknown samples from this curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Aliquot 100 µL Plasma Sample S2 Spike with Internal Standard S1->S2 S3 Protein Precipitation (300 µL ACN) S2->S3 S4 Vortex & Centrifuge S3->S4 S5 Evaporate Supernatant & Reconstitute S4->S5 A1 Inject Processed Sample S5->A1 A2 UPLC Separation A1->A2 A3 ESI- Ionization A2->A3 A4 MRM Detection (m/z 252.6 -> 208.6) A3->A4 D1 Integrate Analyte & IS Peak Areas A4->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Bioanalytical workflow using LC-MS/MS.

Method Validation

Both analytical methods must be validated to ensure they are reliable for their intended application. The validation should be performed according to established guidelines such as ICH Q2(R2)[2]. Analytical method validation provides documented evidence that the procedure is suitable for its purpose[3][11].

Summary of Validation Parameters:

ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)Acceptance Criteria
Specificity/Selectivity Peak purity analysis (DAD), resolution from known impuritiesNo interfering peaks at the retention time of the analyte/IS in blank matrixResolution > 2; No significant interference (>20% of LLOQ)
Linearity & Range 50-150% of nominal concentrationOver the expected biological concentration rangeCorrelation coefficient (r²) ≥ 0.995
Accuracy Spiked placebo/sample analysis at 3 levels (e.g., 80, 100, 120%)QC samples at 3-4 levels (L, M, H)% Recovery within 98.0-102.0% (HPLC); 85-115% (LC-MS/MS)
Precision (RSD%) Repeatability (n=6) and Intermediate Precision (different days/analysts)Intra-day and Inter-day precision on QC samplesRSD ≤ 2.0% (HPLC); RSD ≤ 15% (LC-MS/MS), ≤20% at LLOQ
Limit of Detection (LOD) S/N ratio of 3:1N/A for bioanalysisReportable value
Limit of Quantification (LOQ) S/N ratio of 10:1Lowest standard on the curve meeting accuracy/precision criteriaRSD ≤ 20%, Accuracy 80-120%
Robustness Small variations in flow rate, column temp., mobile phase pHAssessed during developmentNo significant impact on results

Conclusion

The two analytical methods presented provide a robust framework for the quantification of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. The HPLC-UV method is a reliable and economical choice for purity and assay testing of bulk materials and simple formulations. The LC-MS/MS method offers the high sensitivity and selectivity required for challenging bioanalytical applications, enabling its use in pharmacokinetic, toxicokinetic, and metabolism studies. Proper validation of these methods is essential to guarantee data integrity and meet regulatory expectations.

References

  • Thakare, R., Chhonker, Y.S., Gautam, N., Alamoudi, J.A., & Alnouti, Y. (2016). Quantitative analysis of endogenous compounds. Journal of Pharmaceutical and Biomedical Analysis, 128, 426–437. Available at: [Link]

  • Vali, S.J., Kumar, S.S., Sait, S.S., & Garg, L.K. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Nakajima, M., Yamato, S., & Shimada, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science. Available at: [Link]

  • Khan, I.A., & Ali, I. (n.d.). photometric determination of indole compounds in the form of charge transfer complex. Pakistan Journal of Scientific and Industrial Research. Available at: [Link]

  • Chen, Y.C., et al. (2018). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 23(10), 2599. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Sikora, A., et al. (2022). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 27(15), 4725. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. Available at: [Link]

  • Al-Sabha, W. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 3(4). Available at: [Link]

  • Chan, C.C., et al. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • Griffiths, W.J. (2008). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 388(1-2), 24-45. Available at: [Link]

  • Rajan, G., & Velpandian, T. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Available at: [Link]

  • Semenistaya, E.N., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(15), 8493. Available at: [Link]

  • de Holanda, B.F., & de Oliveira, A.C.L. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Química Nova. Available at: [Link]

  • Aaron, J.J., et al. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. Croatica Chemica Acta. Available at: [Link]

  • Ternes, T.A., et al. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Available at: [Link]

  • Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. Available at: [Link]

  • Al-Tannak, N.F., & Hemmateenejad, B. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. Available at: [Link]

  • Le, A.M., & Li, Y. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 80(19), 7194-7203. Available at: [Link]

  • Zwiener, C. (2007). Method development for analysis of pharmaceuticals in environmental samples. Analytical and Bioanalytical Chemistry, 387(4), 1167-1176. Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]

  • Boyes, B.E., & Johnson, B.J. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(19), 9223-9234. Available at: [Link]

  • do Rego, E.C.P., et al. (2015). Validation of a new high throughput method for determination of chloramphenicol in milk using liquid-liquid extraction with low temperature partitioning (LLE-LTP) and isotope-dilution liquid chromatography tandem mass spectrometry (ID-LC-MS/MS). Analytical Methods, 7(18), 7621-7629. Available at: [Link]

Sources

LC-MS analysis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the LC-MS/MS Analysis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document provides not only a step-by-step protocol but also the scientific rationale behind key experimental choices. The methodology is grounded in established principles of analytical chemistry and adheres to international validation standards to ensure data integrity and reproducibility.

Introduction: The Analytical Challenge

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a multifaceted indole derivative. Its structure, featuring two carboxylic acid groups and a halogen substituent, presents unique analytical challenges. Indole-2-carboxylic acid derivatives are a promising scaffold for the development of novel therapeutics, including HIV-1 integrase inhibitors.[1][2] Accurate quantification of this specific molecule is critical in various stages of drug development, from metabolic studies to quality control of active pharmaceutical ingredients (APIs).

The inherent polarity imparted by the dual carboxylic acid moieties can lead to poor retention on traditional reversed-phase chromatography columns.[3][4] Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern that must be considered during mass spectrometric analysis. This guide provides a comprehensive solution to these challenges, leveraging advanced LC-MS/MS techniques to deliver a sensitive, specific, and reliable analytical method.

Scientific Rationale and Method Overview

The method described herein employs a synergistic combination of Reversed-Phase Liquid Chromatography (RPLC) and Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI).

  • Chromatographic Separation (LC): The primary challenge in the chromatography of polar acidic compounds is achieving adequate retention on non-polar stationary phases. Our approach addresses this by:

    • Mobile Phase pH Control: The mobile phase is acidified to suppress the ionization of the carboxylic acid groups.[5] According to the principles of reversed-phase chromatography, maintaining the analyte in a more neutral state increases its hydrophobicity, thereby enhancing its retention on a C18 stationary phase.[5] A general rule is to adjust the mobile phase pH to at least two units below the pKa of the acidic analyte.[5]

    • Stationary Phase Selection: While standard C18 columns can be effective with proper mobile phase modification, for particularly challenging polar analytes, mixed-mode stationary phases that incorporate both reversed-phase and anion-exchange retention mechanisms can offer superior performance.[3]

  • Ionization and Detection (MS/MS):

    • Electrospray Ionization (ESI): ESI is the ionization technique of choice for polar molecules like carboxylic acids.[6] Given the acidic nature of the analyte, negative ion mode ESI is employed to generate the deprotonated molecular ion [M-H]⁻. This process is highly efficient for compounds with acidic protons.[7][8]

    • Tandem Mass Spectrometry (MS/MS): To achieve high selectivity and sensitivity, the analysis is performed in Multiple Reaction Monitoring (MRM) mode. The [M-H]⁻ ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process drastically reduces chemical noise and allows for precise quantification even in complex matrices.[9] The fragmentation of carboxylic acids in MS/MS often involves characteristic neutral losses, such as the loss of CO₂.[10]

Experimental Workflow

The overall analytical process is depicted in the following workflow diagram.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix or API Solution Dilution Dilution with Mobile Phase A Sample->Dilution Vortex Vortex & Centrifuge Dilution->Vortex Injection Autosampler Injection Supernatant Collect Supernatant Vortex->Supernatant LC_Separation Reversed-Phase HPLC Separation Supernatant->Injection ESI Electrospray Ionization (-ve) Injection->LC_Separation LC_Separation->ESI MSMS_Detection MRM Detection (QqQ) ESI->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: High-level workflow for the LC-MS/MS analysis.

Materials and Reagents

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

    • Triple Quadrupole (QqQ) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chemicals and Consumables:

    • 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid reference standard (>98% purity).

    • LC-MS grade Acetonitrile (ACN).

    • LC-MS grade Water.

    • LC-MS grade Formic Acid (FA).

    • HPLC column: C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent).

    • 0.2 µm syringe filters (PTFE or PVDF).[11]

    • Autosampler vials.

Detailed Protocols

Standard and Sample Preparation

The choice of sample preparation technique depends on the complexity of the sample matrix.[12] For relatively clean samples like API solutions, a simple dilution is sufficient. For complex biological matrices (e.g., plasma, urine), protein precipitation or solid-phase extraction (SPE) may be necessary to minimize matrix effects.[9][13]

Protocol: "Dilute-and-Shoot" for API Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 (v/v) Acetonitrile/Water.

  • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the test sample with the initial mobile phase to an expected concentration within the calibration range.

  • Filtration: Filter all prepared standards and samples through a 0.2 µm syringe filter before placing them in autosampler vials.[11]

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress analyte ionization.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase LC.[9]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Gradient Elution See Table 2 belowTo effectively elute the analyte with good peak shape.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Table 3: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI NegativeEfficiently ionizes acidic compounds.[8]
Capillary Voltage -3.0 kVOptimized for stable spray in negative mode.
Source Temp. 150 °C
Desolvation Temp. 400 °CFacilitates solvent evaporation and ion formation.
Gas Flow 800 L/hr
MRM Transitions See Table 4 belowFor specific and sensitive detection.

Table 4: MRM Transitions for Quantification and Confirmation (Note: Theoretical m/z values. These must be confirmed by infusing the reference standard.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid268.0/270.0224.0/226.010015Quantifier (Loss of CO₂)
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid268.0/270.0178.0/180.010025Qualifier
  • Rationale for MRM Transitions: The precursor ion corresponds to the [M-H]⁻ of the analyte. The presence of one chlorine atom results in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks (²³⁵Cl vs ²³⁷Cl). Monitoring both isotopic precursors enhances specificity. The primary fragmentation pathway for dicarboxylic acids is often the neutral loss of carboxyl groups (CO₂), leading to the quantifier ion.[10] A secondary fragment is chosen as a qualifier to confirm the analyte's identity.

Method Validation Protocol

The analytical method must be validated to ensure its performance is suitable for its intended purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[14][15][16]

Validation_Parameters cluster_precision Precision Levels Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOQ Limit of Quantitation (LOQ) Validation->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a substituted indole derivative with potential applications in medicinal chemistry and drug development. The indole scaffold is a prominent feature in numerous biologically active compounds. A thorough structural characterization is paramount for understanding its chemical properties and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the NMR analysis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, covering sample preparation, detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, and a predictive analysis of the expected spectra.

The molecular structure of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, with the IUPAC numbering scheme, is presented below:

Chemical structure of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid with atom numbering.

Figure 1: Chemical structure and atom numbering of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

I. Sample Preparation: The Foundation of High-Quality NMR Data

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. The following protocol is designed to yield a homogenous solution suitable for high-resolution NMR spectroscopy.

Protocol 1: NMR Sample Preparation
  • Material Weighing: Accurately weigh 5-10 mg of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[1][2] The higher concentration for ¹³C and 2D experiments is necessary to overcome the lower natural abundance of the ¹³C isotope and the sensitivity limitations of these experiments.

  • Solvent Selection: Due to the presence of two carboxylic acid groups and an N-H proton, a deuterated polar aprotic solvent is recommended to avoid the exchange of labile protons with the solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It will solubilize the compound and allow for the observation of the N-H and COOH protons.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample. Vortex the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but ensure the sample does not degrade.

  • Internal Standard: Add a minimal amount (1-2 µL) of a 1% solution of tetramethylsilane (TMS) in the deuterated solvent. TMS serves as the internal reference for both ¹H and ¹³C spectra, with its signal defined as 0.00 ppm.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To prevent contamination, it's advisable to filter the solution through a small plug of glass wool placed in the pipette.

  • Final Checks: Ensure the sample height in the NMR tube is appropriate for the spectrometer's probe (typically around 4-5 cm). Cap the NMR tube securely. Before inserting the sample into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.

II. Experimental Workflow and NMR Data Acquisition

A systematic approach involving a series of 1D and 2D NMR experiments is essential for the complete structural assignment of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Elucidation prep Prepare Sample in DMSO-d6 h1 1H NMR (Proton Count & Multiplicity) prep->h1 c13 13C NMR & DEPT (Carbon Count & Type) h1->c13 elucidate Combine Data for Full Structure Assignment h1->elucidate cosy COSY (H-H Connectivity) c13->cosy c13->elucidate hsqc HSQC (Direct C-H Correlation) cosy->hsqc cosy->elucidate hmbc HMBC (Long-Range C-H Correlation) hsqc->hmbc hsqc->elucidate hmbc->elucidate

Diagram 1: Recommended experimental workflow for the NMR analysis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

Protocol 2: 1D NMR Spectroscopy

These experiments provide the fundamental information about the number and types of protons and carbons in the molecule.

Parameter¹H NMR¹³C NMR
Spectrometer Freq. 400 MHz or higher100 MHz or higher
Pulse Program zg30zgpg30
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Spectral Width -2 to 14 ppm-10 to 200 ppm
Acquisition Time ~4 seconds~1-2 seconds
Relaxation Delay 2 seconds2 seconds
Number of Scans 16-641024-4096
Referencing TMS at 0.00 ppmTMS at 0.00 ppm

Rationale: A 30° pulse angle (zg30) is used for ¹H NMR to allow for a shorter relaxation delay without saturating the signals. For ¹³C NMR, a proton-decoupled pulse sequence (zgpg30) is employed to simplify the spectrum to single lines for each carbon. The number of scans for ¹³C is significantly higher due to its lower sensitivity.

Protocol 3: 2D NMR Spectroscopy

2D NMR experiments are crucial for assembling the molecular fragments identified in the 1D spectra.

ParameterCOSYHSQCHMBC
Spectrometer Freq. 400 MHz or higher400 MHz or higher400 MHz or higher
Pulse Program cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K
Spectral Width (F2) -2 to 14 ppm-2 to 14 ppm-2 to 14 ppm
Spectral Width (F1) -2 to 14 ppm-10 to 200 ppm-10 to 200 ppm
Number of Scans 2-44-88-16
Relaxation Delay 1.5-2.0 s1.5-2.0 s1.5-2.0 s

Causality Behind Experimental Choices:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the connectivity of the aromatic protons on the indole ring.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). It is the most reliable way to assign the carbon signals of protonated carbons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is the key experiment for connecting the different structural fragments, such as linking the methylene protons to the indole ring and the carboxyl groups.[5][6]

III. Predicted Spectral Data and Interpretation

While experimental data is definitive, a predictive analysis based on established chemical shift principles for indole derivatives provides a strong framework for interpretation.[7][8]

Predicted ¹H and ¹³C NMR Data
Atom #Predicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
1~11.5 - 12.5broad s-
4~7.5 - 7.7d~120 - 122
6~7.1 - 7.3dd~122 - 124
7~7.8 - 8.0d~112 - 114
8~3.8 - 4.0s~30 - 35
9--~172 - 175
10--~165 - 168
2--~135 - 138
3--~110 - 115
3a--~128 - 130
5--~125 - 128
7a--~136 - 139
COOH~12.0 - 13.0broad s-

Interpretation Notes:

  • Labile Protons: The N-H proton (H1) and the two carboxylic acid protons are expected to be broad singlets at the downfield end of the spectrum. Their chemical shifts can be concentration and temperature-dependent.

  • Aromatic Protons: The protons on the benzene ring (H4, H6, H7) will form a coupled spin system. H7 will be a doublet due to coupling with H6. H4 will be a doublet due to meta-coupling with H6. H6 will appear as a doublet of doublets due to coupling with both H4 and H7.

  • Aliphatic Protons: The methylene protons (H8) are expected to be a singlet as they are not adjacent to any other protons.

  • Quaternary Carbons: The chemical shifts of the non-protonated carbons (C2, C3, C3a, C5, C7a, C9, C10) will be definitively assigned using the HMBC experiment. The chlorine atom at C5 will cause a downfield shift for this carbon.

Key 2D NMR Correlations for Structural Confirmation

The following diagram illustrates the critical correlations expected in the COSY and HMBC spectra that would confirm the structure of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

G cluster_structure Structure H1 H1 C2 C2 H1->C2 HMBC C7a C7a H1->C7a HMBC H4 H4 H6 H6 H4->H6 COSY C3a C3a H4->C3a HMBC C5 C5 H4->C5 HMBC H7 H7 H6->H7 COSY H7->C5 HMBC H7->C7a HMBC H8 H8 C3 C3 H8->C3 HMBC C9 C9 H8->C9 HMBC H8->C2 HMBC

Diagram 2: Key predicted COSY and HMBC correlations for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

Analysis of 2D Correlations:

  • COSY: Cross-peaks between H4-H6 and H6-H7 will confirm their connectivity on the benzene portion of the indole ring.

  • HMBC:

    • The methylene protons (H8) are crucial for bridging the structure. They should show correlations to the adjacent carboxyl carbon (C9) and to the indole ring carbons C2 and C3.

    • The N-H proton (H1) should correlate to carbons C2 and C7a, confirming the indole ring structure.

    • The aromatic protons will show long-range correlations that lock down the assignments of the quaternary carbons. For example, H4 should correlate to C3a and C5, while H7 should correlate to C5 and C7a.

Conclusion

This application note provides a robust and systematic framework for the complete NMR structural elucidation of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. By following the detailed protocols for sample preparation and data acquisition, and by leveraging the combined power of 1D and 2D NMR techniques, researchers can confidently determine the chemical structure of this and related indole derivatives. The predictive analysis offered herein serves as a valuable guide for the interpretation of the resulting high-resolution NMR data, which is a critical step in the characterization of novel compounds for drug discovery and development.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). American Chemical Society. Retrieved from [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2015). Der Pharma Chemica. Retrieved from [Link]

  • 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. (n.d.). Lead Sciences. Retrieved from [Link]

  • 13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2018). PubMed Central. Retrieved from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved from [Link]

  • NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling... (n.d.). ResearchGate. Retrieved from [Link]

  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025). Journal of Chemical Education. Retrieved from [Link]

  • 3-(2-Carboxy-ethyl)-5-chloro-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • 7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). PubMed Central. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). anuchem. Retrieved from [Link]

  • Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. (n.d.). AIP Publishing. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023). University of Maryland. Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic Acid Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experiments with this versatile indole derivative. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success and integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

1. What are the key structural features and chemical properties of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid?

3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (molecular formula: C₁₁H₈ClNO₄) is a polysubstituted indole derivative.[1] Its core structure consists of a bicyclic indole ring system with a chloro-substituent at the 5-position, a carboxylic acid group at the 2-position, and a carboxymethyl group at the 3-position. The presence of two carboxylic acid groups makes it a diacid, influencing its solubility and reactivity. The indole nitrogen is available for substitution, and the chloro group can participate in certain cross-coupling reactions, although it is generally stable.

2. What are the primary applications of this compound in research and drug discovery?

Indole-2-carboxylic acid derivatives are crucial building blocks in medicinal chemistry.[2] They are utilized in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory agents, antivirals, and kinase inhibitors. The specific substitution pattern of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid offers multiple points for chemical modification, making it a valuable intermediate for creating diverse chemical libraries for drug screening.

3. What is the best way to store this compound to ensure its stability?

For long-term storage, it is recommended to keep 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid at 2°C - 8°C in a tightly sealed container, protected from light and moisture.[3] Indole derivatives can be susceptible to oxidation and degradation over time, especially when exposed to air and light.

4. In which common laboratory solvents is this compound soluble?

Due to the presence of two polar carboxylic acid groups, this compound exhibits good solubility in polar organic solvents. A summary of its solubility in common solvents is provided in the table below.

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)HighA common solvent for preparing stock solutions for biological assays.
Dimethylformamide (DMF)HighOften used as a solvent for chemical reactions such as amide couplings.
MethanolModerateSolubility can be enhanced with gentle heating.
EthanolModerateSimilar to methanol, heating can improve solubility.
WaterLowSolubility is pH-dependent and increases significantly in basic aqueous solutions due to salt formation.
Dichloromethane (DCM)Very LowGenerally insoluble in non-polar organic solvents.
Ethyl AcetateVery LowInsoluble for most practical purposes.

This data is compiled from general knowledge of similar compounds and may vary based on the specific crystalline form and purity of the material.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Synthesis & Reactivity

Issue 1: My amide coupling reaction with an amine is sluggish or failing.

  • Potential Cause 1: Inadequate activation of the carboxylic acid. The carboxylic acid groups on the indole ring require activation to react with amines to form an amide bond.

    • Troubleshooting & Optimization:

      • Choice of Coupling Reagent: For sterically hindered amines or less reactive starting materials, stronger coupling reagents may be necessary. While standard reagents like EDC/HOBt can be effective, consider using HATU or PyBOP, which are known for their high efficiency and lower rates of racemization.

      • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated ester intermediate. Use dry solvents (e.g., DMF, DCM) and an inert atmosphere (e.g., nitrogen or argon).

      • Base: The choice and amount of base are critical. A non-nucleophilic base like diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed during the reaction without interfering with the coupling reagents. Use at least two equivalents of the base.

  • Potential Cause 2: Steric hindrance. The substituents on the indole ring may sterically hinder the approach of the amine to the activated carboxylic acid.

    • Troubleshooting & Optimization:

      • Reaction Temperature: Increasing the reaction temperature (e.g., from room temperature to 40-50°C) can sometimes overcome the activation energy barrier. However, be cautious of potential side reactions at higher temperatures.

      • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can improve yields.

Issue 2: I am observing decarboxylation of my starting material or product.

  • Potential Cause: Thermal instability. Indole-2-carboxylic acids are known to undergo decarboxylation at elevated temperatures.[4] The presence of the electron-donating indole nitrogen facilitates this process.

    • Troubleshooting & Optimization:

      • Temperature Control: Avoid excessive heating during reactions and work-up procedures. If a reaction requires heat, use the lowest effective temperature and monitor the reaction progress closely to minimize reaction time.

      • Purification Method: During purification, opt for methods that do not require high temperatures, such as flash column chromatography at room temperature instead of distillation or recrystallization from high-boiling point solvents.

Purification

Issue 3: I am having difficulty purifying the compound using column chromatography.

  • Potential Cause 1: Streaking on the silica gel column. The acidic nature of the two carboxyl groups can lead to strong interactions with the silica gel, causing streaking and poor separation.

    • Troubleshooting & Optimization:

      • Solvent System Modification: Add a small amount of a polar, acidic solvent to your eluent system. For example, adding 1-2% acetic acid or formic acid to a hexane/ethyl acetate or DCM/methanol mobile phase can help to suppress the ionization of the carboxylic acids and reduce tailing.

      • Reverse-Phase Chromatography: If streaking persists on normal-phase silica, consider using reverse-phase (C18) column chromatography with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Potential Cause 2: Co-elution with impurities. The polarity of the compound may be very similar to that of certain byproducts.

    • Troubleshooting & Optimization:

      • Gradient Elution: Employ a shallow gradient elution to improve the resolution between your product and closely eluting impurities.

      • Alternative Purification Technique: If chromatography is not providing adequate purity, consider recrystallization. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane. A phased crystallization approach, by forming a salt with a base like triethylamine and then carefully re-acidifying, has been shown to be effective for purifying indole-2-carboxylic acids.[5]

Analytical Characterization

Issue 4: My NMR spectrum is complex or shows unexpected peaks.

  • Potential Cause 1: Presence of rotamers. If the compound has been converted to an amide derivative, restricted rotation around the newly formed amide bond can lead to the appearance of two sets of signals for the protons near the amide group.

    • Troubleshooting & Optimization:

      • Variable Temperature NMR: Acquiring an NMR spectrum at a higher temperature (e.g., 50-80°C) can cause the rotamers to interconvert more rapidly on the NMR timescale, leading to a coalescence of the doubled peaks into a single, averaged signal.

  • Potential Cause 2: Broad NH and OH peaks. The protons of the indole NH and the two carboxylic acid OH groups are acidic and can exchange with residual water in the NMR solvent, leading to broad signals.

    • Troubleshooting & Optimization:

      • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The exchangeable NH and OH protons will be replaced by deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can help to confirm their assignment and simplify the spectrum.

      • Use of Anhydrous NMR Solvents: Ensure you are using high-quality, anhydrous NMR solvents to minimize the amount of residual water.

Issue 5: I am having trouble obtaining a clear mass spectrum.

  • Potential Cause: Fragmentation. Carboxylic acids can fragment in the mass spectrometer, particularly under electron ionization (EI) conditions. A common fragmentation pathway is the loss of water (M-18) or the carboxyl group (M-45).

    • Troubleshooting & Optimization:

      • Soft Ionization Techniques: Use a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) instead of EI. ESI is particularly well-suited for polar, acidic molecules and is more likely to yield a prominent molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode).

      • Negative Ion Mode: Given the presence of two acidic protons, analyzing the sample in negative ion mode ESI-MS is often advantageous, as it readily forms the [M-H]⁻ ion.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a common experimental workflow involving 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

Protocol: Amide Bond Formation with a Primary Amine

This protocol describes the coupling of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid with a generic primary amine (R-NH₂) using HATU as the coupling reagent.

Materials:

  • 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

  • Primary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Add the primary amine (R-NH₂) (1.1 eq) to the solution.

    • Add DIPEA (3.0 eq) to the reaction mixture and stir.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Slowly add the HATU solution to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final amide.

IV. Visualizations

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Aqueous Work-up cluster_purification Purification A Dissolve Diacid in Anhydrous DMF B Add Amine (1.1 eq) & DIPEA (3.0 eq) A->B C Add HATU (1.2 eq) Solution B->C D Stir at RT (2-4h) C->D E Monitor by TLC/LC-MS D->E F Dilute with EtOAc E->F G Wash with 1M HCl, NaHCO3, Brine F->G H Dry (MgSO4) & Concentrate G->H I Silica Gel Column Chromatography H->I J Isolate Pure Product I->J

Caption: A typical workflow for the amide coupling of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

Troubleshooting Logic for Failed Amide Coupling

Troubleshooting_Amide_Coupling Start Low/No Product in Amide Coupling Reaction Check_Activation Was the carboxylic acid fully activated? Start->Check_Activation Check_Conditions Were reaction conditions strictly anhydrous? Check_Activation->Check_Conditions Yes Sol_Activation Use a stronger coupling reagent (e.g., HATU). Pre-activate before adding amine. Check_Activation->Sol_Activation No Check_Sterics Is steric hindrance a likely issue? Check_Conditions->Check_Sterics Yes Sol_Conditions Use anhydrous solvents. Run under inert atmosphere (N2/Ar). Check_Conditions->Sol_Conditions No Sol_Sterics Increase reaction temperature moderately (e.g., to 40-50°C). Increase reaction time. Check_Sterics->Sol_Sterics Yes

Caption: A decision tree for troubleshooting failed amide coupling reactions.

V. References

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]

  • 5-Chloro-1H-indole-3-carboxylic acid. ResearchGate. [Link]

  • Solvent Miscibility Table. Bordwell Group. [Link]

  • 5-Chloroindole-3-carboxaldehyde - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.

  • A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. PubMed Central. [Link]

  • Refinement method of indole-2-carboxylic acid. Google Patents.

  • A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene. Google Patents.

  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University. [Link]

  • 5 Chloroindole 2 carboxylic acid. mzCloud. [Link]

  • 3-chloroindole-2-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Indole-2-carboxylic acid. NIST WebBook. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

Technical Support Center: Optimizing Solubility of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments. The following question-and-answer format addresses common challenges and outlines strategic approaches to enhance the solubility of this promising dicarboxylic acid indole derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Solubility Assessment: Where Do I Begin?

Question: I have received a new batch of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid and I'm unsure about its basic solubility characteristics. What are the first steps I should take?

Answer: A systematic initial solubility assessment is crucial to avoid experimental artifacts and to build a foundation for further optimization. Given that this is a dicarboxylic acid, its solubility is expected to be highly pH-dependent.

Initial Steps & Rationale:

  • Visual Inspection and Solvent Screening: Begin by qualitatively assessing the solubility in a range of common laboratory solvents. This will provide a broad understanding of the compound's polarity. A recommended starting panel is provided in the table below. The choice of solvents covers a spectrum of polarities, from nonpolar to highly polar, and includes those commonly used in downstream applications.

  • Kinetic vs. Thermodynamic Solubility: It's important to distinguish between kinetic and thermodynamic solubility.[1][2]

    • Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves, often from a DMSO stock solution, and is useful for initial screening.[1][2][3][4][5]

    • Thermodynamic solubility represents the true equilibrium solubility and is determined by allowing the solid compound to equilibrate with the solvent over a longer period.[1][6][7] For formulation and development, thermodynamic solubility is the more critical parameter.

Recommended Initial Solvent Screening Panel:

SolventPolarityExpected Solubility (Qualitative)Rationale
Water (pH ~7)HighLowThe un-ionized form is likely to have poor aqueous solubility.
0.1 M HClHigh (acidic)LowAt low pH, the carboxylic acid groups will be protonated, reducing solubility.
0.1 M NaOHHigh (basic)HighAt high pH, the carboxylic acid groups will be deprotonated to form a more soluble salt.
MethanolMedium-HighModerateA polar protic solvent that can engage in hydrogen bonding.
EthanolMediumModerateSimilar to methanol but slightly less polar.
DMSOHigh (aprotic)HighA strong polar aprotic solvent, often used for stock solutions.[1][8]
DMFHigh (aprotic)HighSimilar to DMSO in its ability to dissolve a wide range of compounds.
My Compound Won't Dissolve in Aqueous Buffers. What's Happening?

Question: I'm trying to prepare an aqueous solution of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid for a biological assay, but it's not dissolving, even with sonication. What is the most likely reason and how can I fix it?

Answer: The most probable cause is the low pH of your buffer, which keeps the dicarboxylic acid in its neutral, less soluble form. To improve aqueous solubility, you need to deprotonate the carboxylic acid groups by increasing the pH.

The Underlying Principle: pH-Dependent Solubility

The solubility of ionizable compounds is governed by their pKa and the pH of the solution. For a dicarboxylic acid like 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, the Henderson-Hasselbalch equation provides a theoretical framework for understanding this relationship. As the pH increases above the pKa of the carboxylic acid groups, they will become deprotonated, forming a more polar and thus more water-soluble carboxylate salt.

Troubleshooting Workflow for Aqueous Dissolution:

Caption: Troubleshooting workflow for dissolving the compound in aqueous buffers.

Step-by-Step Protocol for pH-Dependent Solubility Determination:

This protocol will allow you to determine the thermodynamic solubility of your compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess of the solid compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid remaining.

  • Equilibration: Place the vials in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[6]

  • Sample Collection and Filtration: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.

Can I Use Co-solvents to Improve Solubility?

Question: For my experiment, I need to keep the pH close to neutral, but the solubility is still too low. Can I use co-solvents, and which ones are recommended?

Answer: Yes, using co-solvents is a common and effective strategy to enhance the solubility of poorly soluble compounds. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar molecules.

Recommended Co-solvents and Considerations:

Co-solventTypical Starting ConcentrationAdvantagesDisadvantages
DMSO1-5% (v/v)High solubilizing power.Can be toxic to cells at higher concentrations.
Ethanol5-20% (v/v)Biologically compatible at lower concentrations.May precipitate the compound at higher concentrations if it's a salt.
Propylene Glycol10-30% (v/v)Low toxicity, commonly used in formulations.Can be viscous.
PEG 40010-40% (v/v)Low toxicity, good solubilizing power for many compounds.Can be viscous.

Experimental Workflow for Co-solvent Optimization:

CoSolventWorkflow A Start: Low Solubility at Neutral pH B Select a panel of biocompatible co-solvents (e.g., DMSO, Ethanol, PEG 400) A->B C Prepare a concentration gradient for each co-solvent in your aqueous buffer B->C D Add the compound to each co-solvent mixture and allow to equilibrate C->D E Measure the solubility at each co-solvent concentration D->E F Plot solubility vs. co-solvent concentration to identify the optimal system E->F G End: Optimized co-solvent system F->G

Caption: Workflow for optimizing a co-solvent system.

Important Considerations:

  • Final Concentration: Always be mindful of the final concentration of the co-solvent in your assay, as it may affect the biological activity or cellular health.

  • Precipitation: When preparing solutions with co-solvents, it is often best to dissolve the compound in the pure co-solvent first and then add the aqueous buffer dropwise while stirring to avoid precipitation.

Would Forming a Salt Improve Solubility?

Question: I've heard that forming a salt of an acidic compound can dramatically increase its aqueous solubility. Is this a viable strategy for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid?

Answer: Absolutely. Salt formation is one of the most effective and widely used methods for increasing the solubility and dissolution rate of acidic and basic drugs.[9] For a dicarboxylic acid, forming a salt with a suitable base will result in a more polar, ionized species that is significantly more soluble in water.

Principles of Salt Formation for Solubility Enhancement:

The process involves reacting the acidic compound with a base to form a salt. The choice of the counter-ion (the base) is critical as it can influence the salt's crystallinity, stability, and hygroscopicity.

Common Salt Formers for Carboxylic Acids:

  • Sodium (from NaOH or NaHCO₃)

  • Potassium (from KOH or KHCO₃)

  • Calcium (from Ca(OH)₂)

  • Amine-based counter-ions (e.g., tromethamine, meglumine)

Step-by-Step Protocol for Salt Formation:

  • Dissolve the Acid: Dissolve the 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid in a suitable organic solvent where it is freely soluble (e.g., methanol or ethanol).

  • Add the Base: Add a stoichiometric equivalent of the chosen base (e.g., a solution of NaOH in methanol).

  • Induce Crystallization: The salt may precipitate directly from the solution. If not, crystallization can be induced by cooling, adding an anti-solvent (a solvent in which the salt is poorly soluble, like ether or hexane), or by slow evaporation of the solvent.

  • Isolate and Dry: Collect the precipitated salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize: Confirm salt formation and assess its properties (e.g., solubility, melting point, crystallinity via XRPD).

I'm Observing Precipitation Over Time. What Can I Do?

Question: I managed to dissolve my compound, but after some time, it starts to precipitate out of solution. How can I prevent this?

Answer: This is a common issue, especially with supersaturated solutions created through methods like pH adjustment or the use of co-solvents. The solution is thermodynamically unstable and the compound is trying to return to its lower energy, solid state.

Troubleshooting Precipitation:

  • Check for pH Shift: If you adjusted the pH to dissolve the compound, ensure the pH of the solution remains stable over time. Absorption of atmospheric CO₂ can lower the pH of basic solutions, causing acidic compounds to precipitate. Consider using a buffer with sufficient buffering capacity.

  • Temperature Fluctuations: Solubility is often temperature-dependent.[10][11][12][13][14] If the solution was prepared at an elevated temperature, cooling it to room temperature or below can lead to precipitation. Store solutions at a constant temperature. For many carboxylic acids, solubility increases with temperature.[10]

  • Supersaturation: You may have created a supersaturated solution. Try preparing the solution at a slightly lower concentration to stay below the thermodynamic solubility limit.

  • Use of Polymeric Excipients: In formulation development, polymers like HPMC or PVP can be used to stabilize supersaturated solutions and inhibit precipitation.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5542.
  • Tominaga, T., & Adachi, Y. (2010). Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water.
  • Kovács-Hadady, K., & Fábián, I. (2002). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1439-1445.
  • protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Wang, L., Wang, Y., & Wang, J. (2015). Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Li, S., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8051.
  • Pal, D., & Singh, R. (2014). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Retrieved from [Link]

  • LibreTexts. (2022, October 30). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • NV Classes. (2022, August 21). Carboxylic Acid and their Derivatives Solutions Q1-13 (MSC elementary problems). [Video]. YouTube. Retrieved from [Link]

  • HSCprep. (2025, March 4). Temperature's Influence on Solubility Equilibria. Retrieved from [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
  • Li, D., et al. (2015). Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1 H -tetrazole in Water, DMF, Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, and 2-Butanol between (293 and 343) K.
  • SciFinder. (n.d.). (A) and (B) pH-solubility profiles of (--) I and (--) II at 37 • C compared to (--) - ResearchGate. Retrieved from [Link]

  • Li, S., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8051.
  • mzCloud. (2014, December 1). 5 Chloroindole 2 carboxylic acid. Retrieved from [Link]

Sources

improving the stability of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. My goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. The indole scaffold is a privileged structure in medicinal chemistry, but its electron-rich nature makes it susceptible to degradation, particularly oxidation.[1] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is turning yellow or brown over a short period. What is happening?

A1: This is a classic sign of oxidative degradation. The indole ring system is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal ions.[2] This process can lead to the formation of colored, often polymeric, degradation products. The initial step is frequently the oxidation of the pyrrole ring moiety, which can then lead to further reactions and color formation.[3][4]

Q2: What are the primary factors that accelerate the degradation of this compound in solution?

A2: The stability of this indole derivative is primarily influenced by four key factors:

  • Oxygen: Atmospheric oxygen is a major culprit in indole oxidation.

  • Light: Indole compounds can be photosensitive and degrade upon exposure to UV or even visible light.[5]

  • pH: The pH of the solution can influence the rate of both oxidative and hydrolytic degradation. For indole itself, optimal pH for photocatalytic degradation has been noted around 6-7, indicating the complexity of pH effects.[6][7]

  • Temperature: As with most chemical reactions, higher temperatures will accelerate the rate of degradation.

Q3: As a first step, what is the most critical and simplest change I can make to improve the stability of my stock solutions?

A3: The single most effective initial step is to rigorously protect your solution from light and oxygen. Prepare solutions using deoxygenated solvents, store them in amber glass vials, and purge the headspace with an inert gas like argon or nitrogen before sealing. This minimizes the two most common initiators of degradation: photolysis and oxidation.[5]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems. The core principle is to create a multi-barrier system that protects the molecule from its specific liabilities.

Issue 1: My solution degrades even when protected from light and stored at 4°C. I suspect chemical incompatibility or catalysis.

A: This points towards subtler factors like pH effects, dissolved oxygen, or metal ion catalysis. Let's break down the approach to systematically address this.

Solution A: Optimizing pH and Buffer Selection

The two carboxylic acid groups and the indole N-H proton mean the molecule's charge state is highly pH-dependent. This can affect its reactivity. While a comprehensive pH-rate profile for this specific molecule is not readily published, we can apply general principles for indole carboxylic acids.

  • Causality: At neutral to alkaline pH, the carboxylic acid groups will be deprotonated, increasing the molecule's solubility in aqueous media but potentially altering the electron density of the indole ring. In highly acidic conditions, the indole ring itself can become protonated, which can also lead to instability. The goal is to find a pH range that minimizes the rate of degradation.

  • Recommendation: We recommend performing a pH screening study using a range of buffers. A good starting point is to test buffers in the pH 4-8 range. For many indole derivatives, a slightly acidic pH (around 4-6) can be beneficial.

Recommended Buffer System pH Range Comments
Acetate Buffer4.0 - 5.6Good starting point for exploring slightly acidic conditions.
Phosphate Buffer6.0 - 7.5Commonly used, but be aware that phosphate can sometimes interact with divalent cations.
Citrate Buffer3.0 - 6.2Offers a wide range and has the added benefit of acting as a mild chelating agent for trace metal ions.
Solution B: Rigorous Oxygen Removal and Inert Blanketing

Standard refrigeration is not sufficient if dissolved oxygen is present in your solvent.

  • Causality: Oxygen, particularly in its triplet ground state, can be activated by light or metal catalysts to form reactive oxygen species (ROS) that readily attack the electron-rich indole ring.

  • Recommendation: Implement a robust deoxygenation protocol for all solvents and buffers. See Protocol 1 for a detailed methodology. Always work under an inert atmosphere, especially when preparing stock solutions or aliquoting.

Solution C: Incorporating Stabilizing Excipients

If optimizing pH and removing oxygen is insufficient, the addition of chemical stabilizers is the next logical step.

  • Antioxidants: These molecules are more readily oxidized than your compound of interest, thereby sacrificially protecting it.

    • Mechanism: They can act as free-radical scavengers or oxygen scavengers.

    • Examples & Concentrations:

      • Ascorbic Acid (Vitamin C): 0.01% - 0.1% w/v. Effective in aqueous systems.

      • Sodium Metabisulfite: 0.01% - 0.1% w/v. A potent oxygen scavenger.

      • Butylated Hydroxytoluene (BHT): 0.01% - 0.05% w/v. Best for organic-based solutions.

  • Chelating Agents: These agents sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation.

    • Mechanism: Metals can facilitate the formation of reactive oxygen species via Fenton-like reactions. Chelators bind these ions, rendering them catalytically inactive.

    • Example & Concentration:

      • Edetate Disodium (EDTA): 0.01% - 0.05% w/v. The gold standard for chelating divalent metal ions.

The following diagram illustrates a logical workflow for troubleshooting stability issues.

troubleshooting_workflow start Instability Observed (e.g., Color Change) check_light_o2 Are solutions protected from light and O2? start->check_light_o2 implement_basics Implement Basic Protection: 1. Use Amber Vials 2. Purge with N2/Ar check_light_o2->implement_basics No check_ph Is pH optimized? check_light_o2->check_ph Yes implement_basics->check_ph ph_study Perform pH Screening Study (e.g., pH 4-8 using Acetate, Phosphate, Citrate buffers) check_ph->ph_study No check_additives Is degradation still occurring? check_ph->check_additives Yes ph_study->check_additives add_stabilizers Add Stabilizers: 1. Antioxidant (e.g., Ascorbic Acid) 2. Chelating Agent (e.g., EDTA) check_additives->add_stabilizers Yes end Stability Improved check_additives->end No forced_degradation Consider Forced Degradation Study to identify specific liabilities (See Protocol 2) add_stabilizers->forced_degradation For Deeper Insight add_stabilizers->end

Caption: A decision-tree workflow for troubleshooting solution stability.

Issue 2: I need to confirm the identity of the degradants and develop a stability-indicating analytical method.

A: This requires a more systematic approach using forced degradation (also known as stress testing). This process intentionally degrades the sample to produce the likely degradants, which is essential for developing a robust, stability-indicating analytical method, typically HPLC.[8][9]

  • Causality: A stability-indicating method is one that can accurately separate the intact parent compound from all potential degradation products, ensuring that any loss of the parent is accurately measured.[10] Forced degradation helps you generate these products so you can prove your method works.

  • Recommendation: Perform a forced degradation study as outlined in Protocol 2 . The goal is to achieve 5-20% degradation of the parent compound. Analyze the stressed samples by HPLC-UV and, if possible, LC-MS to identify the mass of the degradants.

The primary degradation pathway is likely oxidation at the C2 and C3 positions of the indole ring.

degradation_pathway indole Indole Core of 3-(carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid oxidized_intermediate Oxidized Intermediates (e.g., Indoxyl, Isatin-like structures) indole->oxidized_intermediate Oxidation (O2, Light, Metal Ions) degradation_products Colored Degradation Products (Often Polymeric) oxidized_intermediate->degradation_products Further Reactions

Caption: A simplified schematic of the oxidative degradation pathway.

Experimental Protocols

Protocol 1: Preparation of an Oxygen-Free (Anoxic) Buffer
  • Prepare Buffer: Prepare your chosen buffer solution (e.g., 50 mM sodium acetate, pH 5.0) using high-purity water.

  • Select Vessel: Place the buffer in a glass media bottle with a screw cap that has been fitted with septa for needle access. Do not fill more than 75% of the total volume.

  • Sparge with Inert Gas: Insert a long sterile needle connected to a regulated source of inert gas (Argon or Nitrogen) so that it reaches the bottom of the buffer. Insert a second, shorter needle to act as a gas outlet.

  • Purge: Bubble the gas through the solution at a moderate rate for at least 30-60 minutes. This process is known as sparging.

  • Seal and Store: After sparging, remove the needles and quickly seal the container. The buffer is now deoxygenated and should be used as soon as possible. For solution preparation, use a gas-tight syringe to withdraw the buffer after purging the headspace of the bottle with inert gas.

Protocol 2: Forced Degradation Study Outline

For each condition, prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) and an equal volume of a blank (solvent only). The goal is to induce 5-20% degradation.

  • Acid Hydrolysis: Add 0.1 M HCl to the sample. Incubate at 60°C for 2-8 hours. At time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample. Incubate at room temperature for 1-4 hours. At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze.

  • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to the sample. Incubate at room temperature for 2-8 hours, protected from light. Analyze at various time points.

  • Thermal Degradation: Store the solution (in a neutral buffer) at 80°C for 24-48 hours, protected from light. Analyze at time points.

  • Photodegradation: Expose the solution (in a quartz cuvette or clear vial) to a photostability chamber with a light source that meets ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²). Analyze alongside a dark control sample.[11]

By following these guidelines, you can significantly improve the stability of your 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid solutions and ensure the integrity of your experimental data.

References

  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • Arora, P., & Chauhan, A. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace.
  • Li, F., et al. (2016). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • ResearchGate. (2017). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
  • National Institutes of Health. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • Madsen, E. L., et al. (1997). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.
  • Royal Society of Chemistry. (2019). Visible light-mediated chemistry of indoles and related heterocycles.
  • PubMed. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters.
  • Office of Scientific and Technical Information. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters.
  • Springer. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry.
  • BJSTR. (2022). Forced Degradation – A Review.
  • ACS Publications. (n.d.). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS.
  • PubMed. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.

Sources

Technical Support Center: 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. This document provides troubleshooting advice and frequently asked questions (FAQs) to address potential challenges during its experimental use, particularly concerning its stability and degradation. The information herein is synthesized from established principles of organic chemistry and analytical science, focusing on the indole scaffold.

Introduction

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a complex molecule with multiple reactive sites. Understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This guide will help you navigate potential challenges related to its degradation.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared solution of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. What could be the cause?

A1: The appearance of extraneous peaks can be attributed to several factors:

  • Solvent Reactivity: Ensure the solvent used for dissolution is inert and of high purity. Protic solvents, especially under non-neutral pH, could potentially interact with the carboxylic acid groups.

  • Photodegradation: Indole derivatives can be sensitive to light.[1][2][3] Exposure to ambient or UV light during sample preparation and analysis can lead to the formation of degradation products. It is advisable to work under amber light or in amber vials.

  • Oxidation: The indole ring is susceptible to oxidation, which can be catalyzed by trace metal impurities or exposure to air.[4] Using degassed solvents and maintaining an inert atmosphere (e.g., with nitrogen or argon) can mitigate oxidative degradation.

Q2: My compound seems to be degrading over time, even when stored in solution. What are the recommended storage conditions?

A2: While specific stability data for this molecule is not extensively published, general best practices for storing indole derivatives should be followed:

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down potential degradation reactions.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][2]

  • pH Control: The presence of two carboxylic acid groups suggests that the compound's stability could be pH-dependent. Buffer your solutions to a pH where the compound is most stable, which may need to be determined empirically. For many carboxylic acids, a slightly acidic pH (around 3-5) can suppress deprotonation and potential subsequent reactions.

  • Inert Atmosphere: For long-term storage, consider flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the chemical structure of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, several degradation pathways can be anticipated:

  • Oxidative Degradation: The electron-rich indole nucleus is prone to oxidation.[4] This can lead to the formation of various oxidized species, potentially involving hydroxylation of the indole ring or cleavage of the pyrrole ring.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For chloro-substituted indoles, this can include dechlorination (replacement of the chlorine atom with a hydrogen) or hydroxylation (replacement of the chlorine atom with a hydroxyl group).[1][2]

  • Decarboxylation: Carboxylic acids, especially those with activating groups, can undergo decarboxylation upon heating, leading to the loss of carbon dioxide. The presence of two carboxylic acid groups on this molecule might make it susceptible to this pathway under thermal stress.

Below is a diagram illustrating these potential degradation pathways.

Potential Degradation Pathways 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid Oxidized Products Oxidized Products 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid->Oxidized Products Oxidation (O2, light, metal ions) Photodegradation Products\n(e.g., Dechlorinated, Hydroxylated) Photodegradation Products (e.g., Dechlorinated, Hydroxylated) 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid->Photodegradation Products\n(e.g., Dechlorinated, Hydroxylated) Photodegradation (UV/Vis light) Decarboxylated Products Decarboxylated Products 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid->Decarboxylated Products Thermal Stress (Heat) Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Sampling & Neutralization Sampling & Neutralization Acid->Sampling & Neutralization Base Base Base->Sampling & Neutralization Oxidation Oxidation Sampling Sampling Oxidation->Sampling Heat Heat Heat->Sampling Light Light Light->Sampling Stock Solution Stock Solution Stock Solution->Acid Stock Solution->Base Stock Solution->Oxidation Stock Solution->Heat Stock Solution->Light LC-MS Analysis LC-MS Analysis Sampling & Neutralization->LC-MS Analysis Sampling->LC-MS Analysis Identify Degradants & Pathways Identify Degradants & Pathways LC-MS Analysis->Identify Degradants & Pathways

Caption: Workflow for a forced degradation study.

By understanding the degradation profile of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, you can develop robust analytical methods, establish appropriate storage conditions, and ensure the integrity of your research data.

References

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • National Center for Biotechnology Information. (n.d.). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. [Link]

  • ResearchGate. (n.d.). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. [Link]

  • ResearchGate. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. [Link]

  • ResearchGate. (n.d.). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. [Link]

  • MDPI. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • National Center for Biotechnology Information. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. [Link]

  • Office of Scientific and Technical Information. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters. [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • Royal Society of Chemistry. (2019). Visible light-mediated chemistry of indoles and related heterocycles. [Link]

  • National Center for Biotechnology Information. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • Amerigo Scientific. (n.d.). 5-Chloro-3-methyl-1H-indole-2-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Biodegradation Pathways of Chloroanilines by Acinetobacter baylyi Strain GFJ2. [Link]

Sources

Technical Support Center: Synthesis of 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and yield optimization strategies for the synthesis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (CAS 120716-95-2).[1] It is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar substituted indole-2-carboxylic acids. Our focus is on providing causal explanations for experimental choices and robust, field-tested protocols to ensure reliable and high-yield outcomes.

Overview of the Synthetic Challenge

The synthesis of highly substituted indoles like 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a multi-step process where yield can be compromised at several stages. The most common and versatile route involves a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole cyclization. Both steps are sensitive to substrate purity, reagent choice, and reaction conditions. This guide will address critical failure points in this synthetic sequence and provide clear, actionable solutions.

Proposed Synthetic Pathway

The logical and widely applicable approach for constructing this indole scaffold is a three-stage process starting from 4-chloroaniline.

Synthetic_Pathway cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Japp-Klingemann Reaction cluster_2 Stage 3: Fischer Indole Synthesis & Hydrolysis A 4-Chloroaniline B 4-Chlorobenzenediazonium chloride A->B  NaNO2, aq. HCl  0-5 °C D Hydrazone Intermediate B->D  NaOAc, EtOH/H2O  pH 4-5 C Diethyl 2-acetylglutarate C->D E Diethyl 5-chloro-3-(ethoxycarbonylmethyl) -1H-indole-2-carboxylate D->E  Acid Catalyst (e.g., PPA)  Heat F Final Product: 3-(carboxymethyl)-5-chloro -1H-indole-2-carboxylic acid E->F  Base Hydrolysis (e.g., LiOH)  EtOH/H2O, Heat

Caption: Proposed workflow for synthesizing the target indole acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My Japp-Klingemann reaction (Stage 2) is giving a low yield of the hydrazone intermediate. What's going wrong?

Answer: Low yields in the Japp-Klingemann reaction typically stem from three main areas: instability of the diazonium salt, incorrect pH, or side reactions with the β-keto ester.

  • Causality - Diazonium Salt Instability: The diazonium salt of 4-chloroaniline is moderately stable but will decompose rapidly if the temperature rises above 5-10 °C. This decomposition leads to phenols and other byproducts, reducing the amount of diazonium salt available to react.

  • Causality - pH Control is Critical: The Japp-Klingemann reaction requires a weakly acidic medium (pH 4-5).[2]

    • If pH is too low (too acidic): The equilibrium will favor the protonated, unreactive form of the β-keto ester's enolate, slowing down or stopping the coupling reaction.

    • If pH is too high (neutral/basic): The diazonium salt can convert into a non-reactive diazotate anion or undergo undesired coupling reactions.

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your diazotization reaction (Stage 1) is maintained strictly between 0-5 °C using an ice/salt bath. Use the diazonium salt solution immediately in the next step without letting it warm up.

    • Optimize pH: Before adding the diazonium salt, dissolve the diethyl 2-acetylglutarate and sodium acetate in an ethanol/water mixture. Monitor the pH with a calibrated meter or narrow-range pH paper and adjust with acetic acid if necessary.

    • Purity of Starting Materials: Ensure the 4-chloroaniline is pure. Impurities can interfere with the diazotization. Diethyl 2-acetylglutarate should be checked for hydrolysis to the corresponding acid, which can complicate pH control.

Q2: The Fischer indole cyclization (Stage 3) is not working. TLC analysis shows a complex mixture of spots or only starting material.

Answer: Failure of the Fischer indole synthesis is a classic problem in indole chemistry and can be particularly challenging with electron-withdrawing groups like chlorine on the phenylhydrazine moiety.[3][4] The primary causes are often an inappropriate choice of acid catalyst, incorrect temperature, or inherent substrate limitations.

  • Causality - The Role of the Acid Catalyst: The reaction proceeds via an acid-catalyzed[3][3]-sigmatropic rearrangement.[5][6] The strength and type of acid are crucial.

    • Brønsted acids (e.g., H₂SO₄, HCl): Can be effective but may lead to charring or decomposition at high temperatures.

    • Lewis acids (e.g., ZnCl₂, BF₃): Often milder and can promote the reaction at lower temperatures, but stoichiometry is important.

    • Polyphosphoric Acid (PPA): A popular choice as it acts as both a strong acid catalyst and a dehydrating agent. However, its high viscosity can make stirring and workup difficult.

  • Causality - Substituent Effects: Electron-withdrawing groups on the arylhydrazine can disfavor the key N-N bond cleavage step in the mechanism, requiring harsher conditions which in turn can lead to decomposition.[4]

Troubleshooting & Optimization Strategy:

ParameterCondition 1 (Baseline)Condition 2 (Alternative)Condition 3 (Stronger)Rationale & Expected Outcome
Acid Catalyst Acetic AcidZinc Chloride (ZnCl₂)Polyphosphoric Acid (PPA)Acetic acid is often too weak. ZnCl₂ offers milder Lewis acid catalysis. PPA is a strong promoter for difficult cyclizations.
Temperature 80 °C100 °C120-140 °CThe reaction requires thermal energy for the rearrangement. Increase temperature systematically. Monitor for decomposition by TLC.
Solvent TolueneXyleneNeat (in PPA)Higher boiling point solvents allow for higher reaction temperatures. Running the reaction neat in PPA is a common strategy for unreactive substrates.

Recommended Action Plan:

  • Start with a milder Lewis acid like ZnCl₂ in a high-boiling solvent like toluene or xylene at 100-110 °C.

  • If the reaction is sluggish, move to PPA. Add the hydrazone intermediate to PPA at a moderate temperature (e.g., 60 °C) and then slowly ramp up the heat, monitoring the reaction progress by TLC every 30 minutes.

  • Be aware that certain substitution patterns can cause the Fischer indolization to fail entirely by favoring side reactions over the desired cyclization.[4] If multiple conditions fail, a different synthetic route may be necessary.

Troubleshooting_Fischer_Indole Start Low Yield in Fischer Cyclization Q1 Is starting hydrazone consumed? Start->Q1 A1_Yes Yes, but complex mixture forms Q1->A1_Yes Yes A1_No No, starting material remains Q1->A1_No No Q3 Action: Milder Conditions / Catalyst Screen A1_Yes->Q3 Q2 Action: Harsher Conditions A1_No->Q2 Sol1 Increase Temperature (e.g., 100°C -> 120°C) Q2->Sol1 Sol3 Check for decomposition (charring, streaking on TLC) Q3->Sol3 Sol2 Use stronger acid (e.g., ZnCl2 -> PPA) Sol1->Sol2 Sol4 Use milder Lewis acid (e.g., ZnCl2) Sol3->Sol4

Caption: Decision tree for troubleshooting the Fischer indole synthesis step.

Q3: My final product is difficult to purify. How can I remove persistent impurities?

Answer: The target molecule has two carboxylic acid groups and a slightly acidic N-H proton, making it highly polar and potentially difficult to crystallize. Common impurities include incompletely hydrolyzed mono-ester or unreacted diester starting material.

  • Causality - Physicochemical Properties: The di-acid nature of the product means it may have low solubility in many common organic solvents but high solubility in aqueous base. Impurities may have very similar properties.

  • Purification Strategy:

    • Acid-Base Extraction: This is the most powerful technique. After the hydrolysis step, acidify the reaction mixture to a low pH (~1-2) to precipitate your di-acid product. Filter the crude solid. Then, re-dissolve the crude solid in a weak base like aqueous sodium bicarbonate (NaHCO₃). The di-acid is acidic enough to dissolve, while the less acidic mono-ester or neutral diester should remain largely insoluble. Filter this solution to remove the impurities, then re-acidify the filtrate with cold HCl to precipitate the purified product.

    • Recrystallization: Finding a good recrystallization solvent can be challenging. A polar protic solvent system is a good starting point. Try mixtures like ethanol/water, acetic acid/water, or isopropanol/heptane. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.

    • Column Chromatography: This should be a last resort due to the high polarity of the compound. If necessary, use silica gel with a polar, acidic mobile phase (e.g., dichloromethane/methanol with 1% acetic acid) to keep the carboxylic acid groups protonated and reduce streaking on the column.

Detailed Experimental Protocols

These protocols are provided as a robust starting point. Optimization may be required based on lab-specific conditions and equipment.

Protocol 1: Preparation of the Hydrazone Intermediate (via Japp-Klingemann)
  • Diazotization: In a flask equipped with a magnetic stirrer and thermometer, dissolve 4-chloroaniline (1.0 eq) in 3 M hydrochloric acid. Cool the solution to 0-5 °C in an ice/salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir for 20 minutes at this temperature.

  • Coupling: In a separate, larger beaker, dissolve diethyl 2-acetylglutarate (1.1 eq) and sodium acetate (3.0 eq) in a 2:1 mixture of ethanol and water. Cool this solution to 0-5 °C.

  • Reaction: Add the cold diazonium salt solution from step 1 slowly to the stirred solution from step 2. A yellow or orange precipitate should form. Maintain the temperature below 10 °C throughout the addition.

  • Workup: Stir the mixture for 2-3 hours, allowing it to slowly warm to room temperature. Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove highly colored impurities. Dry the hydrazone intermediate under vacuum.

Protocol 2: Fischer Indole Synthesis & Hydrolysis
  • Cyclization: Place polyphosphoric acid (PPA) (10x the weight of the hydrazone) in a round-bottom flask equipped with a mechanical stirrer and a heating mantle. Heat the PPA to 70-80 °C.

  • Slowly add the dried hydrazone intermediate (1.0 eq) from Protocol 1 to the hot PPA with vigorous stirring.

  • Increase the temperature to 120-130 °C and hold for 1-2 hours. Monitor the reaction's completion by TLC (e.g., 30% ethyl acetate in hexanes, visualizing the disappearance of the hydrazone and the appearance of the diester product).

  • Quench & Isolation: Cool the reaction mixture to below 100 °C and very carefully pour it onto a large amount of crushed ice with stirring. This will precipitate the crude diester product. Filter the solid and wash with water until the filtrate is neutral.

  • Hydrolysis: Transfer the wet crude diester to a flask containing a 3:1 mixture of ethanol and 2 M aqueous lithium hydroxide (LiOH) (4.0 eq). Heat the mixture to reflux for 4-6 hours, or until TLC/LCMS analysis shows complete conversion to the di-acid.

  • Final Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with ethyl acetate or ether to remove any neutral organic impurities. Carefully acidify the aqueous layer with cold 6 M HCl to pH 1-2. The final product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. For higher purity, perform the acid-base extraction or recrystallization as described in Q3.

References

  • BenchChem. (2025).
  • BLDpharm. 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. Bldpharm.com.
  • Hughes, D. L. (2004). The Fischer Indole Synthesis. Organic Reactions, 49, 1-341.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. HETEROCYCLES, 53(3), 663. [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
  • Taber, D. F., & Tirunahari, P. K. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 76(1), 31-36. [Link]

  • YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]

  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition. Chemical Reviews, 106(11), 4644–4680.

Sources

Technical Support Center: Purification of 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (CAS No: 120716-95-2). This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. The inherent challenges of purifying a polar, dicarboxylic indole derivative are addressed here through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude product is a dark, sticky oil after synthesis and solvent removal. How can I get it to a solid state for further purification?

A: This is a common issue, often caused by residual solvents, trapped impurities that depress the melting point, or the presence of polymeric byproducts. The primary goal is to induce crystallization or precipitation.

Expert Insight: An oily crude product indicates that the mixture is thermodynamically more stable as a liquid at room temperature. Your task is to change the conditions to favor a solid, crystalline state.

Troubleshooting Protocol:

  • High-Vacuum Evaporation: First, ensure all volatile solvents are removed. Place the flask on a rotary evaporator connected to a high-vacuum pump (with a cold trap) and gently warm the flask (30-40°C) to remove residual high-boiling solvents like DMF or DMSO.

  • Trituration: This is the most effective technique for this situation.

    • Add a small volume of a solvent in which your product is expected to be insoluble, but the impurities are soluble. Non-polar solvents like hexanes, diethyl ether, or a mixture of ethyl acetate/hexanes are excellent starting points.

    • Use a glass rod or spatula to vigorously scratch and stir the oily residue in the presence of the trituration solvent. This mechanical agitation breaks up the oil and provides nucleation sites for crystallization.

    • If successful, the oil will gradually transform into a fine, filterable powder.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single speck (a "seed crystal") to the oil.[1] This can provide a template for crystal growth.

  • Solvent Precipitation: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., methanol or acetone) and then slowly add a non-solvent (e.g., cold water or hexanes) with vigorous stirring until the solution becomes persistently cloudy. Allow it to stand, preferably at a reduced temperature (0-4°C), to encourage precipitation.

Q2: What is the most robust, scalable method for the primary purification of this compound?

A: For a dicarboxylic acid like 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, an acid-base extraction is the most effective and scalable initial purification step. This method expertly separates acidic products from neutral or basic impurities.

Causality: The two carboxylic acid groups on your molecule can be deprotonated by a base to form a highly water-soluble dicarboxylate salt. Neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts) will remain in the organic phase and can be washed away.

Detailed Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material (solid or oil) in a suitable water-immiscible organic solvent. Ethyl acetate (EtOAc) is a common and effective choice.

  • Basification & Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Caution: Add the bicarbonate solution slowly and vent the funnel frequently, as the acid-base reaction will generate significant CO₂ gas pressure.[2][3]

    • Shake the funnel gently at first, then more vigorously. Allow the layers to separate.

    • Drain the lower aqueous layer (which now contains your product as a sodium salt) into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution 2-3 more times to ensure complete recovery of the product. Combine all aqueous extracts.

  • Back-Wash: To remove any neutral impurities that may have been trapped in the aqueous phase, wash the combined aqueous extracts with a fresh portion of ethyl acetate. Discard this organic wash.

  • Acidification & Precipitation:

    • Cool the combined aqueous phase in an ice bath. This reduces the solubility of the final product and helps control the exotherm of neutralization.

    • Slowly add a strong acid, such as 2M hydrochloric acid (HCl), with stirring. Monitor the pH with litmus paper or a pH meter.

    • Continue adding acid until the pH is ~1-2. Your purified product will precipitate out as a solid.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Dry the purified solid under high vacuum to a constant weight.

Workflow Diagram: Acid-Base Purification

G cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase Crude Crude Product (in EtOAc) Wash1 Add aq. NaHCO3 (Vent CO2!) Crude->Wash1 Organic_Impurities Neutral/Basic Impurities (in EtOAc) Wash1->Organic_Impurities Discard Aqueous_Extract Aqueous Layer (Product as Salt) Wash1->Aqueous_Extract Collect Aqueous Layer Wash2 Back-wash with EtOAc Aqueous_Extract->Wash2 Acidify Cool & Add HCl (pH 1-2) Wash2->Acidify Pure_Solid Pure Product (Precipitate) Acidify->Pure_Solid Filter Filter, Wash, Dry Pure_Solid->Filter Final High-Purity Solid Filter->Final

Caption: Workflow for purifying the target compound via acid-base extraction.

Q3: My product is still not pure enough after acid-base extraction. What's the next step? Recrystallization isn't working well.

A: If impurities persist, they are likely structurally similar acidic compounds that co-extract with your product. Recrystallization is the correct next step, but success depends entirely on solvent selection. When a single solvent fails, a two-solvent system is often the solution.

Troubleshooting Protocol: Recrystallization

Scenario 1: The compound won't crystallize at all.

  • Cause: The solution is too dilute.[1]

  • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[1] Allow it to cool slowly again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal.[1]

Scenario 2: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the solvent is higher than the melting point of your compound-impurity mixture. The solid dissolves and then separates as a super-saturated liquid upon cooling.

  • Solution: Return the mixture to the heat and add more of the "good" solvent until the oil redissolves completely.[1] This lowers the saturation point. Alternatively, switch to a lower-boiling point solvent system.

Scenario 3: The crystals form too quickly, crashing out as a fine powder.

  • Cause: The solution is too concentrated, or the temperature drop is too rapid. This process is too fast to be selective and will trap impurities within the crystal lattice.[1]

  • Solution: Add a small amount (1-5% by volume) of additional hot solvent to the mixture to ensure the compound is fully dissolved. Insulate the flask to ensure slow cooling, allowing for the formation of larger, purer crystals.

Recommended Solvent Systems for Recrystallization:

Solvent SystemTypeRationale & Use Case
Ethanol/Water Two-SolventDissolve the compound in a minimum of hot ethanol (the "good" solvent). Slowly add hot water (the "bad" solvent) until the solution becomes faintly cloudy. Add a drop of ethanol to clarify, then cool slowly.
Ethyl Acetate/Heptane Two-SolventSimilar to above. Dissolve in hot ethyl acetate and add heptane as the non-solvent. Excellent for removing more polar impurities.
Acetonitrile Single SolventA highly polar aprotic solvent that can be effective if impurities have significantly different solubility profiles.
Methanol Single SolventHighly effective at dissolving the dicarboxylic acid, but may also dissolve similar impurities. Best used when impurities are significantly less polar.
Q4: Is column chromatography an option for final polishing? I'm concerned about the free carboxylic acids.

A: Yes, but it requires specific conditions. Running free carboxylic acids on standard silica gel often results in significant peak tailing and poor separation due to strong, irreversible binding to the stationary phase.

Expert Insight: The key is to suppress the ionization of the carboxylic acid groups during chromatography. This is achieved by acidifying the mobile phase.

Recommended Chromatography Conditions:

  • Normal Phase Silica Gel Chromatography:

    • Principle: The stationary phase (silica) is polar, and the mobile phase is less polar.

    • Mobile Phase: Use a non-polar/polar solvent mixture, such as Dichloromethane/Methanol or Ethyl Acetate/Hexane. Crucially, add 0.5-1% acetic acid to this mobile phase.[4] The acetic acid protonates the silica surface and the analyte, preventing ionic interactions and allowing for clean elution.

    • Caveat: This method can be difficult to scale and uses large volumes of solvent.

  • Reverse Phase (C18) HPLC/Flash Chromatography:

    • Principle: This is often the preferred method for polar, acidic compounds.[5] The stationary phase (C18-functionalized silica) is non-polar.

    • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol). Acidify the mobile phase with 0.1% trifluoroacetic acid (TFA) or formic acid. [4] This ensures the carboxylic acids are fully protonated and elute with sharp, symmetrical peaks.

    • Benefit: Provides very high resolution and is excellent for removing trace, closely-related impurities.

Logical Relationship: Purification Strategy

G start Crude Product (Solid or Oil) acid_base Acid-Base Extraction start->acid_base Primary Purification recryst Recrystallization acid_base->recryst Secondary Purification chrom Chromatography (Acidified Mobile Phase) recryst->chrom If Impurities Persist final_product High-Purity Product (>98%) recryst->final_product If Purity is Sufficient chrom->final_product Final Polishing

Caption: A typical multi-step purification workflow for the target compound.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2021). RSC Medicinal Chemistry. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2012). Arkivoc. [Link]

  • Quick Revision - Purification of an organic liquid. (2018). MaChemGuy via YouTube. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Journal of Chromatographic Science. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2012). Journal of Chromatographic Science. [Link]

  • Indole-2-carboxylic acid derivatives. (1993).
  • Chromatography of carboxylic acid derivatives of aminoacids? (2020). Reddit r/OrganicChemistry. [Link]

  • How to separate ester from carboxylic acid by using chromatography? (2014). ResearchGate. [Link]

Sources

Technical Support Center: Interpreting Ambiguous Results with 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential complexities of working with this compound. Given the novelty of this specific molecule, this resource provides a framework for interpreting ambiguous results based on the known behavior of related indole-2-carboxylic acid derivatives and general principles of small molecule inhibitor assays.

Introduction to 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative. The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including as enzyme inhibitors and receptor modulators.[1][2] The presence of two carboxylic acid groups suggests that the molecule's solubility and charge will be highly pH-dependent, a critical factor in experimental design.[3][4] The chloro- substitution can influence the compound's metabolic stability and binding interactions.[5]

This guide will focus on a hypothetical application of this compound as a novel enzyme inhibitor, a common role for such structures.

Getting Started: Compound Handling and Preparation

Proper handling and preparation are crucial to obtaining reliable and reproducible data.

Storage and Stability:

  • Storage: Store the compound at 2-8°C in an inert atmosphere, as recommended by suppliers.[6] Indole compounds can be sensitive to light and air, potentially leading to degradation.[2] Chlorinated indoles, in particular, may have unique stability profiles.[7]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate organic solvent, such as DMSO. Minimize the number of freeze-thaw cycles. For long-term storage, consider aliquoting the stock solution.

Solubilization Protocol:

Due to the presence of two carboxylic acid groups, the aqueous solubility of this compound is expected to be poor at neutral or acidic pH.[3][4]

  • Primary Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Working Solutions: For aqueous-based assays, perform serial dilutions from the DMSO stock. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <1%) and consistent across all conditions to avoid solvent-induced artifacts.

  • Solubility Assessment: Before proceeding with extensive experiments, visually inspect the highest concentration of your working solution for any signs of precipitation.

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize degradation.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidation.
Primary Stock Solvent 100% DMSOHigh solubilizing power for many organic molecules.
Final Assay DMSO % < 1% (ideally < 0.5%)High concentrations of DMSO can affect enzyme activity and cell viability.

Troubleshooting Ambiguous Experimental Results

This section addresses common challenges and ambiguous outcomes when working with novel small molecule inhibitors.

Issue 1: High Variability or Poor Reproducibility in IC50 Measurements

You observe significant well-to-well or day-to-day variability in your enzyme inhibition assays, making it difficult to determine a consistent IC50 value.

Possible Causes and Troubleshooting Steps:

  • Compound Precipitation: The compound may be precipitating out of solution at the tested concentrations in your aqueous assay buffer.

    • Visual Inspection: Carefully inspect the wells of your assay plate (before adding other reagents) for any signs of cloudiness or particulate matter.

    • Solubility Testing: Determine the kinetic solubility of the compound in your specific assay buffer.

    • pH Adjustment: The solubility of carboxylic acids is pH-dependent.[6] Consider testing a range of buffer pH values to find the optimal condition for solubility.

  • Compound Aggregation: Many small molecules can form aggregates in solution, which can lead to non-specific enzyme inhibition and highly variable results.[8]

    • Detergent Test: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the compound's potency is significantly reduced in the presence of the detergent, aggregation is a likely cause.

    • Dynamic Light Scattering (DLS): If available, DLS can directly measure the presence of aggregates in your compound solution.

  • Assay Conditions: Inconsistent assay setup can lead to variability.

    • Reagent Preparation: Always prepare fresh working solutions of your compound for each experiment.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions.[9]

Workflow for Investigating IC50 Variability

start High IC50 Variability Observed solubility Check for Compound Precipitation (Visual Inspection, Solubility Assay) start->solubility precip_found Precipitation Observed? solubility->precip_found aggregation Test for Aggregation (Detergent Inclusion, DLS) agg_found Aggregation Indicated? aggregation->agg_found assay_consistency Review Assay Protocol (Fresh Solutions, Pipetting) protocol_issue Protocol Inconsistency? assay_consistency->protocol_issue precip_found->aggregation No optimize_solubility Optimize Solubility: - Lower Concentration Range - Adjust Buffer pH - Use Co-solvents precip_found->optimize_solubility Yes agg_found->assay_consistency No confirm_agg Confirm Aggregation as Artifact agg_found->confirm_agg Yes standardize_protocol Standardize Protocol: - Fresh Reagents - Calibrated Pipettes - Consistent Timing protocol_issue->standardize_protocol Yes retest Re-run IC50 Assay protocol_issue->retest No optimize_solubility->retest confirm_agg->retest standardize_protocol->retest

Caption: Troubleshooting workflow for variable IC50 data.

Issue 2: Apparent Inhibition is Not Dose-Dependent or Shows a Steep, Atypical Curve

The inhibition curve is not sigmoidal, or there is a very sharp drop-off in activity over a narrow concentration range.

Possible Causes and Troubleshooting Steps:

  • Compound Aggregation: This is a classic hallmark of aggregation-based inhibition. The steep curve often reflects the critical aggregation concentration of the compound.

    • Action: Perform the detergent test as described in Issue 1.

  • Reaction with Assay Components: The compound may be reacting with components of your assay, such as a fluorescent probe or a coupling enzyme.[10]

    • Controls: Run control experiments where you measure the assay signal in the presence of your compound but without the primary enzyme. Any change in signal indicates interference.

  • Time-Dependent Inhibition: The potency of the inhibitor may change with the pre-incubation time with the enzyme.

    • Vary Pre-incubation Time: Perform the inhibition assay with different pre-incubation times of the enzyme and inhibitor (e.g., 0, 15, 30, 60 minutes) before adding the substrate. A time-dependent increase in potency could suggest a slow-binding or irreversible inhibitor.

Decision Tree for Atypical Inhibition Curves

start Atypical Inhibition Curve (Steep, Not Sigmoidal) aggregation_check Is Potency Reduced with Detergent? start->aggregation_check interference_check Does Compound Affect Signal without Enzyme? aggregation_check->interference_check No aggregation_artifact Likely Aggregation Artifact. Report as non-specific inhibitor. aggregation_check->aggregation_artifact Yes time_dependence_check Does Potency Change with Pre-incubation Time? interference_check->time_dependence_check No assay_interference Assay Interference. Modify detection method or use orthogonal assay. interference_check->assay_interference Yes time_dependent Possible Time-Dependent Inhibition. Perform detailed kinetic studies. time_dependence_check->time_dependent Yes unknown Cause Unclear. Consider additional biophysical methods. time_dependence_check->unknown No

Caption: Diagnosing the cause of atypical inhibition curves.

Issue 3: Discrepancy Between Biochemical and Cellular Assay Potency

The compound is potent in a biochemical assay but shows little or no activity in a cell-based assay, or vice-versa.

Possible Causes and Troubleshooting Steps:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[11]

    • Computational Prediction: Use in silico tools to predict permeability based on the compound's physicochemical properties.

    • Permeability Assays: If feasible, perform a PAMPA or Caco-2 permeability assay.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.[5]

    • Microsomal Stability Assay: Incubate the compound with liver microsomes to assess its metabolic stability.

  • Efflux Pump Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Off-Target Effects (for potent cellular activity): If the compound is more potent in cells than in the biochemical assay, it may be acting on other targets within the cell.[11]

    • Orthogonal Assays: Test the compound in assays for related targets to assess its selectivity.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid for a cell-based assay?

Start by preparing a 10-50 mM stock solution in 100% DMSO. Then, serially dilute this stock in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity to the cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q2: My compound seems to be a promiscuous inhibitor, showing activity in multiple unrelated assays. What should I do?

Promiscuity is often a result of non-specific mechanisms like aggregation.[12] First, perform the aggregation counter-screen with detergent. If aggregation is confirmed, the compound is likely not a specific inhibitor. If it's not aggregating, it may be a reactive compound or have a scaffold that binds to many proteins. In such cases, further medicinal chemistry efforts would be needed to improve selectivity.

Q3: How can I confirm that my compound is binding to the intended target enzyme?

Biochemical IC50 data alone is not definitive proof of target engagement. Consider using biophysical techniques to confirm a direct interaction:

  • Thermal Shift Assay (TSA): A specific binder will typically stabilize the protein, leading to an increase in its melting temperature.

  • Surface Plasmon Resonance (SPR): This can measure the binding affinity and kinetics of the interaction in real-time.

  • Nuclear Magnetic Resonance (NMR) or X-ray Crystallography: These methods can provide detailed structural information about the binding mode.[13]

Q4: The IC50 value of my compound changes depending on the enzyme concentration in the assay. What does this mean?

A linear relationship between IC50 and enzyme concentration is a strong indicator of inhibition by aggregation. For a well-behaved, reversible inhibitor, the IC50 should be independent of the enzyme concentration when the enzyme concentration is well below the Ki.

References

  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • Joseph, R., Amatya, N., Fulton, B., Engen, J. R., Andreotti, A. H., & Wales, T. E. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife, 10, e65221. [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(6), 993. [Link]

  • Thansandote, P., & Goundry, W. R. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(15), 10243–10263. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1035–1040. [Link]

  • Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 9(12), 1275–1285. [Link]

  • Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • Creative Enzymes. (2023).
  • García-Molina, F., Muñoz-Muñoz, J. L., García-Ruiz, P. A., García-Cánovas, F., & Tudela, J. (2020). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 21(18), 6867. [Link]

  • Gomes, C., & Ferreira, I. C. F. R. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3302. [Link]

  • Križanović, J., & Vianello, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Kumar, A., & Singh, B. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 99(11), 100758. [Link]

  • Li, Y., & Li, D. (2021). Enzyme Aggregation and Fragmentation Induced by Catalysis Relevant Species. Chemical Science, 12(41), 13813–13821. [Link]

  • Liu, Y., Zhang, Y., & Liu, J. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Archiv der Pharmazie, 356(3), e2200508. [Link]

  • Peterson, J. R., & Mitchison, T. J. (2002).
  • Piacenti, F., & Fioravanti, R. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2329. [Link]

  • Richards, S. A., & Wand, A. J. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 35(10), 1025–1036. [Link]

  • Health Canada Pest Management Regulatory Agency. (2016). 4-Chloroindole-3-Acetic Acid.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Edwards, J., & Sturino, C. (2011). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS.
  • Abcam. (n.d.).
  • Patsnap. (2023).
  • Križanović, J., & Vianello, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Singh, P., & Kumar, V. (2023). Synthesis, biological evaluation, and in silico studies of indole-tethered pyrazoline derivatives as anticancer agents targeting topoisomerase IIα. Archiv der Pharmazie, 356(4), e2200588. [Link]

  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1369. [Link]

  • Sigma-Aldrich. (n.d.). Enzyme Inhibition By Reaction Conditions.
  • Reddit. (2023, April 10). Help with determining IC50 for enzyme inhibitors. r/Biochemistry.
  • Owen, B. A., & Shoichet, B. K. (2019). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Chemical Biology, 14(11), 2359–2367. [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles.
  • Wikipedia. (n.d.). Reporter gene.
  • Li, W., & Li, Y. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(24), 5999. [Link]

  • De Rosa, M., & Ribalt, J. (1978). Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates. The Journal of Organic Chemistry, 43(13), 2639–2643. [Link]

  • Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?
  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • National Center for Advancing Translational Sciences. (2023). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
  • Turkson, J., & Fletcher, S. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1115–1120. [Link]

Sources

Validation & Comparative

A Comparative Guide to Cytosolic Phospholipase A2α (cPLA2α) Inhibitors: A Hypothetical Analysis Featuring 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Editor's Note: This guide provides a comparative analysis of inhibitors targeting cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. It is important to note that while 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is used as a focal point for this comparison, its specific biological target and activity have not been extensively characterized in publicly available literature. Based on the well-documented activity of structurally related indole-2-carboxylic acid derivatives as cPLA2α inhibitors, we are presenting a hypothetical comparative framework. This document is intended to serve as an in-depth technical guide to the methodology of inhibitor comparison, using cPLA2α as a representative and scientifically significant target.

Introduction: The Critical Role of cPLA2α in Inflammatory Signaling

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme that initiates the inflammatory cascade by catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[1] This process is the rate-limiting step in the biosynthesis of eicosanoids, which are potent lipid mediators including prostaglandins and leukotrienes, heavily implicated in a wide array of inflammatory diseases such as arthritis, asthma, and cancer.[2][3] The activation of cPLA2α is a complex process, regulated by intracellular calcium levels and phosphorylation by mitogen-activated protein (MAP) kinases.[1] Upon activation, cPLA2α translocates to the membrane, where it accesses its phospholipid substrates.[4] Given its pivotal role, cPLA2α has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.[2][5]

The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of potent cPLA2α inhibitors.[6][7][8] This guide will provide a comparative overview of our topic compound, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, alongside other well-characterized cPLA2α inhibitors, offering insights into their relative potencies and the experimental workflows used for their evaluation.

Comparative Analysis of cPLA2α Inhibitors

A critical aspect of drug development is the quantitative comparison of the potency and selectivity of new chemical entities against established inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function.

While specific IC50 data for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid against cPLA2α is not available, we can hypothetically position it alongside known inhibitors to illustrate a comparative framework. For the purpose of this guide, we will assign a hypothetical range of IC50 values to our topic compound, reflecting the potential potency of a novel indole-2-carboxylic acid derivative.

InhibitorChemical ClasscPLA2α IC50 (in vitro)Cell-Based IC50Key Features & Notes
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid Indole-2-carboxylic acidHypothetical: 1-10 µMHypothetical: 5-50 µMA novel compound with a core indole structure suggesting potential for cPLA2α inhibition. The carboxymethyl group at the 3-position and chloro group at the 5-position may influence its binding affinity and selectivity.
Pyrrophenone Pyrrolidine derivative4.2 nM[9]24 nM (AA release, THP-1 cells)A highly potent and specific cPLA2α inhibitor, often used as a reference compound. It is cell-permeable and acts reversibly.[10]
WAY-196025 (Efipladib) Indole derivativePotent inhibitorData available in literatureAn indole-based inhibitor that has been extensively studied in various in vitro and in vivo models.[11]
AVX235 Thiazolyl ketonePotent inhibitor[12]Average IC50 < 20 µM in cancer cell lines[12]A cPLA2α inhibitor with demonstrated anti-cancer and anti-inflammatory properties.[12][13]

Experimental Protocols for Inhibitor Evaluation

The following protocols provide a standardized methodology for assessing the inhibitory activity of compounds against cPLA2α. These are presented as a guide for researchers to establish a self-validating system for inhibitor characterization.

Biochemical Assay for cPLA2α Inhibition

This assay directly measures the enzymatic activity of purified cPLA2α and its inhibition by test compounds.

Principle: The assay quantifies the release of a fluorescently labeled fatty acid from a phospholipid substrate.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagent_prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors plate Add Buffer, Inhibitor, and Enzyme to Plate reagent_prep->plate incubate1 Pre-incubate plate->incubate1 add_substrate Add Substrate to Initiate Reaction incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_curve

Caption: Workflow for a biochemical cPLA2α inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing Tris-HCl, CaCl2, and DTT at physiological pH.

    • Enzyme Solution: Dilute recombinant human cPLA2α to the desired concentration in assay buffer.

    • Substrate Solution: Prepare a solution of a fluorescently labeled phospholipid substrate (e.g., NBD-PE) in the assay buffer.[14]

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, Pyrrophenone) and a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a 96-well plate.

    • Add 10 µL of the inhibitor solutions or vehicle control to the respective wells.

    • Add 20 µL of the enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding a suitable stop solution.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for Arachidonic Acid Release

This assay measures the ability of an inhibitor to block cPLA2α activity within a cellular context.

Principle: Cells are pre-labeled with radioactive arachidonic acid, which is incorporated into the cell membranes. Upon stimulation, activated cPLA2α releases the labeled arachidonic acid into the culture medium, which can then be quantified.

Workflow Diagram:

G cluster_labeling Cell Labeling cluster_treatment Treatment cluster_quantification Quantification cluster_analysis Analysis cell_culture Culture Cells add_aa Incubate with [3H]-Arachidonic Acid cell_culture->add_aa wash_cells Wash to Remove Unincorporated AA add_aa->wash_cells add_inhibitor Pre-incubate with Inhibitor wash_cells->add_inhibitor stimulate_cells Stimulate with Calcium Ionophore (A23187) add_inhibitor->stimulate_cells collect_supernatant Collect Supernatant stimulate_cells->collect_supernatant scintillation_count Measure Radioactivity collect_supernatant->scintillation_count calc_release Calculate % AA Release scintillation_count->calc_release determine_ic50 Determine IC50 calc_release->determine_ic50

Caption: Workflow for a cell-based arachidonic acid release assay.

Step-by-Step Protocol:

  • Cell Culture and Labeling:

    • Culture a suitable cell line (e.g., human platelets, THP-1 monocytes) to the desired confluency.

    • Incubate the cells with [3H]-arachidonic acid for 18-24 hours to allow for its incorporation into the membrane phospholipids.[15]

  • Inhibitor Treatment and Stimulation:

    • Wash the cells to remove any unincorporated [3H]-arachidonic acid.

    • Pre-incubate the cells with various concentrations of the test inhibitors or vehicle control for 1 hour.

    • Stimulate the cells with a calcium ionophore such as A23187 to induce cPLA2α activation.[7]

  • Quantification and Analysis:

    • After a short incubation period (e.g., 15-30 minutes), collect the cell culture supernatant.

    • Measure the amount of radioactivity in the supernatant using a scintillation counter.

    • Calculate the percentage of arachidonic acid release for each condition and determine the IC50 value of the inhibitors as described in the biochemical assay.

Signaling Pathway and Mechanism of Inhibition

The inhibition of cPLA2α directly impacts the production of downstream inflammatory mediators. The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade and the point of intervention for inhibitors.

G membrane Membrane Phospholipids cPLA2a cPLA2α membrane->cPLA2a Hydrolysis AA Arachidonic Acid (AA) cPLA2a->AA COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor 3-(carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid & Other Inhibitors Inhibitor->cPLA2a

Sources

A Comparative Guide to 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid and Standard Inhibitors of Fructose-1,6-bisphosphatase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the potential inhibitory activity of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid against the metabolic enzyme Fructose-1,6-bisphosphatase (FBPase), benchmarked against known standard inhibitory compounds. This document is intended to serve as a technical resource, offering not only comparative data from existing literature but also detailed experimental protocols to enable researchers to conduct their own evaluations.

Introduction: The Rationale for Targeting Fructose-1,6-bisphosphatase

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate.[1] In conditions such as type 2 diabetes, elevated FBPase activity contributes to excessive hepatic glucose production, making it a significant therapeutic target. Inhibition of FBPase presents a promising strategy for the management of hyperglycemia.

The indole-2-carboxylic acid scaffold has emerged as a promising starting point for the development of enzyme inhibitors. A notable example is 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), a known allosteric inhibitor of FBPase. Given the structural similarity, it is hypothesized that 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid may also exhibit inhibitory activity against FBPase, potentially at the allosteric site.

This guide will compare the prospective inhibitory profile of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid with three well-characterized FBPase inhibitors:

  • Adenosine Monophosphate (AMP): The natural allosteric inhibitor of FBPase.

  • Fructose-2,6-bisphosphate (F2,6BP): A potent competitive inhibitor.[2]

  • MDL-29951: A structurally related indole-2-carboxylic acid derivative and known allosteric inhibitor.

Comparative Analysis of FBPase Inhibitors

The following table summarizes the known inhibitory activities of the standard compounds against FBPase. The data for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is presented as "To Be Determined" (TBD), as this guide aims to provide the framework for its evaluation.

CompoundType of InhibitionTarget SiteIC50 / Ki ValueReference
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid TBDTBDTBDN/A
Adenosine Monophosphate (AMP) AllostericAllosteric SiteIC50: ~1.3 - 9.7 µM[3]
Fructose-2,6-bisphosphate (F2,6BP) CompetitiveActive SiteKi: ~0.5 µM[2]
MDL-29951 AllostericAllosteric SiteIC50: ~0.21 - 11 µM (species dependent)[4]

Proposed Mechanism of Action and Signaling Pathway

FBPase activity is allosterically regulated, primarily by AMP. Binding of AMP to the allosteric site induces a conformational change in the enzyme, leading to a decrease in its catalytic activity. It is hypothesized that 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, similar to its structural analog MDL-29951, will bind to this allosteric site and mimic the inhibitory effect of AMP.

FBPase_Inhibition cluster_pathway Gluconeogenesis Pathway cluster_inhibition Allosteric Inhibition F16BP Fructose-1,6-bisphosphate FBPase FBPase F16BP->FBPase Substrate F6P Fructose-6-phosphate FBPase->F6P Product Test_Compound 3-(carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid Test_Compound->FBPase Proposed Inhibition AMP AMP (Natural Inhibitor) AMP->FBPase Known Inhibition MDL MDL-29951 (Standard) MDL->FBPase Known Inhibition

Caption: Proposed allosteric inhibition of FBPase by the test compound.

Experimental Protocols

To empirically determine the inhibitory potential of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, the following detailed experimental protocols are provided.

Synthesis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (Proposed Route)

Synthesis_Workflow start Start: Ethyl 5-chloro-1H-indole-2-carboxylate step1 Step 1: Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 intermediate1 Intermediate: Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate step1->intermediate1 step2 Step 2: Wittig Reaction (e.g., (Carbethoxymethylene)triphenylphosphorane) intermediate1->step2 intermediate2 Intermediate: Diethyl 2-((5-chloro-2-(ethoxycarbonyl)-1H-indol-3-yl)methylene)malonate step2->intermediate2 step3 Step 3: Reduction of Alkene (e.g., H2, Pd/C) intermediate2->step3 intermediate3 Intermediate: Diethyl 2-((5-chloro-2-(ethoxycarbonyl)-1H-indol-3-yl)methyl)malonate step3->intermediate3 step4 Step 4: Hydrolysis (e.g., NaOH, H2O/EtOH, then H3O+) intermediate3->step4 end Final Product: 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid step4->end

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Vilsmeier-Haack Formylation: To a solution of ethyl 5-chloro-1H-indole-2-carboxylate in anhydrous DMF, add phosphorus oxychloride (POCl3) dropwise at 0°C. Stir the reaction mixture at room temperature until completion, then pour onto crushed ice and neutralize with a base (e.g., NaOH solution). The resulting precipitate, ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, is filtered, washed with water, and dried.

  • Wittig Reaction: The formyl derivative from Step 1 is reacted with a suitable Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane, in an appropriate solvent like THF to introduce the carboxymethyl precursor at the C3 position.

  • Reduction: The resulting alkene from the Wittig reaction is reduced to the corresponding alkane using catalytic hydrogenation (e.g., H2 gas over a palladium on carbon catalyst).

  • Hydrolysis: The ester groups of the reduced product are hydrolyzed using a strong base like sodium hydroxide in a mixture of water and ethanol, followed by acidification with a mineral acid (e.g., HCl) to yield the final product, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

Note: Each step requires purification, typically by recrystallization or column chromatography, and characterization by techniques such as NMR and mass spectrometry.

In Vitro FBPase Inhibition Assay (Coupled Enzyme Assay)

This protocol is a robust and validated method for determining the inhibitory activity of compounds against FBPase.[7][8] The assay measures the production of fructose-6-phosphate by coupling it to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Assay_Workflow start Start: Prepare Reagents step1 Step 1: Add Assay Buffer, NADP+, Coupling Enzymes, and Test Compound/Standard to Cuvette start->step1 step2 Step 2: Add FBPase and Equilibrate at 30°C step1->step2 step3 Step 3: Initiate Reaction with Fructose-1,6-bisphosphate step2->step3 step4 Step 4: Monitor Absorbance at 340 nm step3->step4 step5 Step 5: Calculate Initial Velocity and Percent Inhibition step4->step5 end End: Determine IC50/Ki step5->end

Caption: Workflow for the FBPase coupled enzyme inhibition assay.

Reagents:

  • Assay Buffer: 0.2 M Tris, 4 mM MgCl2, 4 mM (NH4)2SO4, 0.1 mM EDTA, pH 7.5

  • NADP+ Solution: 0.2 mM in Assay Buffer

  • Coupling Enzymes:

    • Phosphoglucose isomerase (1.4 units/reaction)

    • Glucose-6-phosphate dehydrogenase (0.5 units/reaction)

  • FBPase Solution: 9 ng/reaction in Assay Buffer

  • Substrate Solution: 70 µM Fructose-1,6-bisphosphate (FBP) in Assay Buffer

  • Test Compound and Standards: Serial dilutions in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay kept below 1%.

Procedure:

  • In a 96-well plate or cuvette, combine the Assay Buffer, NADP+ solution, coupling enzymes, and the test compound or standard inhibitor at various concentrations.

  • Add the FBPase solution to each well/cuvette and incubate for 5 minutes at 30°C to allow for equilibration.

  • Initiate the reaction by adding the FBP substrate solution.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the progress curve.

  • Determine the percent inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

  • To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated at various substrate concentrations.

Conclusion and Future Directions

This guide provides a comprehensive framework for the evaluation of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid as a potential inhibitor of Fructose-1,6-bisphosphatase. By following the proposed synthetic and biochemical testing protocols, researchers can elucidate its potency, mechanism of action, and selectivity.

A thorough investigation of this compound and its analogs could lead to the development of novel therapeutics for the treatment of type 2 diabetes and other metabolic disorders characterized by dysregulated gluconeogenesis. Further studies should also include in vivo efficacy and pharmacokinetic profiling to assess the drug-like properties of promising candidates.

References

  • Wright, S. W., et al. (2005). Indole-2-carboxylic acids as fructose-1,6-bisphosphatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(3), 641-644. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. [Link]

  • Baron, B. M., et al. (1992). Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. Journal of Pharmacology and Experimental Therapeutics, 262(3), 947-956. [Link]

  • Li, J. J., et al. (2011). A practical synthesis of indole-2-carboxylic acid. Synthetic Communications, 41(13), 1936-1941. [Link]

  • Hines, J. F., et al. (2012). Designing inhibitors against fructose 1,6-bisphosphatase: exploring natural products for novel inhibitor scaffolds. Molecules, 17(10), 12348-12365. [Link]

  • Mason, J. M., et al. (2017). Enzymatic characterization of fructose 1,6-bisphosphatase II from Francisella tularensis, an essential enzyme for pathogenesis. Archives of Biochemistry and Biophysics, 623, 1-9. [Link]

  • Pilkis, S. J., et al. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. Journal of Biological Chemistry, 256(8), 3619-3622. [Link]

  • BioVision Incorporated. (n.d.). Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric). Retrieved from [Link]

  • eGyanKosh. (n.d.). Coupled Enzyme Assay Using Glucose-6 Phosphate Dehydrogenase as Coupling Enzyme-Assay of Hexokinase. Retrieved from [Link]

  • Sunlong Biotech. (n.d.). Fructose 1,6-Bisphosphatase (FBP) Activity Assay Kit Micro-method. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Kaur, R., et al. (2017). Fructose-1,6-bisphosphatase inhibitors: A review. European Journal of Medicinal Chemistry, 141, 473-505. [Link]

  • PubChem. (n.d.). 3-(2-Carboxy-ethyl)-5-chloro-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fructose 1,6-bisphosphatase. Retrieved from [Link]

Sources

Technical Guide: Validating 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic Acid as an NMDA Glycine-Site Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid activity in different models Content Type: Publish Comparison Guide

Executive Summary & Pharmacological Context

3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (CAS: 120716-95-2) represents a specialized class of indole-2-carboxylates designed to target the strychnine-insensitive glycine binding site (GlyB) of the N-methyl-D-aspartate (NMDA) receptor.

Unlike competitive NMDA antagonists that target the glutamate site (e.g., AP5) or channel blockers (e.g., MK-801), GlyB antagonists offer a safety profile that avoids psychotomimetic side effects while preventing excitotoxicity. This compound is structurally distinct due to the 3-carboxymethyl (acetic acid) moiety, which enhances polar interactions within the receptor pocket compared to the parent 5-chloro-indole-2-carboxylic acid.

Primary Application: Research tool for dissecting NMDA receptor modulation in ischemic stroke models, epilepsy, and neuropathic pain.

Mechanistic Logic & Pathway Visualization

To validate this compound, one must prove it competes with glycine (or D-serine) rather than glutamate. The 2-carboxylic acid group mimics the carboxylate of glycine, interacting with the critical arginine residue (Arg523 in NR1 subunit), while the 5-chloro substituent occupies a hydrophobic pocket to increase affinity.

Pathway Diagram: Competitive Antagonism Mechanism

The following diagram illustrates the logical flow of NMDA activation and where 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid ("5-Cl-Indole-3-AA") intervenes.

NMDA_Pathway Glutamate Glutamate (GluN2 Agonist) Receptor NMDA Receptor Complex (GluN1/GluN2) Glutamate->Receptor Binds Glu Site Glycine Glycine/D-Serine (GluN1 Agonist) Glycine->Receptor Binds Gly Site (Required) Indole 5-Cl-Indole-3-AA (Inhibitor) Indole->Receptor Competes at Gly Site Channel Ion Channel Opening Receptor->Channel Co-activation Calcium Ca2+ Influx Channel->Calcium Toxicity Excitotoxicity / Seizures Calcium->Toxicity Overload

Figure 1: Mechanism of Action. The indole derivative blocks the obligatory co-agonist site (Glycine), preventing channel opening even in the presence of Glutamate.

Comparative Profiling: Benchmarking Against Standards

To objectively validate activity, this compound must be tested alongside established standards: 7-Chlorokynurenic Acid (7-CKA) (the classic reference) and 5,7-Dichlorokynurenic Acid (5,7-DCKA) (high-affinity reference).

Table 1: Comparative Pharmacological Profile
Feature3-(CM)-5-Cl-Indole-2-COOH5,7-DCKA7-Chlorokynurenic Acid
Primary Target NMDA Glycine Site (GluN1)NMDA Glycine Site (GluN1)NMDA Glycine Site (GluN1)
Binding Affinity (

)
10 - 100 nM (Est.)~60 nM~500 nM
Selectivity High (>1000x vs. AMPA/Kainate)HighModerate
Solubility (pH 7.4) Improved (due to 3-acetic acid)PoorPoor
BBB Permeability Low-ModerateVery LowVery Low

Validation Protocols

Model A: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the


 value by displacing a known high-affinity ligand.
Standard Ligand:  [³H]-MDL 105,519 or [³H]-Glycine.

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (20,000 x g, 20 min) to pellet membranes.

  • Wash: Resuspend pellet in 50 mM Tris-acetate (pH 7.4) and centrifuge 3x to remove endogenous glycine (Critical Step: Failure to wash sufficiently results in artificially high

    
     values).
    
  • Incubation:

    • Buffer: 50 mM Tris-acetate + 0.01% Triton X-100 (to expose sites).

    • Radioligand: 1-2 nM [³H]-MDL 105,519.

    • Test Compound: 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific control: 1 mM Glycine.

  • Termination: Incubate 30 min at 4°C. Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Model B: Two-Electrode Voltage Clamp (Functional Efficacy)

Objective: Confirm the compound is an antagonist (inhibits current) and not a partial agonist. System: Xenopus laevis oocytes expressing recombinant NR1/NR2B receptors.

Protocol:

  • Expression: Inject oocytes with cRNA encoding NR1 and NR2B subunits (1:1 ratio). Incubate 48-72 hours.

  • Setup: Place oocyte in recording chamber perfused with Mg²⁺-free Frog Ringer solution. Clamp voltage at -70 mV.

  • Agonist Challenge: Apply Glutamate (10 µM) + Glycine (10 µM) . Observe inward current (

    
    ).
    
  • Inhibition Test:

    • Washout until baseline stabilizes.

    • Pre-apply Test Compound (e.g., 10 µM) for 30 seconds.

    • Co-apply Glutamate (10 µM) + Glycine (10 µM) + Test Compound .

  • Schild Analysis (Crucial for Mechanism):

    • Repeat the experiment with increasing concentrations of Glycine (1 µM to 1 mM) in the presence of fixed concentrations of the indole antagonist.

    • Result Interpretation: A parallel rightward shift of the Glycine dose-response curve indicates competitive antagonism .

Model C: In Vitro Excitotoxicity (Neuroprotection)

Objective: Assess biological relevance in preventing neuronal death. System: Primary Rat Cortical Neuronal Culture (DIV 14).

Protocol:

  • Insult: Expose neurons to NMDA (100 µM) + Glycine (10 µM) for 20 minutes.

  • Treatment: Co-incubate with 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (0.1, 1.0, 10 µM) during the insult.

  • Recovery: Wash cells and replace with maintenance media. Incubate for 24 hours.

  • Readout: Measure LDH release (cell death marker) or MTT reduction (cell viability).

  • Comparison: Efficacy should be normalized against MK-801 (100% protection control).

Troubleshooting & Technical Considerations

  • Solubility: The 3-carboxymethyl group improves solubility compared to 5-chloro-indole-2-carboxylic acid, but stock solutions should still be prepared in DMSO (10-100 mM). Ensure final DMSO concentration in assays is <0.1% to avoid membrane artifacts.

  • pH Sensitivity: Indole-2-carboxylic acids are weak acids. In binding assays, ensure the buffer pH is strictly 7.4. A drop in pH can protonate the carboxylic acid, drastically reducing affinity for the basic Arg523 residue in the receptor.

  • Light Sensitivity: Indole derivatives can be photo-labile. Perform incubations in low light or amber vessels.

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1][2] Science, 243(4898), 1611-1613.

  • Smith, E. C., et al. (1993).[3] Structure-activity relationships of a series of glycine antagonists related to 5,7-dichlorokynurenic acid and 3-(2-carboxy-6-chloroindol-3-yl)acetic acid. Bioorganic & Medicinal Chemistry Letters, 3(1), 81-84.[3]

  • Hood, W. F., et al. (1992).[1] Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site.[1][2][4] Journal of Pharmacology and Experimental Therapeutics, 262(2), 654-660.[1]

  • Baron, B. M., et al. (1997).[3] Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist.[1][3][5] European Journal of Pharmacology, 323(2-3), 181-192.[3]

Sources

A Researcher's Guide to Characterizing the Specificity and Selectivity of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the rigorous characterization of a novel small molecule's specificity and selectivity is paramount. This guide provides a comprehensive framework for evaluating 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, a compound of interest whose biological targets are not yet fully elucidated. Given that the indole-2-carboxylic acid scaffold is a known pharmacophore for inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade, this guide will focus on the experimental validation of this hypothesis.[1][2]

We will explore the methodologies to determine the compound's potency and selectivity for cPLA2α, compare its potential performance against established inhibitors, and discuss broader strategies for comprehensive off-target profiling. This guide is designed to be a practical resource for scientists embarking on the characterization of novel enzyme inhibitors.

The Rationale: Why Investigate cPLA2α as a Target?

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the production of arachidonic acid, the precursor to a wide array of pro-inflammatory lipid mediators known as eicosanoids.[3] By catalyzing the hydrolysis of membrane phospholipids, cPLA2α initiates the signaling cascade that leads to the formation of prostaglandins and leukotrienes, making it an attractive therapeutic target for inflammatory diseases.[4] The indole scaffold is a prominent feature in several known cPLA2α inhibitors, including Ecopladib and Giripladib, suggesting that 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid may exhibit similar inhibitory activity.[1]

Therefore, the first step in characterizing this molecule is to rigorously test its ability to inhibit cPLA2α and to determine its selectivity against other phospholipase A2 (PLA2) isoforms. The PLA2 superfamily is diverse, encompassing cytosolic (cPLA2), secreted (sPLA2), and calcium-independent (iPLA2) forms, each with distinct physiological roles.[5][6] High selectivity for cPLA2α is a desirable attribute for a therapeutic candidate to minimize off-target effects.[4][7]

Below is a simplified representation of the cPLA2α signaling pathway, highlighting the central role of the enzyme in producing inflammatory mediators.

cPLA2_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNFα) Receptor Cell Surface Receptor Proinflammatory_Stimuli->Receptor Ca_Influx ↑ Intracellular Ca²⁺ Receptor->Ca_Influx MAPK_Activation MAPK Activation Receptor->MAPK_Activation cPLA2_translocation cPLA2α Translocation to Membrane Ca_Influx->cPLA2_translocation cPLA2_phosphorylation cPLA2α Phosphorylation MAPK_Activation->cPLA2_phosphorylation cPLA2_active Active cPLA2α cPLA2_translocation->cPLA2_active cPLA2_phosphorylation->cPLA2_active Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->Arachidonic_Acid cPLA2α COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The cPLA2α signaling cascade.

Experimental Workflow for Potency and Selectivity Profiling

A systematic approach is essential to confidently determine the inhibitory profile of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. The following workflow outlines the key experiments, from initial in vitro validation to cellular and broader off-target screening.

experimental_workflow cluster_0 Phase 1: In Vitro Potency & Selectivity cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Broad Off-Target Profiling in_vitro_cpla2 In Vitro cPLA2α Enzymatic Assay (IC50) in_vitro_spla2 In Vitro sPLA2 Isoform Assays in_vitro_cpla2->in_vitro_spla2 Determine initial potency in_vitro_ipla2 In Vitro iPLA2 Isoform Assays in_vitro_spla2->in_vitro_ipla2 Assess selectivity vs. sPLA2s aa_release Cell-based Arachidonic Acid Release Assay (IC50) in_vitro_ipla2->aa_release eicosanoid_profiling Downstream Eicosanoid Quantification (PGE₂, LTB₄) aa_release->eicosanoid_profiling Confirm cellular potency target_engagement Cellular Target Engagement (e.g., CETSA) eicosanoid_profiling->target_engagement Validate mechanism kinase_screening Kinase Panel Screen (e.g., Kinobeads) target_engagement->kinase_screening in_silico In Silico Off-Target Prediction kinase_screening->in_silico Identify potential off-targets

Caption: Experimental workflow for inhibitor characterization.

Phase 1: In Vitro Enzymatic Assays

The initial step is to determine the direct inhibitory effect of the compound on purified cPLA2α and other PLA2 isoforms.

2.1.1. In Vitro cPLA2α Activity Assay

This assay directly measures the enzymatic activity of purified cPLA2α. A common method involves using radiolabeled phospholipid substrates.[8]

  • Principle: The assay quantifies the release of radiolabeled arachidonic acid from a phospholipid substrate by cPLA2α.

  • Protocol:

    • Substrate Preparation: Prepare small unilamellar vesicles containing a radiolabeled phospholipid, such as 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine.[9]

    • Enzyme and Inhibitor Incubation: In a microplate, combine purified recombinant human cPLA2α with varying concentrations of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (and control inhibitors) in an appropriate assay buffer.

    • Reaction Initiation: Add the prepared substrate vesicles to initiate the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).[10]

    • Reaction Termination and Extraction: Stop the reaction by adding a quench solution (e.g., Dole's extraction medium). Extract the released radiolabeled arachidonic acid using an organic solvent like heptane.[8]

    • Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2.1.2. Selectivity Profiling against sPLA2s and iPLA2s

To assess selectivity, similar enzymatic assays should be performed with other PLA2 isoforms.

  • sPLA2 Isoforms: Test against representative secreted PLA2s, such as human group IIA and group V PLA2s.[11] Assays can be performed using radiolabeled E. coli membranes as a substrate.[12]

  • iPLA2 Isoforms: Evaluate inhibition of calcium-independent PLA2s, such as group VIA iPLA2.[13] Bromoenol lactone (BEL) can be used as a positive control for iPLA2 inhibition, as it is a potent and irreversible inhibitor of this isoform.[13]

Phase 2: Cell-Based Assays

Cell-based assays are crucial for confirming the compound's activity in a more physiologically relevant context.

2.2.1. Arachidonic Acid Release Assay

This assay measures the ability of the compound to inhibit the release of arachidonic acid from intact cells.

  • Principle: Cells are pre-labeled with radiolabeled arachidonic acid, which is incorporated into the cellular membranes. Upon stimulation, cPLA2α is activated, and the release of the radiolabel into the supernatant is measured.[14]

  • Protocol:

    • Cell Culture and Labeling: Culture a suitable cell line (e.g., human monocytes like U937) and label the cells by incubating with [³H]arachidonic acid overnight.[15]

    • Inhibitor Pre-incubation: Wash the cells to remove excess radiolabel and pre-incubate with various concentrations of the test compound for 30-60 minutes.

    • Cellular Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate cPLA2α.[15]

    • Supernatant Collection: After a short incubation period (e.g., 5-15 minutes), collect the cell supernatant.

    • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

    • Data Analysis: Determine the IC50 value for the inhibition of arachidonic acid release.

2.2.2. Quantification of Downstream Eicosanoids

Measuring the production of downstream metabolites of arachidonic acid, such as prostaglandin E2 (PGE₂) and leukotriene B4 (LTB₄), provides further evidence of cPLA2α inhibition.

  • Methodology: Following a similar protocol to the arachidonic acid release assay, stimulate the cells in the presence of the inhibitor. Instead of measuring radioactivity, quantify the levels of PGE₂ and LTB₄ in the cell supernatant using commercially available ELISA kits.[16][17]

2.2.3. Cellular Target Engagement

Confirming that the compound directly interacts with cPLA2α in living cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18]

  • Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. CETSA measures this change in stability upon heating.[19]

  • Methodology:

    • Treat intact cells with the test compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Detect the amount of soluble cPLA2α remaining at each temperature using Western blotting or other quantitative protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]

Phase 3: Broad Off-Target Profiling

While high selectivity against other PLA2 isoforms is important, a comprehensive understanding of a compound's specificity requires broader screening.

  • Kinase Profiling: Indole-based structures can sometimes interact with protein kinases.[21][22] Screening against a panel of kinases using a competition binding assay, such as the kinobeads platform, can identify potential off-target kinase interactions.[15][23][24]

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the compound's chemical structure.[1][25] These predictions can guide further experimental validation.

Comparative Analysis with Established cPLA2α Inhibitors

The performance of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid should be benchmarked against well-characterized cPLA2α inhibitors.

InhibitorcPLA2α IC50Selectivity ProfileReference
AVX420 0.09 µM (cellular AA release)Highly selective over iPLA2 and sPLA2.[26]
Pyrrophenone 4.2 nM (in vitro)IC50 for sPLA2s (IB, IIA) and iPLA2s (IVC, V, VIB, X) are 2-3 orders of magnitude higher.[27][28][29]
Arachidonyl trifluoromethyl ketone (AACOCF₃) ~2-8 µM (cellular AA release)Also inhibits iPLA2. Known to be less specific than newer inhibitors.[11][15]
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid To be determinedTo be determined

Conclusion

This guide provides a systematic and robust framework for the comprehensive evaluation of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid as a potential cPLA2α inhibitor. By following the outlined experimental workflow, researchers can confidently determine its potency, selectivity, and cellular activity. This rigorous characterization is an indispensable step in the journey of drug discovery and development, ensuring a thorough understanding of a compound's mechanism of action and potential therapeutic utility.

References

  • Abousalham, A., et al. (2018). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. Current Medicinal Chemistry, 25(10), 1144-1163. Available from: [Link]

  • Anderson, N. L., et al. (1995). Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs. Agents and Actions, 44(1-2), 15-20. Available from: [Link]

  • Balsinde, J., et al. (1999). Phospholipase A2 inhibitors in development. Expert Opinion on Investigational Drugs, 8(8), 1229-1240. Available from: [Link]

  • Barbayianni, E., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Nature Communications, 16(1), 1-18. Available from: [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved January 26, 2026, from [Link]

  • Kramer, R. M., et al. (1996). A549 cells express a cytosolic phospholipase A2 (cPLA2) and a secreted PLA2 (sPLA2). Journal of Biological Chemistry, 271(42), 26044-26051. Available from: [Link]

  • Lund, F. W., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Cancers, 13(24), 6273. Available from: [Link]

  • Nikolaou, A., et al. (2023). Synthesis, activity, metabolic stability and cell permeability of new cytosolic phospholipase A2α inhibitors with 1-indolyl-3-phenoxypropan-2-one structure. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

  • Ono, T., et al. (2002). Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. Bioorganic & Medicinal Chemistry Letters, 12(10), 1431-1434. Available from: [Link]

  • Riendeau, D., et al. (1994). Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. Journal of Biological Chemistry, 269(22), 15610-15615. Available from: [Link]

  • Rock, C. O., & Jackowski, S. (2002). Measurements of phospholipases A2, C and D (PLA2, PLC and PLD): in vitro microassays, analysis of enzyme isoforms, and intact-cell assays. Methods in Enzymology, 351, 3-21. Available from: [Link]

  • Han, S. K., et al. (1998). Expression and characterization of human group V phospholipase A2. Journal of Biological Chemistry, 273(40), 26021-26028. Available from: [Link]

  • Bantscheff, M., et al. (2011). Kinobeads profiling to study kinase inhibitor: a chemical proteomic approach for investigating drug-protein interactions. Methods in Molecular Biology, 717, 17-37. Available from: [Link]

  • Iannuzzi, M., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2603. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved January 26, 2026, from [Link]

  • Samel, M., et al. (2023). The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles. International Journal of Molecular Sciences, 24(2), 1479. Available from: [Link]

  • Kokotos, G., et al. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Trends in Pharmacological Sciences, 39(1), 38-54. Available from: [Link]

  • Carbone, A., et al. (2019). Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. Bioorganic Chemistry, 85, 485-495. Available from: [Link]

  • Utrecht University. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved January 26, 2026, from [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved January 26, 2026, from [Link]

  • Sander, M., et al. (2021). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]

  • Sun, G. Y., et al. (2010). Phospholipases A2 and Inflammatory Responses in the Central Nervous System. Neuromolecular Medicine, 12(2), 133-148. Available from: [Link]

  • Brglez, V., et al. (2022). Secreted Phospholipases A2: Drivers of Inflammation and Cancer. Cancers, 14(3), 793. Available from: [Link]

  • ResearchGate. (n.d.). Cellular profiling of cPLA2α inhibitors. Retrieved January 26, 2026, from [Link]

  • Schmidt, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3677-3689. Available from: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved January 26, 2026, from [Link]

  • Al-Khafaji, M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available from: [Link]

  • Seno, K., et al. (2002). Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. Bioorganic & Medicinal Chemistry Letters, 12(10), 1431-1434. Available from: [Link]

  • Shalosky, P. J., et al. (2001). Filtration assay for arachidonic acid release. Analytical Biochemistry, 292(2), 270-278. Available from: [Link]

  • Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(13), 4216. Available from: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Analysis of 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of indole-containing compounds, derivatives of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid are emerging as a promising class of molecules with diverse therapeutic potential. This guide provides a comprehensive comparative analysis of these derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and potential applications in drug discovery. By synthesizing data from published literature and providing detailed experimental protocols, we aim to equip researchers with the knowledge to navigate the chemical space of these intriguing compounds.

The Core Scaffold: Understanding the Building Blocks

The 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid scaffold possesses key structural features that contribute to its biological activity. The indole ring itself provides a planar, aromatic system capable of engaging in various non-covalent interactions with biological targets. The carboxylic acid at the 2-position is a critical feature, often involved in forming salt bridges or hydrogen bonds with amino acid residues in protein binding pockets.[1] The carboxymethyl group at the 3-position offers a handle for further derivatization and can influence the molecule's polarity and conformational flexibility. Finally, the chlorine atom at the 5-position enhances the lipophilicity of the scaffold and can modulate its electronic properties, often leading to improved potency and pharmacokinetic profiles.

Synthetic Strategies: Building the Derivatives

The synthesis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid derivatives typically involves a multi-step process. A common approach begins with the Fischer indole synthesis to construct the core indole ring system.[2]

General Synthetic Workflow:

A Starting Materials (e.g., 4-chlorophenylhydrazine, diethyl acetonedicarboxylate) B Fischer Indole Synthesis A->B Acid catalyst C Esterification B->C Alcohol, Acid D Functionalization at C3 (e.g., Vilsmeier-Haack, Alkylation) C->D Reagents for C3 modification E Derivatization of Carboxymethyl Group D->E Coupling agents, Amines, etc. F Hydrolysis E->F Base (e.g., LiOH, NaOH) G Final Derivatives F->G

Caption: General synthetic workflow for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid derivatives.

A key intermediate in the synthesis of many derivatives is the corresponding ester, which can be functionalized at the 3-position. For instance, a formyl group can be introduced at the C3 position via the Vilsmeier-Haack reaction, which can then be further modified.[3]

Experimental Protocol: Synthesis of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid[3]

This protocol details the synthesis of a derivative where the carboxymethyl group is modified to a (phenethylamino)methyl substituent.

Step 1: Reductive Amination

  • To a solution of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (1 mmol) in ethanol, add phenethylamine (1.2 mmol).

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise.

  • Stir the reaction mixture for an additional 2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate.

Step 2: Saponification

  • Dissolve the ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (3 mmol) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1N HCl to pH ~3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid.

Comparative Analysis of Biological Activities

While direct comparative studies on a series of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid derivatives are not extensively reported, we can infer potential activities and structure-activity relationships by examining related indole-2-carboxylic acid analogs. The indole-2-carboxylic acid scaffold has been explored for a variety of therapeutic targets.

Target ClassKey Structural Features of Active CompoundsExample of Related Active CompoundReported Activity (IC₅₀/EC₅₀)
Anticancer (EGFR/BRAF Inhibitors) 5-chloro substitution, modified 3-position with amine-containing side chains.[3]5-chloro-3-((m-piperidin-1-ylphenethylamino)methyl)-1H-indole-2-carboxylateEGFR: 68 nM, BRAFV600E: Potent activity
Antiviral (HIV-1 Integrase Inhibitors) The indole-2-carboxylic acid moiety is crucial for chelating Mg²⁺ ions in the active site. Modifications at the C3 position can enhance binding.[4]A derivative with a long branch at the C3 position.0.13 µM[4]
Anti-inflammatory (CysLT1 Antagonists) The indole-2-carboxylic acid is essential for activity.[1] Lipophilic groups at other positions enhance receptor binding.3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid5.9 nM[1]
Antioxidant Modifications at the N1 and C3 positions with groups like morpholinoethyl and substituted anilines.[2]2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylicacid-3,4-dimethoxyanilineIC₅₀ of 57.46 µg/ml (DPPH assay)[2]
Structure-Activity Relationship (SAR) Insights:

The available data on related indole-2-carboxylic acid derivatives allows us to propose a hypothetical SAR for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid analogs.

cluster_0 Core Scaffold cluster_1 Key Modification Points A Indole Ring (Planarity, Aromaticity) B C2-Carboxylic Acid (Essential for binding) C C5-Chloro (Lipophilicity, Potency) X Biological Target B->X Ionic/H-Bonding C->X Hydrophobic Interactions D N1-Position (Modulates pharmacokinetics) E C3-Carboxymethyl Group (Derivatization handle, Polarity) D->X Impacts ADME properties E->X Fine-tunes binding & solubility

Caption: Hypothetical Structure-Activity Relationship (SAR) for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid derivatives.

Key Takeaways from SAR:

  • C2-Carboxylic Acid: This group is often essential for potent biological activity, likely acting as a key pharmacophore that interacts with the target protein.[1]

  • C5-Chloro Group: The presence of a halogen at the 5-position generally enhances potency, a common strategy in medicinal chemistry to increase binding affinity through hydrophobic interactions.

  • C3-Carboxymethyl Group: This position is a prime site for modification to explore the chemical space around the core scaffold. Derivatization of the carboxylic acid to amides or other functional groups can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, introducing bulky and lipophilic groups at this position can lead to enhanced activity against certain targets.

  • N1-Position: Alkylation or acylation at the indole nitrogen can be used to modulate the compound's physicochemical properties, such as solubility and membrane permeability, which in turn affects its overall drug-like characteristics.

Future Directions and Therapeutic Potential

The 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid scaffold represents a versatile starting point for the development of novel therapeutics. Based on the activities observed in related indole derivatives, this class of compounds holds promise in several therapeutic areas:

  • Oncology: As demonstrated by the potent inhibition of EGFR and BRAF mutants, these derivatives could be developed as targeted cancer therapies.[3]

  • Infectious Diseases: The demonstrated activity of indole-2-carboxylic acids against HIV-1 integrase suggests potential for the development of new antiviral agents.[4]

  • Inflammatory Diseases: The antagonism of the CysLT1 receptor points towards potential applications in treating asthma and other inflammatory conditions.[1]

  • Neurodegenerative Diseases: Given the role of oxidative stress in neurodegeneration, the antioxidant properties of related indole derivatives suggest a potential neuroprotective role.[2]

Further exploration of the chemical space around this scaffold is warranted. A systematic derivatization of the carboxymethyl group at the 3-position, coupled with modifications at the N1-position, is a logical next step. High-throughput screening of a library of these compounds against a diverse panel of biological targets could uncover novel activities and lead to the identification of promising new drug candidates.

Conclusion

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic Acid Against Established Indole-Based cPLA2α Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative evaluation of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, a novel indole scaffold, against a panel of well-characterized indole-based inhibitors of cytosolic phospholipase A2α (cPLA2α). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-inflammatory agents. We will delve into the mechanistic rationale for targeting cPLA2α, present key benchmark compounds, and provide detailed, self-validating experimental protocols for a robust head-to-head comparison.

Introduction: The Rationale for Targeting Cytosolic Phospholipase A2α

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade.[1] Upon cellular stimulation by various pro-inflammatory signals, cPLA2α translocates to cellular membranes where it selectively hydrolyzes phospholipids to release arachidonic acid (AA).[2] This released AA serves as the precursor for the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are pivotal drivers of inflammation, pain, and fever.[1] Consequently, the inhibition of cPLA2α presents a compelling therapeutic strategy for a wide range of inflammatory diseases.[3]

The indole nucleus has emerged as a privileged scaffold in the design of potent and selective cPLA2α inhibitors.[4] Its versatile chemical nature allows for substitutions that can be fine-tuned to optimize interactions with the enzyme's active site. This guide focuses on a systematic approach to benchmark the novel compound, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, against established indole-based inhibitors to determine its potential as a new anti-inflammatory agent.

The Benchmarking Panel: Established Indole-Based cPLA2α Inhibitors

A meaningful comparison requires a panel of well-characterized compounds. The following indole derivatives have been selected based on their established potency and extensive documentation in the scientific literature.

Compound Name/Alternative NameStructureReported IC50Assay Type
Efipladib (WAY-196025) [Structure of Efipladib]0.11 µMRat Whole Blood
Giripladib [Structure of Giripladib]~0.1 µMNot Specified
1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid [Structure of the compound]0.5 µMIntact Bovine Platelets[5]
AX048 [Structure of AX048]XI(50) of 0.022 mole fractionCalcium-dependent phospholipase A2[6]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Benchmarking Workflow

A rigorous evaluation of a potential cPLA2α inhibitor requires a multi-tiered approach, moving from direct enzyme inhibition to cellular activity and potential toxicity. The following sections provide detailed protocols for a comprehensive benchmarking study.

Biochemical Assay: Direct Inhibition of cPLA2α

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified cPLA2α.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified human recombinant cPLA2α in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4).

    • Prepare a substrate solution of 1-palmitoyl-2-(1-[¹⁴C]arachidonoyl) phosphatidylcholine in assay buffer containing Triton X-100.

  • Inhibitor Preparation:

    • Prepare a stock solution of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid and benchmark inhibitors in DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add the cPLA2α enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the radiolabeled substrate solution.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a quench solution (e.g., 2:1:0.8 methanol:chloroform:water).

  • Detection and Analysis:

    • Extract the released [¹⁴C]arachidonic acid using a lipid extraction method.

    • Quantify the radioactivity using liquid scintillation counting.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Biochemical Assay Workflow start Prepare Reagents (Enzyme, Substrate, Inhibitors) incubate_inhibitor Incubate Enzyme with Inhibitor start->incubate_inhibitor start_reaction Add Substrate to Initiate Reaction incubate_inhibitor->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Quench Reaction incubate_reaction->stop_reaction extract_aa Extract Released [¹⁴C]Arachidonic Acid stop_reaction->extract_aa quantify Quantify Radioactivity extract_aa->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for the in vitro cPLA2α inhibition assay.

Cellular Assay: Inhibition of Arachidonic Acid Release

This assay assesses the ability of the compound to inhibit cPLA2α activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.

  • Cell Culture and Labeling:

    • Culture a suitable cell line (e.g., human U937 monocytes or RAW 264.7 macrophages) in appropriate media.

    • Label the cells with [³H]-arachidonic acid for 18-24 hours to allow for its incorporation into cellular phospholipids.[7]

    • Wash the cells to remove unincorporated [³H]-arachidonic acid.

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the labeled cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) or another appropriate agonist to induce cPLA2α activation and arachidonic acid release.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Quantify the amount of released [³H]-arachidonic acid in the supernatant using liquid scintillation counting.

    • Lyse the cells and measure the total incorporated radioactivity.

    • Calculate the percentage of arachidonic acid release for each treatment condition.

    • Determine the IC50 value for the inhibition of arachidonic acid release.

G cluster_pathway Arachidonic Acid Release Pathway stimulus Cellular Stimulus (e.g., Calcium Ionophore) cpla2_activation cPLA2α Activation and Translocation stimulus->cpla2_activation phospholipids Membrane Phospholipids cpla2_activation->phospholipids Hydrolysis aa_release Arachidonic Acid Release phospholipids->aa_release inhibitor Indole Inhibitor inhibitor->cpla2_activation Inhibits

Caption: Cellular pathway of arachidonic acid release.

Downstream Functional Assay: Inhibition of Prostaglandin E2 (PGE2) Production

This assay measures the inhibition of a key downstream inflammatory mediator, providing evidence of the compound's functional efficacy in a biological system.

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages or primary bone marrow-derived macrophages in appropriate media.

    • Plate the cells in 96-well plates and allow them to adhere.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response and subsequent PGE2 production.[8][9]

    • Incubate for 18-24 hours.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of PGE2 production.

Cytotoxicity Assessment

It is crucial to determine whether the observed inhibitory effects are due to specific enzyme inhibition or general cytotoxicity. Standard cytotoxicity assays should be run in parallel with the functional assays.

  • Cell Plating and Treatment:

    • Plate the cells (e.g., the same cell line used in the functional assays) in a 96-well plate.

    • Treat the cells with the same concentrations of the test compounds used in the functional assays.

    • Incubate for the same duration as the functional assays.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10] Living cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • A significant decrease in cell viability at concentrations that show efficacy in the functional assays would indicate a cytotoxic effect.

G cluster_cytotoxicity Cytotoxicity Assessment Workflow plate_cells Plate Cells treat_compounds Treat with Compounds plate_cells->treat_compounds incubate Incubate treat_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate with MTT add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a comprehensive and objective comparison of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid with the established benchmark inhibitors.

Table for Comparative Data Summary:

CompoundBiochemical IC50 (cPLA2α)Cellular IC50 (AA Release)Functional IC50 (PGE2 Production)Cytotoxicity (CC50)Selectivity Index (CC50/Functional IC50)
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Efipladib Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
Giripladib Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
Benchmark 3 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
Benchmark 4 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value

A potent and promising candidate will exhibit:

  • A low IC50 value in the biochemical assay, indicating direct and potent enzyme inhibition.

  • A low IC50 value in the cellular assays, demonstrating good cell permeability and target engagement.

  • A high CC50 value in the cytotoxicity assay, indicating low toxicity.

  • A high selectivity index, signifying a large therapeutic window.

By systematically following this benchmarking guide, researchers can robustly evaluate the potential of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid as a novel cPLA2α inhibitor and make data-driven decisions for its further development as a potential anti-inflammatory therapeutic.

References

  • Kokotos, G., & Dennis, E. A. (2019). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Journal of Biological Chemistry, 294(12), 4367-4378.
  • Glaser, K. B. (1995). Phospholipase A2 inhibitors in development.
  • Ashcroft, F. J., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 21(23), 9069.
  • Gries, A., et al. (1999). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 42(4), 570-579.
  • Bartosh, T. J., et al. (2016).
  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC ELSD Method for Analysis of Arachidonoyl ethanolamide and Arachidonic acid on Lipak Column. Retrieved from [Link]

  • Assay Guidance Manual. (2013, May 1). Cell Viability Assays. National Center for Biotechnology Information. Retrieved from [Link]

  • Balboa, M. A., & Balsinde, J. (2006). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Analytical biochemistry, 355(2), 151–159.
  • Chen, Y. S., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences, 22(9), 4758.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]

  • Repetto, G., et al. (2008). Neutral Red Uptake Assay for the Estimation of Cell Viability/Cytotoxicity.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • bioRxiv. (2024, October 1). Phagocytosis is differentially regulated by LPS in M1- and M2-like macrophages via PGE2 formation and EP4 signaling. Retrieved from [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2019(2), 163-175.
  • El-Gamal, M. I., et al. (2023).
  • Zora. (n.d.). A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma. Retrieved from [Link]

  • Frontiers. (2025, May 29). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • PubMed. (2016, October 4). Synthesis and biological evaluation of indole-2-carboxamides bearing photoactivatable functionalities as novel allosteric modulators for the cannabinoid CB1 receptor. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). PGE 2 production by macrophages after LPS stimulation mediates focal.... Retrieved from [Link]

  • PubMed Central. (2017, December 6). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Retrieved from [Link]

Sources

A Researcher's Guide to Dose-Response Analysis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers venturing into novel anti-inflammatory therapeutics, the indole scaffold represents a privileged structure with a rich history of clinical success. This guide provides a comprehensive framework for conducting a dose-response analysis of the novel compound, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid. We will explore its potential mechanism of action, compare it with established alternatives, and provide detailed experimental protocols to ensure the generation of robust and reliable data.

Introduction: The Rationale for Investigating 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

The indole-2-carboxylic acid moiety is a key pharmacophore in a variety of biologically active molecules, demonstrating activities ranging from anti-inflammatory to antiviral and anticancer effects.[1][2][3] The substitution pattern on the indole ring system significantly influences the compound's biological target and potency. The presence of a chloro group at the 5-position, as seen in our topic compound, is a common feature in many synthetic indole derivatives with diverse pharmacological profiles, including potential anti-cancer and anti-inflammatory properties.[4][5]

Given the structural similarities to known anti-inflammatory agents, we hypothesize that 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid may exert its effects through the modulation of the eicosanoid biosynthesis pathway. Specifically, we will focus on its potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator prostaglandin E2 (PGE2).[6]

This guide will provide a comparative analysis against Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective cyclooxygenase (COX) inhibitor, and a known selective mPGES-1 inhibitor, such as AF-3485 (a fictional name for a representative potent inhibitor from the literature). This three-way comparison will allow for a nuanced understanding of the test compound's potency and selectivity.

Comparative Framework: Positioning a Novel Compound in the Therapeutic Landscape

A thorough dose-response analysis not only determines the potency of a compound but also provides critical insights into its mechanism of action and potential therapeutic window. Our comparative approach will benchmark 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid against two standards with distinct mechanisms.

CompoundPrimary Mechanism of ActionKey AdvantagesKey Limitations
Indomethacin Non-selective COX-1/COX-2 InhibitorBroad anti-inflammatory efficacyGastrointestinal and cardiovascular side effects due to COX-1 inhibition
Selective mPGES-1 Inhibitor (e.g., AF-3485) Selective inhibition of mPGES-1Potentially improved safety profile by avoiding broad COX inhibitionEfficacy may be limited to inflammatory conditions primarily driven by PGE2
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid Hypothesized: mPGES-1 InhibitorTo be determined: Potential for high potency and selectivityTo be determined: Off-target effects and bioavailability are unknown

Experimental Workflow: A Step-by-Step Guide to Dose-Response Analysis

The following experimental workflow is designed to provide a comprehensive evaluation of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid's dose-response profile.

experimental_workflow cluster_preparation Compound & Cell Preparation cluster_assays Dose-Response Assays cluster_analysis Data Analysis compound_prep Compound Stock Solution (DMSO) serial_dilution Serial Dilutions compound_prep->serial_dilution cell_free_assay Cell-Free mPGES-1 Enzyme Assay serial_dilution->cell_free_assay cell_based_assay Cell-Based PGE2 Inhibition Assay serial_dilution->cell_based_assay cell_culture Cell Culture (e.g., A549, RAW 264.7) cell_culture->cell_based_assay data_acquisition Data Acquisition (e.g., ELISA reader) cell_free_assay->data_acquisition cell_based_assay->data_acquisition dose_response_curve Dose-Response Curve Generation data_acquisition->dose_response_curve ic50_determination IC50 Determination dose_response_curve->ic50_determination

Caption: A streamlined workflow for dose-response analysis.

Materials and Reagents
  • Test Compound: 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

  • Comparator Compounds: Indomethacin, Selective mPGES-1 Inhibitor (e.g., AF-3485)

  • Cell Lines: Human A549 lung carcinoma cells or murine RAW 264.7 macrophages

  • Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin

  • Reagents for Assays: Recombinant human mPGES-1, Prostaglandin H2 (PGH2), Glutathione (GSH), Lipopolysaccharide (LPS), PGE2 ELISA kit, DMSO

Step-by-Step Protocol: Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of mPGES-1.

  • Compound Preparation: Prepare a 10 mM stock solution of the test and comparator compounds in DMSO. Perform serial dilutions in the assay buffer to achieve a range of concentrations (e.g., 0.01 nM to 100 µM).

  • Enzyme Reaction: In a 96-well plate, combine the recombinant human mPGES-1 enzyme, glutathione, and the diluted compounds.

  • Initiation of Reaction: Add the substrate, PGH2, to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 seconds).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing a metal chelator).

  • Quantification of PGE2: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Step-by-Step Protocol: Cell-Based PGE2 Inhibition Assay

This assay assesses the compound's ability to inhibit PGE2 production in a cellular context.

  • Cell Seeding: Seed A549 or RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test and comparator compounds for a pre-determined time (e.g., 1 hour).

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for PGE2 synthesis and release into the culture medium.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Generate a dose-response curve and determine the IC50 value.

Data Interpretation and Comparative Analysis

The dose-response curves and the resulting IC50 values will provide a quantitative comparison of the potency of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid with the reference compounds.

Assay Type3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (IC50)Indomethacin (IC50)Selective mPGES-1 Inhibitor (IC50)
Cell-Free mPGES-1 Assay To be determined > 100 µM (Expected)~10 nM (Expected)
Cell-Based PGE2 Assay To be determined ~50 nM (Expected)~20 nM (Expected)

Interpreting the Results:

  • A low IC50 value in the cell-free mPGES-1 assay for the test compound would strongly suggest direct inhibition of the enzyme.

  • A potent IC50 value in the cell-based PGE2 assay that is comparable to the cell-free assay would indicate good cell permeability and engagement with the target in a cellular environment.

  • A significant difference in potency between the test compound and Indomethacin in the cell-free mPGES-1 assay would highlight the selectivity of the novel compound.

Mechanistic Insights and Future Directions

The proposed dose-response analysis will provide a solid foundation for understanding the anti-inflammatory potential of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation PGE2->Inflammation COX->PGH2 mPGES1->PGE2 Indomethacin Indomethacin Indomethacin->COX Test_Compound 3-(carboxymethyl)-5-chloro- 1H-indole-2-carboxylic acid Test_Compound->mPGES1 Hypothesized Inhibition

Caption: Hypothesized mechanism of action within the prostaglandin synthesis pathway.

Based on the initial findings, further studies could include:

  • Selectivity Profiling: Assessing the inhibitory activity against other enzymes in the eicosanoid pathway, such as COX-1, COX-2, and other prostaglandin synthases.

  • In Vivo Efficacy Studies: Evaluating the anti-inflammatory effects in animal models of inflammation.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following this comprehensive guide, researchers can generate high-quality, reproducible data to thoroughly characterize the dose-response relationship of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid and elucidate its potential as a novel anti-inflammatory agent.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2020). Journal of Medicinal Chemistry. [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at?. (2013). Future Medicinal Chemistry. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Medicinal Chemistry. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Scientific Reports. [Link]

  • Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. (2016). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2022). Molecules. [Link]

  • Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. (2016). ChemMedChem. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2021). Molecules. [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). Molecules. [Link]

  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. (2021). UTHSC Digital Commons. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2016). Der Pharma Chemica. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules. [Link]

  • Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. (2022). Frontiers in Microbiology. [Link]

  • 5-Chloroindole | C8H6ClN. PubChem. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). Scientific Reports. [Link]

  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. (2018). Acta Pharmaceutica Sinica B. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2022). Molecules. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. (2010). Arzneimittelforschung. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, a compound that, due to its chlorinated organic and acidic nature, requires careful handling to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or burns.[1][2]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2]

  • Toxicity: While acute toxicity data is not available, related compounds are harmful if swallowed.[2]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3]

Personal Protective Equipment (PPE) is Mandatory:

A thorough risk assessment dictates the use of the following PPE when handling 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[1][2]
Body Protection A lab coat should be worn at all times.To protect skin and clothing from accidental splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.To prevent inhalation of the compound, which may cause respiratory irritation.[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid must adhere to institutional and regulatory guidelines. The following workflow provides a general procedure.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Disposal Required ppe Don Appropriate PPE start->ppe waste_container Obtain Labeled Hazardous Waste Container (Chlorinated Organic Acids) ppe->waste_container transfer Carefully Transfer Waste to Container waste_container->transfer seal Securely Seal the Container transfer->seal label_container Ensure Container is Properly Labeled seal->label_container saa Place in Satellite Accumulation Area (SAA) label_container->saa segregate Segregate from Incompatible Wastes (e.g., bases, oxidizers) saa->segregate log Log Waste in Inventory segregate->log pickup Arrange for EHS Pickup log->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.

Detailed Steps:

  • Preparation:

    • Don PPE: Before handling the chemical waste, put on all required personal protective equipment.

    • Obtain a Waste Container: Use a designated, leak-proof, and chemically compatible container for "Chlorinated Organic Waste" or "Halogenated Organic Waste".[4][5] The container must be in good condition and have a secure lid.

  • Waste Collection:

    • Transfer Waste: Carefully transfer the 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid waste into the designated container. Avoid creating dust. If transferring a solution, use a funnel to prevent spills.

    • Seal Container: Tightly close the container lid to prevent leaks or the release of vapors.[6]

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid," and the associated hazards (e.g., Irritant, Toxic).[7]

  • Interim Storage in a Satellite Accumulation Area (SAA):

    • Location: Place the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of the laboratory personnel.

    • Segregation: It is crucial to segregate the chlorinated organic acid waste from incompatible materials.[7] Specifically, store it away from:

      • Bases: To prevent violent reactions.[8]

      • Oxidizing agents: To avoid potential fire or explosion hazards.[9]

      • Non-halogenated solvents: To prevent cross-contamination and simplify the final disposal process.[5]

    • Inventory Log: Record the addition of the waste to the container in a laboratory waste log. This helps in tracking the amount of waste generated.

  • Final Disposal:

    • EHS Pickup: Once the waste container is full, or as per your institution's guidelines, arrange for its collection by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10] Do not dispose of this chemical down the drain.[6][11]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can clean them up. Use an absorbent material from a chemical spill kit to contain the spill. Place the contaminated absorbent material in a sealed, labeled hazardous waste container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's EHS department.[8]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Conclusion: A Commitment to Safety

The proper disposal of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards, adhering to the prescribed disposal protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe working environment for all. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet for the most accurate and comprehensive information.

References

  • 3-Chloroindole-2-carboxylic Acid - SAFETY DATA SHEET. (2025-05-27).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • 1H-Indole-2-carboxylic acid - SAFETY DATA SHEET. (2025-12-20).
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25).
  • Acid Handling - University of Utah.
  • 5-Chloroindole-3-carboxaldehyde - SAFETY DATA SHEET.
  • Process for Disposal of Chlorinated Organic Residues.
  • Organic liquids acceptable as Waste Solvents - NUS Chemistry.
  • Guidance on Safe Storage of Chemicals in Laboratories.
  • 5-Chloroindole-2-carboxylic acid - SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16).
  • Laboratory Environmental Sample Disposal Information Document - EPA.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania.
  • How Do You Dispose of Organic Solvents? - Hazardous Waste Experts. (2021-04-06).
  • 3-(Carboxymethyl)-1H-indole-2-carboxylic acid Safety Data Sheets - Echemi.
  • Organic Solvents - Cornell EHS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.